Okadaic acid sodium
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H68O13.Na/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42;/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49);/q;+1/p-1/b10-9+;/t26-,27-,28+,30+,31+,32+,33-,34+,35-,36-,37+,38+,39-,41-,42+,43-,44-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHIFOCTDVNQQT-GHIYGBLASA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@]2(CCCCO2)O[C@@H]1[C@@H](C)C[C@@H]([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@@H]6CC(=C[C@@]7(O6)[C@@H](CC[C@H](O7)C[C@](C)(C(=O)[O-])O)O)C)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H67NaO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745585 | |
| Record name | PUBCHEM_71308608 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
827.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209266-80-8 | |
| Record name | PUBCHEM_71308608 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of Okadaic Acid Sodium Salt
Executive Summary
Okadaic acid, a marine biotoxin produced by dinoflagellates, is a potent and highly selective inhibitor of serine/threonine protein phosphatases.[1][2] Its water-soluble sodium salt is extensively utilized as a research tool to investigate cellular processes regulated by protein phosphorylation. This guide provides a comprehensive overview of the core mechanism of action of okadaic acid, its impact on critical signaling pathways, and detailed protocols for its application in experimental settings. By inducing a state of hyperphosphorylation, okadaic acid serves as an invaluable agent for dissecting the roles of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A) in cell cycle regulation, apoptosis, and signal transduction.[3][4]
Core Mechanism of Action: Protein Phosphatase Inhibition
The primary molecular mechanism of okadaic acid is its direct inhibition of the catalytic subunits of specific serine/threonine protein phosphatases.[2] It exhibits a profound selectivity for protein phosphatase 2A (PP2A) and, to a lesser extent, protein phosphatase 1 (PP1).[2][3] This inhibition is non-competitive and results in the sustained phosphorylation of a multitude of substrate proteins that are normally dephosphorylated by PP1 and PP2A, thereby artificially amplifying cellular signaling cascades.[5][6]
Okadaic acid's utility as a research tool stems from its differential affinity for various phosphatases. At low nanomolar concentrations (~1-10 nM), it can be used to selectively inhibit PP2A, while at higher concentrations (>100 nM), it inhibits both PP1 and PP2A.[1][7] This allows for the precise dissection of pathways regulated by each specific phosphatase.
Quantitative Inhibitory Activity
The potency and selectivity of okadaic acid have been quantified through numerous in vitro studies. The half-maximal inhibitory concentration (IC50) values demonstrate its exceptional affinity for PP2A.
| Protein Phosphatase Target | Reported IC50 Range (nM) | Selectivity Relative to PP2A |
| Protein Phosphatase 2A (PP2A) | 0.1 - 0.3 [8][9] | - |
| Protein Phosphatase 4 (PP4) | 0.1[8] | ~1x |
| Protein Phosphatase 5 (PP5) | 3.5[8] | ~12-35x less sensitive |
| Protein Phosphatase 1 (PP1) | 15 - 50 [3][8] | ~50-500x less sensitive |
| Protein Phosphatase 2B (PP2B/Calcineurin) | ~4,000[9] | >10,000x less sensitive |
| Protein Phosphatase 2C (PP2C) | No effective inhibition[3][8] | Not sensitive |
| Tyrosine Phosphatases | No effective inhibition[3] | Not sensitive |
Key Signaling Pathways and Cellular Consequences
The inhibition of PP1 and PP2A by okadaic acid triggers a cascade of downstream events, profoundly impacting cellular homeostasis. The resulting hyperphosphorylation of key regulatory proteins can lead to apoptosis, cell cycle dysregulation, and aberrant activation of stress-response pathways.
Induction of Apoptosis
Okadaic acid is a potent inducer of apoptosis in a wide variety of cell types.[6][10] This occurs through multiple, interconnected pathways initiated by the hyperphosphorylation of regulatory proteins.
-
MAPK Pathway Activation: Okadaic acid treatment leads to the sustained activation of stress-activated protein kinases (SAPKs), particularly p38 MAPK and JNK.[11][12] These kinases, in turn, phosphorylate downstream targets that promote apoptosis.
-
Mitochondrial Dysfunction: The apoptotic cascade involves the mitochondrial (intrinsic) pathway, characterized by compromised mitochondrial membrane potential and the release of cytochrome c and apoptosis-inducing factor (AIF).[11]
-
Caspase Activation: The released cytochrome c triggers the activation of a caspase cascade, including initiator caspase-9 and executioner caspases-3 and -7, which are responsible for the cleavage of cellular substrates and the execution of the apoptotic program.[11]
-
PKR/NF-κB Pathway: In some cell types, okadaic acid induces apoptosis through the activation of the double-stranded RNA-dependent protein kinase (PKR) and the subsequent activation of the NF-κB transcription factor.[10][13][14]
Cell Cycle Dysregulation
Okadaic acid disrupts the orderly progression of the cell cycle. By inhibiting the phosphatases that control the phosphorylation state of key cell cycle regulators like cdc2 kinase (CDK1), it can force cells into a premature, mitosis-like state.[15][16] In postmitotic cells such as neurons, this forced reentry into the cell cycle is abortive and ultimately leads to apoptosis.[17] This effect is characterized by premature chromosome condensation and the upregulation of mitotic markers like cyclin B1.[15][17]
Experimental Protocols
Protein Phosphatase (PP2A) Inhibition Assay
This protocol describes a colorimetric assay to measure PP2A activity and its inhibition by okadaic acid, using p-nitrophenyl phosphate (p-NPP) as a substrate. The product, p-nitrophenol, is yellow and can be quantified spectrophotometrically at 405 nm.[18]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for PP2A (e.g., 50 mM Tris-HCl, 0.1 mM CaCl2, pH 7.0).
-
Substrate Solution: Dissolve p-nitrophenyl phosphate (p-NPP) in the assay buffer to a final concentration of ~50 mM.
-
Enzyme Solution: Dilute recombinant PP2A enzyme in assay buffer to a working concentration.
-
Inhibitor Solution: Prepare serial dilutions of this compound salt in the assay buffer.
-
Stop Solution: 0.5 M NaOH.
-
-
Assay Procedure:
-
Add 20 µL of assay buffer (blank), vehicle control, or okadaic acid dilutions to the wells of a 96-well microplate.
-
Add 20 µL of the diluted PP2A enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 100 µL of the p-NPP substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all other readings.
-
Calculate the percentage of inhibition for each okadaic acid concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and determine the IC50 value using non-linear regression.
-
Western Blotting for Phosphorylated Proteins
Detecting changes in protein phosphorylation status following okadaic acid treatment requires specific considerations in the standard Western blot protocol to preserve the labile phosphate groups.
Methodology:
-
Cell Lysis and Protein Extraction:
-
Treat cells with the desired concentration of okadaic acid for the specified time.
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate, β-glycerophosphate). This step is critical.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer. Crucially, use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Avoid using non-fat milk, as it contains phosphoproteins (casein) that can cause high background.[19][20]
-
Primary Antibody: Incubate the membrane with a phospho-specific primary antibody diluted in the blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Final Washes: Repeat the washing step with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH.
-
Conclusion
This compound salt is an indispensable tool for cell and molecular biology. Its potent and selective inhibition of protein phosphatases PP2A and PP1 provides a direct method for studying the profound role of protein phosphorylation in governing cellular fate. By inducing a state of hyperphosphorylation, it allows researchers to activate signaling cascades, trigger apoptosis, and dysregulate the cell cycle, thereby elucidating the fundamental mechanisms that maintain cellular homeostasis and contribute to disease states like cancer and neurodegeneration.[21] Careful consideration of its concentration-dependent effects is essential for designing experiments that yield clear and interpretable results.
References
- 1. okadaicacid.com [okadaicacid.com]
- 2. Okadaic acid - Wikipedia [en.wikipedia.org]
- 3. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 4. mdpi.com [mdpi.com]
- 5. Okadaic Acid Activates JAK/STAT Signaling to Affect Xenobiotic Metabolism in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of okadaic acid on cultured clam heart cells: involvement of MAPkinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. okadaicacid.com [okadaicacid.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Okadaic acid induces apoptosis through the PKR, NF-κB and caspase pathway in human osteoblastic osteosarcoma MG63 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Okadaic acid induces apoptosis through double-stranded RNA-dependent protein kinase/eukaryotic initiation factor-2alpha pathway in human osteoblastic MG63 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Okadaic acid activates the PKR pathway and induces apoptosis through PKR stimulation in MG63 osteoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Okadaic acid, a potent inhibitor of type 1 and type 2A protein phosphatases, activates cdc2/H1 kinase and transiently induces a premature mitosis-like state in BHK21 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. embopress.org [embopress.org]
- 17. Okadaic acid-induced apoptosis in neuronal cells: evidence for an abortive mitotic attempt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Okadaic acid: a tool to study regulatory mechanisms for neurodegeneration and regeneration in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
The Origin of Okadaic Acid: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Okadaic acid (OA) is a potent and well-characterized marine biotoxin, infamous for its role in Diarrhetic Shellfish Poisoning (DSP). However, its high specificity as a protein phosphatase inhibitor has also rendered it an invaluable tool in cellular biology and cancer research. This technical guide provides an in-depth exploration of the origins of Okadaic acid, from its biosynthesis by marine dinoflagellates to its accumulation in the marine food web. It details the molecular mechanisms of action, focusing on key signaling pathways, and provides comprehensive experimental protocols for its isolation, purification, and quantification.
Biological Origin and Biosynthesis
Primary Producers
Okadaic acid was first isolated from the black sponge, Halichondria okadai, from which it derives its name.[1][2][3][4] However, the sponge is not the producer of the toxin but rather accumulates it through its diet. The primary producers of Okadaic acid and its derivatives, the dinophysistoxins (DTXs), are several species of marine dinoflagellates, most notably from the genera Prorocentrum and Dinophysis.[1][4][5][6][7]
Key producing species include:
-
Dinophysis acuminata[4]
These microorganisms synthesize OA, which then enters the marine food web. Filter-feeding organisms, such as bivalve mollusks (mussels, scallops, oysters), consume these dinoflagellates and accumulate the lipophilic toxin in their fatty tissues.[1][2][3][5] Consumption of this contaminated shellfish by humans leads to DSP.[2][3]
Biosynthetic Pathway
Okadaic acid is a complex polyketide, a class of natural products synthesized through the repetitive condensation of small carboxylic acid units.[1] Its biosynthesis is accomplished via a polyketide synthase (PKS) pathway.[1] Isotopic labeling studies have revealed that the biosynthesis of Okadaic acid begins with a glycolate starter unit, which forms carbons 37 and 38.[1] The remainder of the carbon backbone is constructed from acetate-derived extender units.[1] The intricate structure of Okadaic acid, featuring multiple spiroketals and fused ether rings, arises from unusual enzymatic modifications during the polyketide chain extension, including carbon deletion and addition reactions.[1]
Quantitative Data on Okadaic Acid Production and Isolation
The following tables summarize quantitative data related to the production of Okadaic acid by dinoflagellates and the efficiency of modern isolation techniques.
Table 1: Toxin Production in Prorocentrum Species
| Producing Organism | Toxin(s) Produced | Concentration / Yield | Source |
| Prorocentrum lima | OA, DTX1, and their esters | ~0.7 mg L⁻¹ (OA) and ~2.1 mg L⁻¹ (DTX1) in culture | [10][11][12] |
| Prorocentrum rhathymum | Okadaic Acid (OA) | 0.153 µg L⁻¹ in culture medium | [8][9][13] |
Table 2: Efficiency of Improved Okadaic Acid Group Toxin Isolation Protocols
| Source Material | Toxin(s) Isolated | Number of Purification Steps | Overall Recovery | Purity | Reference Method |
| Shellfish (Mytilus edulis) | Dinophysistoxin-2 (DTX2) | 5 (reduced from 8) | ~68% | >95% | [10][11][12] |
| Microalgae (Prorocentrum lima) | OA and Dinophysistoxin-1 (DTX1) | 4 | ~76% | >95% | [10][11][12] |
Mechanism of Action: Key Signaling Pathways
Okadaic acid's potent biological effects stem from its highly specific inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[2][14] It exhibits a significantly higher affinity for PP2A (IC₅₀ ≈ 0.2 nM) than for PP1 (IC₅₀ ≈ 20 nM).[14] This inhibition leads to a state of hyperphosphorylation of numerous cellular proteins, disrupting the delicate balance of signaling cascades that regulate cell growth, division, and death.
The Hippo Pathway
Okadaic acid is a potent activator of the Hippo tumor suppressor pathway. PP2A negatively regulates the core kinases of this pathway, MST1 and MST2. By inhibiting PP2A, Okadaic acid leads to the hyperphosphorylation and activation of MST1/2, which in turn triggers the downstream phosphorylation cascade, ultimately inhibiting the transcriptional co-activators YAP and TAZ.[14]
References
- 1. Isolation and Structural Identification of New Diol Esters of Okadaic Acid and Dinophysistoxin-1 from the Cultured Prorocentrum lima [mdpi.com]
- 2. [PDF] Improved Isolation Procedures for Okadaic Acid Group Toxins from Shellfish (Mytilus edulis) and Microalgae (Prorocentrum lima) | Semantic Scholar [semanticscholar.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. protocols.io [protocols.io]
- 6. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved Isolation Procedures for Okadaic Acid Group Toxins from Shellfish (Mytilus edulis) and Microalgae (Prorocentrum lima) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. A convenient HPLC method for detection of okadaic acid analogs as 9-anthrylmethyl esters with automated sample cleanup by column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Okadaic Acid: A Comprehensive Technical Guide for Researchers
An In-depth Examination of a Potent Marine Biotoxin and its Implications for Cellular Signaling and Drug Discovery
Introduction
Okadaic acid (OA) is a potent lipophilic marine biotoxin produced by dinoflagellates of the genera Dinophysis and Prorocentrum.[1][2][3] This polyether compound, first isolated from the black sponge Halichondria okadai, accumulates in shellfish and other marine organisms through the food chain.[4][5][6] Human consumption of contaminated shellfish leads to a gastrointestinal illness known as Diarrhetic Shellfish Poisoning (DSP), characterized by symptoms such as diarrhea, nausea, vomiting, and abdominal pain.[1][4] Beyond its role as a foodborne toxin, okadaic acid has garnered significant attention in the scientific community as a powerful tool for studying cellular processes due to its highly specific mechanism of action.[4][6] This technical guide provides a comprehensive overview of okadaic acid, including its toxicological profile, mechanism of action, effects on key signaling pathways, and detailed experimental protocols for its detection and analysis, aimed at researchers, scientists, and drug development professionals.
Toxicology and Regulatory Limits
The toxicity of okadaic acid has been evaluated in various models, with its acute effects primarily linked to DSP. The minimum dose required to induce DSP symptoms in adults is estimated to be around 40 μg.[7] Chronic exposure to okadaic acid is also a concern, with studies suggesting potential roles in tumor promotion and other long-term health effects.[4][8] Regulatory bodies worldwide have established maximum permissible levels for okadaic acid and its analogs in shellfish to protect public health.
Quantitative Toxicity Data
| Parameter | Species | Route of Administration | Value | Reference |
| Acute Oral LD50 | Mouse | Oral gavage | 1069 µg/kg | [9][10] |
| Acute Oral LD50 (DTX-1) | Mouse | Oral gavage | 897 µg/kg | [9][10] |
| Intraperitoneal LD50 | Mouse | Intraperitoneal injection | 192 µg/kg | [11] |
| Lowest Observed Adverse Effect Level (LOAEL) | Human | Oral | 1.0 - 1.6 µg/kg body weight | [11] |
Regulatory Limits for Okadaic Acid and its Analogs in Shellfish
| Region/Organization | Limit | Toxin Equivalents | Reference |
| European Union | 160 µg OA equivalents/kg | OA, DTX1, DTX2, and their esters | [12][13] |
| United States (FDA) | 0.16 mg/kg total OA equivalents | Combined free okadaic acid, dinophysistoxins-1 and -2, and their acyl-esters | [8] |
| Japan | 0.16 mg OA equivalent/kg | Okadaic acid group | [14] |
Mechanism of Action: Inhibition of Protein Phosphatases
The primary molecular target of okadaic acid is a class of enzymes known as serine/threonine protein phosphatases, specifically protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[4][7][15][16] Okadaic acid is a potent and selective inhibitor of these enzymes, with a significantly higher affinity for PP2A.[5] By inhibiting these phosphatases, okadaic acid leads to a state of hyperphosphorylation of numerous cellular proteins, thereby disrupting the signaling pathways they regulate.[7] This targeted inhibition makes okadaic acid an invaluable tool for studying the roles of PP1 and PP2A in various cellular processes.
Inhibitory Concentration (IC50) Values of Okadaic Acid
| Protein Phosphatase | IC50 Value (nM) | Reference |
| Protein Phosphatase 2A (PP2A) | 0.1 - 0.3 | [5][17] |
| Protein Phosphatase 1 (PP1) | 3 - 50 | [5][18] |
| Protein Phosphatase 4 (PP4) | 0.1 | [5][15] |
| Protein Phosphatase 5 (PP5) | 3.5 | [5][15] |
| Protein Phosphatase 3 (Calcineurin/PP2B) | ~4000 | [5] |
Impact on Cellular Signaling Pathways
The inhibition of protein phosphatases by okadaic acid has profound effects on a multitude of cellular signaling pathways, leading to alterations in cell proliferation, apoptosis, and cytoskeletal organization.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Okadaic acid is known to activate components of the MAPK signaling pathway, including p38 MAPK and JNK, while its effect on ERK varies depending on the cell type.[19][20] This activation is a consequence of the hyperphosphorylation of upstream kinases that are normally dephosphorylated by PP1 and PP2A. The sustained activation of p38 and JNK is often associated with the induction of apoptosis.[7][19]
Caption: Okadaic acid's effect on the MAPK signaling pathway.
Hippo Signaling Pathway
The Hippo pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is often implicated in cancer. Key components of this pathway, such as the kinases MST1/2 and LATS1/2, are negatively regulated by PP2A.[1][4] Okadaic acid treatment leads to the hyperphosphorylation and activation of MST1/2, which in turn phosphorylates and activates LATS1/2.[1] Activated LATS1/2 then phosphorylates and inactivates the transcriptional co-activators YAP and TAZ, preventing their nuclear translocation and the expression of pro-proliferative and anti-apoptotic genes.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A protein phosphatase 2A inhibition assay for a fast and sensitive assessment of okadaic acid contamination in mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Okadaic acid-induced apoptosis in neuronal cells: evidence for an abortive mitotic attempt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of okadaic acid on cultured clam heart cells: involvement of MAPkinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Multiple signal transduction pathways in okadaic acid induced apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Okadaic Acid Is at Least as Toxic as Dinophysistoxin-1 after Repeated Administration to Mice by Gavage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. cot.food.gov.uk [cot.food.gov.uk]
- 14. Analysis of Diarrhetic Shellfish Toxins (Okadaic Acid Group) Using Triple Quadrupole LC/MS/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. Cancer progression by the okadaic acid class of tumor promoters and endogenous protein inhibitors of PP2A, SET and CIP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Okadaic acid activates the PKR pathway and induces apoptosis through PKR stimulation in MG63 osteoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. Okadaic acid | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]
- 19. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Okadaic acid activates p42 mitogen-activated protein kinase (MAP kinase; ERK-2) in B-lymphocytes but inhibits rather than augments cellular proliferation: contrast with phorbol 12-myristate 13-acetate - PMC [pmc.ncbi.nlm.nih.gov]
Okadaic Acid's Precision Targeting: A Technical Guide to Protein Phosphatase Inhibition Specificity
For Researchers, Scientists, and Drug Development Professionals
Okadaic acid, a potent marine biotoxin, has emerged as an indispensable tool in cellular biology and drug discovery. Its high affinity and remarkable specificity for certain serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A) and Protein Phosphatase 1 (PP1), allow for the precise dissection of phosphorylation-dependent signaling pathways. This technical guide provides an in-depth exploration of okadaic acid's inhibition specificity, presenting key quantitative data, detailed experimental methodologies, and visual representations of its impact on cellular signaling.
Core Inhibition Specificity: A Quantitative Overview
Okadaic acid exhibits a distinct inhibitory preference, most notably for PP2A, for which it has an exceptionally high affinity. Its inhibitory potential extends to other members of the protein phosphatase (PP) family, albeit with significantly different potencies. This differential inhibition is crucial for its application as a selective inhibitor in research.
Inhibitory Potency of Okadaic Acid Against Various Protein Phosphatases
The following table summarizes the half-maximal inhibitory concentrations (IC50) of okadaic acid against a range of protein phosphatases, highlighting its potent and selective action.
| Protein Phosphatase | IC50 (nM) | Notes |
| PP2A | 0.1 - 0.3[1] | Okadaic acid is a highly potent inhibitor of PP2A. At concentrations of 1-2 nM, PP2A is completely inhibited[2]. |
| PP1 | 3 - 50[1][3] | Inhibition of PP1 requires significantly higher concentrations compared to PP2A. |
| PP3 (Calcineurin) | 3.7 - 4[1] | Moderate inhibition observed. |
| PP4 | 0.1[1] | Inhibition potency is comparable to that of PP2A. |
| PP5 | 3.5[1] | Moderate inhibition observed. |
| PP2B | ~4000[1] | Very weak inhibition, displaying high selectivity over this phosphatase. |
| PP2C | No significant inhibition | Okadaic acid does not effectively inhibit PP2C[1][2]. |
| PP7 | >1000[1] | Weak inhibition. |
| Alkaline Phosphatase | 360 (E. coli), 2050 (human), 3150 (calf) | Acts as a non-competitive inhibitor[4]. |
This data underscores the utility of okadaic acid as a selective tool: at low nanomolar concentrations (e.g., 1-10 nM), it can be used to specifically inhibit PP2A and PP4, while at higher concentrations (e.g., >100 nM), it will also inhibit PP1 and other phosphatases[5][6].
Structure-Activity Relationship: Okadaic Acid Analogs
The chemical structure of okadaic acid is critical to its inhibitory activity. Modifications to its structure can significantly alter its affinity for protein phosphatases. The table below presents the dissociation constants (Ki) for okadaic acid and several of its derivatives against PP2A, demonstrating the impact of structural changes on inhibitory potency.
| Compound | Ki for PP2A (pM) | Notes |
| 35-methyl-OA (DTX1) | 19 (12-25) | More potent inhibitor than okadaic acid[7]. |
| Okadaic Acid (OA) | 30,000 (26,000-33,000) | Baseline for comparison. |
| OA-9,10-episulphide (Acanthifolicin) | 47 (25-60) | High affinity inhibitor[7]. |
| 7-deoxy-OA | 69 (31-138) | High affinity inhibitor[7]. |
| 14,15-dihydro-OA | 315 (275-360) | Reduced affinity compared to okadaic acid[7]. |
| 2-deoxy-OA | 899 (763-1044) | Significantly reduced affinity[7]. |
| 7-O-palmitoyl-OA | >100,000,000 | Esterification at the 7-hydroxyl group drastically reduces affinity[7]. |
| Methyl okadate | >>100,000,000 | Esterification of the carboxyl group abolishes inhibitory activity[7]. |
These findings indicate that both the overall conformation and specific functional groups of the okadaic acid molecule are crucial for its interaction with and inhibition of protein phosphatases[7].
Experimental Protocols: Assessing Protein Phosphatase Inhibition
A fundamental technique to determine the inhibitory specificity of compounds like okadaic acid is the protein phosphatase inhibition assay. The following is a generalized protocol based on the widely used colorimetric assay employing p-nitrophenylphosphate (p-NPP) as a substrate. This method can be adapted for various purified protein phosphatases.
General Protein Phosphatase Inhibition Assay Protocol
1. Principle:
This assay measures the activity of a protein phosphatase by detecting the dephosphorylation of a substrate. In the presence of an inhibitor, the enzyme's activity is reduced, leading to a decrease in the product formed. The concentration of the inhibitor that reduces enzyme activity by 50% is the IC50 value. This protocol utilizes the artificial substrate p-nitrophenylphosphate (p-NPP), which upon dephosphorylation by the phosphatase, yields p-nitrophenol (p-NP), a yellow-colored product that can be quantified spectrophotometrically at 405 nm[8][9][10].
2. Materials:
-
Purified protein phosphatase (e.g., recombinant human PP2A, PP1).
-
Okadaic acid stock solution (e.g., 1 mM in DMSO).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM CaCl2, 1 mM MnCl2, 0.5 mg/mL BSA).
-
p-Nitrophenylphosphate (p-NPP) substrate solution (e.g., 10 mM in Assay Buffer).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
3. Procedure:
-
Preparation of Okadaic Acid Dilutions: Prepare a serial dilution of okadaic acid in the Assay Buffer to cover a range of concentrations (e.g., from 0.01 nM to 1 µM). Include a vehicle control (DMSO) without okadaic acid.
-
Enzyme Preparation: Dilute the purified protein phosphatase in ice-cold Assay Buffer to a working concentration that yields a linear rate of substrate hydrolysis over the assay period.
-
Assay Setup:
-
To each well of a 96-well microplate, add 50 µL of the diluted okadaic acid or vehicle control.
-
Add 100 µL of the p-NPP substrate solution to each well.
-
Initiate the reaction by adding 100 µL of the diluted protein phosphatase to each well.
-
-
Incubation: Incubate the plate at 30-37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of a blank well (containing buffer and substrate but no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each okadaic acid concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the okadaic acid concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
4. Quality Control:
-
All measurements should be performed in triplicate to ensure reproducibility[8].
-
The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid effects on enzyme activity.
-
A positive control inhibitor with known potency for the target phosphatase can be included to validate the assay.
Workflow for Protein Phosphatase Inhibition Assay.
Impact on Cellular Signaling Pathways
By inhibiting key protein phosphatases, okadaic acid profoundly impacts numerous signaling pathways, leading to the hyperphosphorylation of a multitude of proteins. This makes it a powerful tool for studying the roles of phosphorylation in cellular processes.
The Hippo Pathway
The Hippo pathway is a critical tumor suppressor pathway that controls organ size and cell proliferation. The core kinases of this pathway, MST1 and MST2, are activated by autophosphorylation, a process negatively regulated by PP2A. Okadaic acid, by inhibiting PP2A, promotes the phosphorylation and activation of MST1/MST2, thereby activating the Hippo pathway[11].
Okadaic Acid's effect on the Hippo Pathway.
JAK/STAT Signaling Pathway
Okadaic acid can indirectly activate the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway. It has been shown to activate NF-κB, leading to the expression and release of cytokines like IL-6. These cytokines then bind to their receptors, activating the associated JAKs, which in turn phosphorylate and activate STAT proteins. This cascade can influence xenobiotic metabolism and inflammatory responses[12].
Indirect activation of JAK/STAT by Okadaic Acid.
Neurotoxicity and Tau Hyperphosphorylation
In neuroscience research, okadaic acid is widely used to induce a cellular state that mimics aspects of Alzheimer's disease. By inhibiting PP2A, a major tau phosphatase, okadaic acid leads to the hyperphosphorylation of the tau protein. This is a key event in the formation of neurofibrillary tangles, a hallmark pathology of Alzheimer's disease[13][14].
Mechanism of Okadaic Acid-induced Tau hyperphosphorylation.
Conclusion
Okadaic acid's well-characterized and differential inhibition of protein phosphatases, particularly its potent effect on PP2A, solidifies its status as a cornerstone research tool. The quantitative data on its specificity, coupled with robust experimental protocols, allows researchers to precisely modulate cellular phosphorylation states. This capability is invaluable for elucidating the complex roles of protein phosphatases in health and disease, driving forward research in areas from cancer biology to neurodegenerative disorders. Understanding the nuances of its inhibitory profile is paramount for the accurate interpretation of experimental results and the continued development of novel therapeutic strategies targeting protein phosphatase pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 3. Okadaic acid | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]
- 4. Inhibition of alkaline phosphatase activity by okadaic acid, a protein phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. okadaicacid.com [okadaicacid.com]
- 6. okadaicacid.com [okadaicacid.com]
- 7. researchgate.net [researchgate.net]
- 8. PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Okadaic Acid: A Tool to Study the Hippo Pathway [mdpi.com]
- 12. Okadaic Acid Activates JAK/STAT Signaling to Affect Xenobiotic Metabolism in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Is Protein Phosphatase Inhibition Responsible for the Toxic Effects of Okadaic Acid in Animals? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cellular Effects of Okadaic Acid Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Okadaic acid (OA) is a potent and selective inhibitor of serine/threonine protein phosphatases, primarily targeting protein phosphatase 2A (PP2A) and, to a lesser extent, protein phosphatase 1 (PP1).[1] Originally isolated from the marine sponge Halichondria okadai, this polyether toxin has become an invaluable tool in cell biology research.[2][3] Its ability to induce a state of hyperphosphorylation allows for the detailed investigation of cellular processes regulated by reversible phosphorylation. This guide provides a comprehensive overview of the core cellular effects of okadaic acid, with a focus on its mechanism of action, impact on key signaling pathways, and detailed experimental protocols for studying these effects.
Mechanism of Action: Protein Phosphatase Inhibition
The primary molecular mechanism of okadaic acid is its high-affinity binding to and inhibition of the catalytic subunits of specific serine/threonine protein phosphatases. This inhibition leads to a net increase in the phosphorylation of a multitude of cellular proteins, thereby modulating their activity and downstream signaling cascades.
Quantitative Data: Inhibitory Potency
The inhibitory concentration (IC50) of okadaic acid varies for different protein phosphatases, highlighting its selectivity.
| Protein Phosphatase | IC50 (nM) | References |
| Protein Phosphatase 1 (PP1) | 15-50 | [1][2][3] |
| Protein Phosphatase 2A (PP2A) | 0.1-1.0 | [1][2][3] |
| Protein Phosphatase 2B (PP2B) | ~4000 | [3] |
| Protein Phosphatase 3 (PP3) | 3.7-4 | [2][3] |
| Protein Phosphatase 4 (PP4) | 0.1 | [2][3] |
| Protein Phosphatase 5 (PP5) | 3.5 | [2][3] |
Core Cellular Effects
Exposure of cells to okadaic acid triggers a wide range of cellular responses, primarily due to the hyperphosphorylation of key regulatory proteins. The observed effects are often dose- and cell-type-dependent.
Quantitative Data: Effective Concentrations for Cellular Effects
| Cellular Effect | Cell Line(s) | Effective Concentration (nM) | Exposure Time | References |
| Apoptosis Induction | Various (e.g., hepatocytes, neuroblastoma, carcinoma cells) | 100 - 1000 | A few hours | [4] |
| Human malignant glioma (T98G) | 20-25 (IC50) | Not specified | [5] | |
| Human intestinal cell lines (Caco-2, HT29-MTX) | >100 | 24 hours | [6] | |
| Cell Cycle Arrest | Myeloid leukemia (HL-60, U937) | 2-8 (G2/M arrest) | 24-48 hours | [7] |
| HeLa cells | Not specified | Not specified | [8] | |
| Tau Hyperphosphorylation | SH-SY5Y neuroblastoma | 20-100 | Several hours | [9][10][11] |
| MAPK Pathway Activation | Clam heart cells | 1000 | 10 min - 6 hours | [12] |
| B-lymphocytes | Not specified | Not specified | [13] | |
| Cytoskeletal Disruption | Clam heart cells | 1000 | 24 hours | [12] |
Signaling Pathways Modulated by Okadaic Acid
Okadaic acid's inhibition of protein phosphatases leads to the dysregulation of several critical signaling pathways.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and apoptosis. Okadaic acid treatment leads to the hyperphosphorylation and activation of several components of this pathway, including p38 and JNK, while the effect on ERK can be cell-type dependent.[12][13]
Apoptosis Signaling Pathway
Okadaic acid is a potent inducer of apoptosis in a variety of cell types.[4][5] This process is often mediated through the activation of caspase cascades and can be influenced by the MAPK pathway.
References
- 1. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. The protein phosphatase inhibitor okadaic acid induces morphological changes typical of apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human neuroblastoma SH-SY5Y cells treated with okadaic acid express phosphorylated high molecular weight tau-immunoreactive protein species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative analysis of the cytotoxic effects of okadaic acid-group toxins on human intestinal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of myeloid leukemic cells with the phosphatase inhibitor okadaic acid induces cell cycle arrest at either G1/S or G2/M depending on dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Okadaic acid overrides the S-phase check point and accelerates progression of G2-phase to induce premature mitosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Okadaic acid induces tau phosphorylation in SH-SY5Y cells in an estrogen-preventable manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human neuroblastoma SH-SY5Y cells treated with okadaic acid express phosphorylated high molecular weight tau-immunoreactive protein species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Effect of okadaic acid on cultured clam heart cells: involvement of MAPkinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. interchim.fr [interchim.fr]
Okadaic Acid as a Tumor Promoter: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Okadaic acid (OA) is a potent and specific inhibitor of serine/threonine protein phosphatases 1 (PP1) and, more notably, 2A (PP2A).[1] Originally isolated from the marine sponge Halichondria okadai, this polyether fatty acid has been extensively studied for its role as a non-12-O-tetradecanoylphorbol-13-acetate (TPA)-type tumor promoter.[2] Unlike TPA-type promoters, okadaic acid does not directly activate protein kinase C (PKC).[2] Instead, its primary mechanism of action involves the disruption of the cellular phosphorylation-dephosphorylation equilibrium, leading to the hyperphosphorylation of numerous proteins and the subsequent activation of signaling pathways that drive cell proliferation, inflammation, and ultimately, tumor formation.[3] This technical guide provides an in-depth overview of okadaic acid's role as a tumor promoter, with a focus on its molecular mechanisms, quantitative effects, and the experimental protocols used to investigate its activity.
Core Mechanism of Action: Protein Phosphatase Inhibition
The fundamental biochemical action of okadaic acid is its potent inhibition of PP1 and PP2A.[1] This inhibition leads to a net increase in the phosphorylation of a multitude of cellular proteins, effectively mimicking the action of protein kinases.
Quantitative Inhibition Data
The inhibitory potency of okadaic acid against PP1 and PP2A has been quantified in numerous studies. The following table summarizes the reported 50% inhibitory concentration (IC50) values.
| Enzyme Target | IC50 Range (nM) | Key Findings |
| Protein Phosphatase 2A (PP2A) | 0.1 - 1.0 | Okadaic acid exhibits a significantly higher affinity for PP2A, with near complete inhibition at low nanomolar concentrations.[1][4] |
| Protein Phosphatase 1 (PP1) | 3 - 50 | The concentration required to inhibit PP1 is considerably higher than that for PP2A, highlighting a degree of selectivity.[1][5] |
Key Signaling Pathways Affected by Okadaic Acid
The hyperphosphorylation state induced by okadaic acid triggers the dysregulation of several critical signaling pathways implicated in tumorigenesis.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Okadaic acid treatment leads to the activation of the MAPK cascade, including the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK.[4][6] This activation is a direct consequence of the inhibition of phosphatases that normally dephosphorylate and inactivate components of this pathway.
References
- 1. Okadaic-Acid-Induced Inhibition of Protein Phosphatase 2A Produces Activation of Mitogen-Activated Protein Kinases ERK1/2, MEK1/2, and p70 S6, Similar to That in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The concept of the okadaic acid class of tumor promoters is revived in endogenous protein inhibitors of protein phosphatase 2A, SET and CIP2A, in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An alternative theory of tissue specificity by tumor promotion of okadaic acid in glandular stomach of SD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 6. MiTO [mito.dkfz.de]
The Impact of Okadaic Acid on Tau Protein Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The hyperphosphorylation of the microtubule-associated protein tau is a central pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease (AD). Okadaic acid (OA), a potent and selective inhibitor of serine/threonine protein phosphatases, particularly protein phosphatase 2A (PP2A), has emerged as an invaluable tool for modeling and investigating the mechanisms of tau hyperphosphorylation. This technical guide provides an in-depth overview of the molecular mechanisms by which okadaic acid induces tau hyperphosphorylation, detailed experimental protocols for its application in in vitro and in vivo models, and a summary of the quantitative effects on specific tau phosphorylation sites. Furthermore, this guide presents visual representations of the key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this critical area of neurodegenerative disease research.
Core Mechanism: Inhibition of Protein Phosphatase 2A
Okadaic acid is a polyether fatty acid originally isolated from the marine sponge Halichondria okadai. Its primary mechanism of action in inducing tau hyperphosphorylation is the potent and selective inhibition of protein phosphatase 2A (PP2A).[1][2] PP2A is a major tau phosphatase in the brain, responsible for dephosphorylating tau at multiple sites.[3] The inhibition of PP2A by okadaic acid disrupts the delicate balance between tau kinases and phosphatases, leading to a net increase in tau phosphorylation.[1][3]
Okadaic acid exhibits high affinity for PP2A, with IC50 values in the nanomolar range, making it a highly specific tool for studying PP2A-mediated events.[4] By inhibiting PP2A, okadaic acid effectively mimics the phosphatase dysfunction observed in the brains of Alzheimer's disease patients, providing a robust model for studying the downstream pathological consequences.[1][2]
Signaling Pathways in Okadaic Acid-Induced Tau Hyperphosphorylation
The inhibition of PP2A by okadaic acid triggers a cascade of signaling events that culminate in the hyperphosphorylation of tau. This primarily involves the dysregulation of several key protein kinases.
Activation of Glycogen Synthase Kinase 3β (GSK3β)
GSK3β is a major tau kinase that is constitutively active in resting cells and is inhibited by phosphorylation at the Ser9 residue. PP2A can dephosphorylate Ser9, thereby activating GSK3β. By inhibiting PP2A, okadaic acid prevents the dephosphorylation of Ser9, which would intuitively lead to GSK3β inactivation. However, the net effect of PP2A inhibition is an increase in GSK3β activity towards tau. This is because PP2A also regulates upstream kinases that control GSK3β, such as Akt. The precise interplay is complex, but the overall outcome in the presence of okadaic acid is an enhancement of GSK3β-mediated tau phosphorylation.[5]
Activation of Cyclin-Dependent Kinase 5 (Cdk5)
Cdk5 is another critical proline-directed kinase involved in tau phosphorylation. The activity of Cdk5 is dependent on its association with its regulatory activators, p35 or p39. The cleavage of p35 to the more stable p25 fragment leads to prolonged and aberrant Cdk5 activation. Some studies suggest that okadaic acid treatment can lead to an increase in the levels of the Cdk5 activator p25, thereby promoting Cdk5 activity and subsequent tau phosphorylation.[3]
Involvement of Mitogen-Activated Protein Kinases (MAPKs)
The MAPK signaling pathway, including extracellular signal-regulated kinases (ERKs), has also been implicated in tau phosphorylation. Some studies have shown that okadaic acid treatment can lead to the activation of the MAPK/ERK pathway, which can then directly phosphorylate tau at several sites.[6] However, other studies suggest that okadaic acid can induce tau hyperphosphorylation independently of MAPK activation, indicating the complexity and context-dependency of the signaling pathways involved.
dot
Caption: Okadaic acid inhibits PP2A, leading to kinase activation and tau hyperphosphorylation.
Quantitative Data on Okadaic Acid-Induced Tau Phosphorylation
The following tables summarize the quantitative effects of okadaic acid on tau phosphorylation and phosphatase activity, compiled from various in vitro and in vivo studies.
Table 1: In Vitro Effects of Okadaic Acid on Tau Phosphorylation
| Cell Line | Okadaic Acid Concentration | Treatment Duration | Phosphorylation Site | Fold Increase (vs. Control) | Reference |
| SH-SY5Y | 100 nM | 3 hours | Thr205 | ~3-fold | [1] |
| SH-SY5Y | 50 nM | 2 hours | p-S202/T205 (AT8) | ~2.4-fold | |
| SH-SY5Y | 100 nM | 2 hours | p-S202/T205 (AT8) | ~3-fold | |
| Primary Cortical Neurons | 25 nM | 8 hours | Thr231 | Increased | [7] |
Table 2: In Vivo Effects of Okadaic Acid on Tau Phosphorylation
| Animal Model | Okadaic Acid Dose & Administration | Time Point | Brain Region | Phosphorylation Site | Fold Increase (vs. Control) | Reference |
| Rat | 7 ng/day (ICV infusion) | 14 days | Hippocampus | Thr205 | ~4-fold | |
| Rat | 70 ng/day (ICV infusion) | 14 days | Hippocampus | Thr205 | ~6-fold | |
| Rat | 200 ng (ICV injection) | Not specified | Hippocampus | Ser396 | Increased |
Table 3: Inhibitory Potency of Okadaic Acid on Protein Phosphatases
| Phosphatase | IC50 |
| PP2A | 0.1 - 1 nM |
| PP1 | 10 - 15 nM |
| PP2B (Calcineurin) | > 1 µM |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of okadaic acid to study tau phosphorylation.
In Vitro Model: Okadaic Acid Treatment of SH-SY5Y Cells
dot
Caption: A typical workflow for inducing tau hyperphosphorylation in SH-SY5Y cells using okadaic acid.
Materials:
-
Human neuroblastoma SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% penicillin/streptomycin)
-
Okadaic acid (from a reputable supplier)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in T75 flasks in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency. For experiments, seed cells in 6-well or 12-well plates and allow them to adhere and reach 70-80% confluency.
-
Okadaic Acid Preparation: Prepare a stock solution of okadaic acid (e.g., 100 µM) in DMSO. Store aliquots at -20°C.
-
Treatment: On the day of the experiment, dilute the okadaic acid stock solution in fresh culture medium to the desired final concentration (e.g., 25-100 nM). Remove the old medium from the cells and replace it with the OA-containing medium. Include a vehicle control group treated with the same concentration of DMSO.
-
Incubation: Incubate the cells for the desired duration (e.g., 1-24 hours).
-
Cell Lysis: After incubation, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Storage: Store the protein lysates at -80°C until further analysis.
In Vivo Model: Intracerebroventricular (ICV) Injection of Okadaic Acid in Rats
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-300 g)
-
Okadaic acid
-
Artificial cerebrospinal fluid (aCSF)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Anesthetic (e.g., ketamine/xylazine cocktail)
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame. Shave and clean the surgical area on the scalp.
-
Surgical Procedure: Make a midline incision on the scalp to expose the skull. Identify the bregma.
-
Injection Coordinates: Based on a rat brain atlas, determine the coordinates for the lateral ventricle. A common set of coordinates relative to bregma is: Anteroposterior (AP): -0.8 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.6 mm.
-
Craniotomy: Drill a small burr hole through the skull at the determined coordinates.
-
Okadaic Acid Preparation: Dissolve okadaic acid in aCSF to the desired concentration (e.g., 100-200 ng in 5-10 µL).
-
ICV Injection: Slowly lower the Hamilton syringe needle to the target DV coordinate. Infuse the okadaic acid solution over several minutes (e.g., 1 µL/min). Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.
-
Closure: Slowly retract the needle and suture the scalp incision.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Tissue Collection: At the desired time point post-injection (e.g., 1-14 days), euthanize the animals and perfuse with saline followed by 4% paraformaldehyde for immunohistochemistry, or rapidly dissect the brain regions of interest and freeze for biochemical analysis.
Western Blotting for Phosphorylated Tau
Materials:
-
Protein lysates from OA-treated and control samples
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-tau at specific sites, anti-total tau, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Separation: Separate equal amounts of protein (e.g., 20-40 µg) from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Typical dilutions range from 1:1000 to 1:5000.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the phosphorylated tau signal to total tau or a loading control like β-actin.
Immunohistochemistry for Phosphorylated Tau
Materials:
-
Paraffin-embedded or frozen brain sections
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody against phosphorylated tau
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration (for paraffin sections): Immerse slides in xylene and a graded series of ethanol.
-
Antigen Retrieval: Heat the sections in antigen retrieval solution.
-
Blocking Endogenous Peroxidase: Incubate sections in 3% hydrogen peroxide to quench endogenous peroxidase activity.
-
Blocking Non-specific Binding: Incubate sections in blocking solution.
-
Primary Antibody Incubation: Incubate sections with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate sections with the biotinylated secondary antibody.
-
ABC Reagent Incubation: Incubate sections with the ABC reagent.
-
Color Development: Develop the color reaction with the DAB substrate.
-
Counterstaining: Lightly counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and coverslip with mounting medium.
Phosphatase Activity Assay
Materials:
-
Protein lysates
-
Phosphatase assay buffer
-
p-Nitrophenyl phosphate (pNPP) substrate
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare protein lysates from control and OA-treated cells or tissues in a buffer that preserves phosphatase activity.
-
Reaction Setup: In a 96-well plate, add a known amount of protein lysate to the assay buffer.
-
Substrate Addition: Add the pNPP substrate to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measurement: Measure the absorbance at 405 nm. The amount of yellow p-nitrophenol produced is proportional to the phosphatase activity.
-
Calculation: Calculate the phosphatase activity based on a standard curve generated with known amounts of p-nitrophenol.
Conclusion
Okadaic acid serves as a powerful and indispensable tool for researchers in the field of neurodegenerative diseases. By potently inhibiting PP2A, it provides a reliable and reproducible method for inducing tau hyperphosphorylation, a key pathological event in Alzheimer's disease and other tauopathies. This technical guide has provided a comprehensive overview of the mechanisms, quantitative effects, and detailed experimental protocols associated with the use of okadaic acid. The provided signaling pathway and workflow diagrams offer a visual aid to understanding the complex processes involved. For researchers and drug development professionals, a thorough understanding of the okadaic acid model is crucial for advancing our knowledge of tau pathology and for the preclinical evaluation of novel therapeutic strategies aimed at mitigating this devastating aspect of neurodegenerative diseases.
References
- 1. Okadaic acid induces hyperphosphorylated forms of tau protein in human brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of okadaic acid-induced phosphorylation events by a mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. To be or not to be: PP2A as a dual player in CNS functions, its role in neurodegeneration, and its interaction with brain insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciencesite.com [lifesciencesite.com]
- 6. Okadaic acid induces hyperphosphorylation of tau independently of mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Okadaic acid-induced tau hyperphosphorylation and the downregulation of Pin1 expression in primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Okadaic Acid Sodium Salt: Chemical Structure, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Okadaic acid sodium salt, a potent and selective inhibitor of protein phosphatases. This document details its chemical structure, physicochemical and biological properties, and provides in-depth experimental protocols for its application in research and drug development.
Chemical Structure and Physicochemical Properties
Okadaic acid is a complex polyether derivative of a C38 fatty acid, originally isolated from the black sponge Halichondria okadai.[1] The sodium salt form offers enhanced stability and solubility in aqueous solutions compared to its free acid counterpart.[2]
Physicochemical Properties of this compound Salt
| Property | Value | Reference(s) |
| Molecular Formula | C₄₄H₆₇NaO₁₃ | [3][4] |
| Molecular Weight | 826.98 g/mol | [3][4] |
| Appearance | White to off-white solid/film | [1][4] |
| Solubility | Water: 1 mg/mLDMSO: 20 mg/mLEthanol: 20 mg/mL | [4] |
| Storage | Store solid at -20°C, protected from light. Solutions can be stored at -20°C for up to 1-2 months. | [1][2] |
Biological Properties and Mechanism of Action
This compound salt is a potent inhibitor of serine/threonine protein phosphatases, with a significantly higher affinity for protein phosphatase 2A (PP2A) over protein phosphatase 1 (PP1).[5][6] This inhibition leads to hyperphosphorylation of numerous cellular proteins, making it a valuable tool for studying cellular signaling pathways.
Inhibitory Activity of Okadaic Acid
| Target | IC₅₀ Value (nM) | Reference(s) |
| Protein Phosphatase 1 (PP1) | 3 - 50 | [5][6] |
| Protein Phosphatase 2A (PP2A) | 0.1 - 1 | [5][6][7] |
| Protein Phosphatase 3 (PP2B/Calcineurin) | 3.7 - 4 | [6] |
| Protein Phosphatase 4 (PP4) | 0.1 | [6] |
| Protein Phosphatase 5 (PP5) | 3.5 | [6] |
Okadaic acid is also known to be a tumor promoter and can induce apoptosis in various cell lines.[1][8] Its effects on cellular processes are concentration-dependent.
Cytotoxicity of Okadaic Acid
| Cell Line | Assay | IC₅₀ Value | Exposure Time | Reference(s) |
| Neuro-2a | - | 21.6 nM | - | [7] |
| HCT116 | - | 0.17 µM | - | [9] |
| HepG2 | - | 0.17 µM | - | [9] |
| Caco-2 | Neutral Red Uptake | 49 nM | 24 h | [10] |
| HT29-MTX | Neutral Red Uptake | 75 nM | 24 h | [10] |
| CCD 841 CoN | MTT | 54.4 nM | 12 h | [11] |
| Sw480 | MTT | 89.1 nM | 12 h | [11] |
| Sw620 | MTT | 137.8 nM | 12 h | [11] |
| KB cells | MTT | 6.3 ng/mL | 24 h | [8] |
| KB cells | MTT | 4.0 ng/mL | 48 h | [8] |
| KB cells | MTT | 1.1 ng/mL | 72 h | [8] |
| HT-29 | - | 65 nM | 24 h | [12] |
| SH-SY5Y | - | 27 nM | 24 h | [12] |
Signaling Pathways Modulated by Okadaic Acid
The primary mechanism of action of Okadaic acid, the inhibition of PP1 and PP2A, leads to the dysregulation of numerous downstream signaling pathways. This makes it a powerful tool to investigate the roles of these phosphatases in cellular processes.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. This compound salt ≥98% (TLC), solid,film (colorless), protein phosphatase 2A and protein phosphatase 1 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 5. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Suitability of the MTT-based cytotoxicity assay to detect okadaic acid contamination of mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Analysis of the Cytotoxic Effects of Okadaic Acid-Group Toxins on Human Intestinal Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Combined Cytotoxicity of the Phycotoxin Okadaic Acid and Mycotoxins on Intestinal and Neuroblastoma Human Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
Okadaic Acid: A Technical Guide to Its Application in Protein Phosphorylation Research
For Researchers, Scientists, and Drug Development Professionals
Okadaic acid, a marine toxin originally isolated from the black sponge Halichondria okadai, has become an indispensable tool in the study of protein phosphorylation.[1] Its high potency and specificity as an inhibitor of serine/threonine protein phosphatases make it an invaluable molecular probe for dissecting the complex signaling pathways governed by reversible phosphorylation.[2][3][4] This in-depth technical guide provides a comprehensive overview of okadaic acid's mechanism of action, its application in various research contexts, detailed experimental protocols, and key quantitative data to facilitate its effective use in the laboratory.
Mechanism of Action: Potent and Selective Inhibition of Protein Phosphatases
Okadaic acid's primary mechanism of action is the potent and selective inhibition of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), two of the major serine/threonine phosphatases in eukaryotic cells.[2][5] It exhibits a significantly higher affinity for PP2A, making it possible to selectively inhibit PP2A at low nanomolar concentrations.[6][7][8] This differential inhibition is a key feature that researchers can exploit to distinguish the roles of PP1 and PP2A in specific cellular processes.[8] Okadaic acid does not significantly inhibit PP2C, acid and alkaline phosphatases, or phosphotyrosine protein phosphatases.[6] While it can inhibit PP2B, it requires much higher concentrations than for PP1 and PP2A.[6]
Quantitative Data for Experimental Design
The following tables summarize key quantitative data for the use of okadaic acid in research, providing a basis for experimental design and interpretation of results.
| Table 1: Inhibitory Potency (IC50) of Okadaic Acid Against Various Protein Phosphatases | |
| Phosphatase | IC50 Value (nM) |
| Protein Phosphatase 1 (PP1) | 3 - 50[7] |
| Protein Phosphatase 2A (PP2A) | 0.1 - 1[6][7] |
| Protein Phosphatase 2B (Calcineurin) | High concentrations required[6] |
| Protein Phosphatase 2C (PP2C) | Not effectively inhibited[6][7] |
| Protein Phosphatase 3 (PP3) | 3.7 - 4[7] |
| Protein Phosphatase 4 (PP4) | 0.1[7] |
| Protein Phosphatase 5 (PP5) | 3.5[7] |
| Acid and Alkaline Phosphatases | Not effectively inhibited[6] |
| Phosphotyrosine Protein Phosphatases | Not effectively inhibited[6] |
| Table 2: Recommended Working Concentrations and Treatment Times in Cell Culture | |
| Parameter | Recommendation |
| Working Concentration | 10 - 1000 nM[6] |
| Typical Treatment Time | 15 - 60 minutes[6] |
| Selective PP2A Inhibition | 1 - 2 nM[6] |
| Inhibition of both PP1 and PP2A | > 1 µM for complete PP1 inhibition[6] |
Key Applications in Protein Phosphorylation Research
Okadaic acid's ability to artificially increase the phosphorylation state of numerous proteins has made it a valuable tool across various research areas:
-
Dissecting Signaling Pathways: By inhibiting phosphatases, okadaic acid allows for the accumulation of phosphorylated signaling molecules, facilitating the study of kinase-driven pathways. It has been instrumental in elucidating the roles of PP1 and PP2A in pathways such as the MAPK/ERK pathway and the Hippo pathway.[9][10][11]
-
Neurodegeneration Research: Okadaic acid is widely used to induce hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease and other tauopathies.[7][12] This allows for the study of the mechanisms leading to neurofibrillary tangle formation and the identification of potential therapeutic targets.[12][13]
-
Cancer Biology: As a tumor promoter, okadaic acid helps in understanding the role of protein phosphorylation in cell proliferation, apoptosis, and transformation.[2][14] It can mimic the effects of certain growth factors and cytokines, providing insights into their signaling mechanisms.[15]
-
Identifying Dynamic Phosphorylation Sites: In cellular processes with rapid phosphorylation and dephosphorylation, okadaic acid can "trap" proteins in their phosphorylated state, enabling the identification of transient or low-stoichiometry phosphorylation sites that are otherwise difficult to detect.[5][13]
Experimental Protocols
The following are generalized protocols for key experiments using okadaic acid. Researchers should optimize these protocols for their specific cell types and experimental systems.
Protocol 1: Induction of Protein Hyperphosphorylation in Cultured Cells
This protocol describes the general procedure for treating cultured cells with okadaic acid to increase the phosphorylation of target proteins, which can then be analyzed by methods such as Western blotting.
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency.
-
Stock Solution Preparation: Prepare a stock solution of okadaic acid in a suitable solvent such as DMSO or ethanol.[6] For a 1 mM stock, reconstitute 25 µg in 31.1 µl of DMSO.[6] Store the stock solution at -20°C.[6]
-
Treatment: Dilute the okadaic acid stock solution to the desired final concentration in pre-warmed cell culture medium. Typical working concentrations range from 10 to 1000 nM.[6]
-
Incubation: Remove the existing medium from the cells and replace it with the medium containing okadaic acid. Incubate the cells for the desired period, typically between 15 and 60 minutes.[6]
-
Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay).
-
Analysis: The lysates are now ready for downstream analysis, such as Western blotting, to detect the phosphorylation of specific proteins.
Protocol 2: In Vitro Protein Phosphatase Assay
This protocol outlines a method to measure the inhibitory effect of okadaic acid on protein phosphatase activity using a purified enzyme and a phosphorylated substrate.
-
Substrate Preparation: Prepare a phosphorylated substrate. A common substrate for PP1 and PP2A is [³²P]-labeled phosphorylase a.[16]
-
Reaction Setup: In a microcentrifuge tube, combine a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA), the purified protein phosphatase (PP1 or PP2A), and varying concentrations of okadaic acid.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a short period (e.g., 10 minutes) at 30°C to allow for binding.
-
Initiate Reaction: Start the phosphatase reaction by adding the phosphorylated substrate to the mixture.
-
Incubation: Incubate the reaction at 30°C for a specific time, ensuring the reaction remains in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as trichloroacetic acid (TCA), to precipitate the protein.
-
Quantify Released Phosphate: Centrifuge the tubes to pellet the precipitated protein. Measure the amount of radioactive phosphate released into the supernatant using a scintillation counter.
-
Data Analysis: Calculate the percentage of phosphatase inhibition for each concentration of okadaic acid and determine the IC50 value.
Visualizing the Impact of Okadaic Acid
The following diagrams, generated using the DOT language, illustrate key concepts related to the use of okadaic acid.
Caption: Mechanism of okadaic acid action.
Caption: Workflow for analyzing protein phosphorylation.
Caption: Okadaic acid and the MAPK pathway.
Conclusion
Okadaic acid is a powerful and versatile tool for researchers investigating the myriad roles of protein phosphorylation in cellular regulation. Its well-characterized mechanism of action and the ability to differentially inhibit key protein phosphatases provide a means to manipulate the phosphoproteome and gain critical insights into complex biological processes. By carefully considering the quantitative data and employing appropriate experimental protocols, scientists and drug development professionals can effectively leverage okadaic acid to advance our understanding of health and disease.
References
- 1. acs.org [acs.org]
- 2. Effects of the tumour promoter okadaic acid on intracellular protein phosphorylation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Okadaic acid: a new probe for the study of cellular regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Okadaic Acid, Useful Tool for Studying Cellular Processes - ProQuest [proquest.com]
- 5. Use of Okadaic Acid to Identify Relevant Phosphoepitopes in Pathology: A Focus on Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. okadaicacid.com [okadaicacid.com]
- 9. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Okadaic-acid-induced inhibition of protein phosphatase 2A produces activation of mitogen-activated protein kinases ERK1/2, MEK1/2, and p70 S6, similar to that in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Okadaic acid: a tool to study regulatory mechanisms for neurodegeneration and regeneration in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Okadaic Acid: More than a Diarrheic Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Okadaic acid mimics multiple changes in early protein phosphorylation and gene expression induced by tumor necrosis factor or interleukin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Okadaic-Acid-Induced Inhibition of Protein Phosphatase 2A Produces Activation of Mitogen-Activated Protein Kinases ERK1/2, MEK1/2, and p70 S6, Similar to That in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Neurotoxic Effects of Okadaic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neurotoxic effects of Okadaic acid (OA), a potent and selective inhibitor of serine/threonine protein phosphatases. OA is widely utilized in neuroscience research to model key pathological features of neurodegenerative diseases, particularly Alzheimer's disease (AD). This document details the molecular mechanisms of OA-induced neurotoxicity, summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex signaling pathways and experimental workflows.
Core Mechanism of Action
Okadaic acid is a marine toxin that selectively inhibits protein phosphatase 2A (PP2A) and, to a lesser extent, protein phosphatase 1 (PP1).[1][2][3][4] This inhibition leads to a state of hyperphosphorylation of numerous neuronal proteins, most notably the microtubule-associated protein tau.[5][6][7] The accumulation of hyperphosphorylated tau disrupts microtubule stability, leading to the formation of neurofibrillary tangles (NFTs), a hallmark of AD.[6] The ensuing neurotoxicity manifests as oxidative stress, synaptic dysfunction, and ultimately, neuronal apoptosis.[4][8][9]
Quantitative Data on Okadaic Acid's Effects
The following tables summarize key quantitative data regarding the inhibitory potency and neurotoxic effects of Okadaic acid from various research studies.
Table 1: Inhibitory Potency of Okadaic Acid on Protein Phosphatases
| Phosphatase | IC50 Value | Cell/System Type | Reference |
| PP2A | 0.1-0.3 nM | N/A | [1] |
| PP2A | 0.2-1 nM | N/A | [10] |
| PP2A | 0.14 nM | Recombinant PP2A | [11] |
| PP1 | 15-50 nM | N/A | [1] |
| PP1 | 3 nM | N/A | [10] |
| PP4 | 0.1 nM | N/A | [1] |
| PP5 | 3.5 nM | N/A | [1] |
Table 2: Neurotoxic Effects of Okadaic Acid in In Vitro Models
| Cell Line | Effect Measured | Concentration/EC50 | Duration | Reference |
| Cultured Cerebellar Neurons | Neuronal Survival (EC50) | ~0.65 nM | N/A | [12] |
| Neuro-2a cells | Cytotoxicity (EC50) | 21.6 nM | N/A | [11] |
| PC12 cells | LDH Release | 40 nM | 24 h | [13] |
| PC12 cells | Caspase-3 Activity Increase | 40 nM | 24 h | [13] |
| SH-SY5Y cells | Tau Phosphorylation (Thr205) Increase | 100 nM | 3 h | [5] |
| SH-SY5Y cells | Tau Hyperphosphorylation Increase | 50-100 nM | 2 h | [14] |
| U-937 cells | Cytotoxicity (IC50) | 100 nM | N/A | [9] |
Table 3: In Vivo Effects of Okadaic Acid on Tau Phosphorylation
| Animal Model | Brain Region | Tau Phosphorylation Site | Fold Increase | Reference |
| Ovariectomized Adult Rat | Hippocampus (ipsilateral) | Thr205 | 4-6 fold | [6] |
| Ovariectomized Adult Rat | Cortex (ipsilateral) | Thr205 | 2-3 fold | [6] |
Key Signaling Pathways in Okadaic Acid-Induced Neurotoxicity
Okadaic acid-induced neurotoxicity is mediated by a complex interplay of signaling pathways. The inhibition of PP2A leads to the hyperactivation of several kinases that contribute to tau hyperphosphorylation and apoptosis.
Tau Phosphorylation Cascade
The primary pathway affected by OA is the one leading to tau hyperphosphorylation. Inhibition of PP2A disrupts the balance of kinase and phosphatase activity, favoring a hyperphosphorylated state of tau. Key kinases involved include Glycogen Synthase Kinase 3β (GSK3β) and Cyclin-Dependent Kinase 5 (CDK5).
Apoptotic Signaling Pathway
OA-induced oxidative stress and mitochondrial dysfunction trigger the intrinsic apoptotic pathway, leading to neuronal cell death. This involves the activation of caspase cascades.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the neurotoxic effects of Okadaic acid.
In Vitro Model: Primary Cortical Neuron Culture and Treatment
Objective: To establish a primary neuronal culture and induce neurotoxicity with Okadaic acid.
Materials:
-
Embryonic day 16-18 rat or mouse embryos
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
Okadaic acid stock solution (in DMSO)
-
Trypsin-EDTA
-
DNase I
Protocol:
-
Dissect cortices from embryonic brains in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Mince the tissue and incubate in 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Add DNase I and gently triturate the tissue to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal medium.
-
Plate the cells on poly-D-lysine coated plates at a desired density.
-
Culture the neurons for 7-10 days in vitro (DIV) before treatment.
-
Prepare working solutions of Okadaic acid in culture medium. A typical concentration range for inducing neurotoxicity is 10-100 nM.
-
Replace the culture medium with the OA-containing medium and incubate for the desired time (e.g., 3-24 hours).
In Vivo Model: Stereotaxic Injection of Okadaic Acid in Rats
Objective: To induce a localized model of tauopathy and cognitive impairment in rats.
Materials:
-
Adult male Wistar or Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane or ketamine/xylazine mixture)
-
Hamilton syringe with a 30-gauge needle
-
Okadaic acid solution (e.g., 200 ng in 1 µL of artificial cerebrospinal fluid)
-
Surgical tools
Protocol:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target brain region (e.g., hippocampus or intracerebroventricular).
-
Lower the Hamilton syringe needle to the precise coordinates.
-
Slowly infuse the Okadaic acid solution over several minutes.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle and suture the incision.
-
Provide post-operative care, including analgesics and monitoring.
-
Allow for a recovery period (e.g., 14 days) before behavioral testing or tissue collection.
Western Blot Analysis of Tau Phosphorylation
Objective: To quantify the levels of total and phosphorylated tau protein.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-total tau, anti-phospho-tau at specific sites like Thr205, Ser396)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Homogenize cultured cells or brain tissue in ice-cold RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration of each sample.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated tau levels to total tau.
Assessment of Cell Viability (LDH Assay)
Objective: To measure cytotoxicity by quantifying lactate dehydrogenase (LDH) release.
Materials:
-
LDH cytotoxicity assay kit
-
96-well plate reader
Protocol:
-
After treating the cells with Okadaic acid, collect the culture supernatant.
-
Lyse the remaining cells to measure the maximum LDH release.
-
Follow the manufacturer's instructions to mix the supernatant/lysate with the reaction mixture.
-
Incubate the plate at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the ratio of LDH released into the medium to the total LDH.
Quantification of Apoptosis (Caspase-3 Activity Assay)
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
96-well plate reader
Protocol:
-
Lyse the treated cells using the provided lysis buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Add the caspase-3 substrate to the supernatant in a 96-well plate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Quantify the caspase-3 activity based on a standard curve.
Experimental and Logical Workflows
The following diagrams illustrate common experimental and logical workflows in Okadaic acid research.
In Vitro Screening of Neuroprotective Compounds
This workflow outlines the process for testing the efficacy of a compound in protecting against OA-induced neurotoxicity in a cell-based model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Use of Okadaic Acid to Identify Relevant Phosphoepitopes in Pathology: A Focus on Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 4. Okadaic acid induced neurotoxicity: an emerging tool to study Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Okadaic acid induces tau phosphorylation in SH-SY5Y cells in an estrogen-preventable manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An okadaic acid-induced model of tauopathy and cognitive deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Okadaic acid induces hyperphosphorylated forms of tau protein in human brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Okadaic Acid Induced Neuronal Death and the Effect of Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Okadaic acid | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]
- 11. Specification of the Okadaic Acid Equivalent for Okadaic Acid, Dinophysistoxin-1, and Dinophysistoxin-2 Based on Protein Phosphatase 2A Inhibition and Cytotoxicity Assays Using Neuro 2A Cell Line [mdpi.com]
- 12. The marine toxin okadaic acid is a potent neurotoxin for cultured cerebellar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. besjournal.com [besjournal.com]
- 14. Protective Effect of Tat PTD-Hsp27 Fusion Protein on Tau Hyperphosphorylation Induced by Okadaic Acid in the Human Neuroblastoma Cell Line SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Immunotoxic Effects of Okadaic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Okadaic acid (OA), a potent marine toxin and a specific inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), exerts profound and complex effects on the immune system. This technical guide provides a comprehensive overview of the immunotoxic properties of OA, detailing its mechanisms of action, its impact on various immune cell populations, and the signaling pathways it modulates. Quantitative data on its cytotoxic and inhibitory effects are summarized, and detailed experimental protocols for key assays are provided to facilitate further research in this area. Furthermore, this guide includes visual representations of the core signaling pathways and experimental workflows to enhance understanding of the multifaceted immunotoxicity of Okadaic acid.
Introduction
Okadaic acid is a lipophilic polyether toxin produced by dinoflagellates of the genera Dinophysis and Prorocentrum. It accumulates in shellfish, and its consumption can lead to diarrhetic shellfish poisoning (DSP) in humans. Beyond its gastrointestinal effects, OA is a valuable tool in cell biology and toxicology due to its high specificity as an inhibitor of serine/threonine protein phosphatases, primarily PP2A and, to a lesser extent, PP1.[1] This inhibitory action leads to hyperphosphorylation of numerous cellular proteins, thereby disrupting key signaling pathways that regulate cell growth, differentiation, and apoptosis. The immune system is a particularly sensitive target of OA, with exposure leading to a range of effects from immunostimulation and inflammation to immunosuppression and apoptosis.[2] This guide delves into the intricate immunotoxic effects of OA, providing a technical resource for researchers in immunology, toxicology, and drug development.
Mechanism of Action: Protein Phosphatase Inhibition
The primary molecular mechanism underlying the diverse biological effects of Okadaic acid is its potent and selective inhibition of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). These phosphatases are crucial for reversing the phosphorylation of proteins by kinases, thereby maintaining cellular homeostasis. By inhibiting PP1 and PP2A, OA leads to a state of hyperphosphorylation, which aberrantly activates or inhibits various signaling cascades.
OA exhibits a significantly higher affinity for PP2A than for PP1.[3] This differential inhibition allows for its use as a selective tool to probe the functions of these phosphatases in cellular processes.
Table 1: Inhibitory Potency of Okadaic Acid on Protein Phosphatases
| Protein Phosphatase | IC50 (nM) | References |
| PP1 | 15-50 | [1][3] |
| PP2A | 0.1-1 | [1] |
| PP2B (Calcineurin) | >1000 | [1] |
| PP2C | No significant inhibition | [3] |
Immunotoxic Effects on Immune Cell Populations
Okadaic acid elicits a spectrum of responses in various immune cells, which are often dose-dependent. Low concentrations can lead to activation and inflammatory responses, while higher concentrations are generally associated with cytotoxicity and apoptosis.
T Lymphocytes
In T lymphocytes, OA has a dual role. At low concentrations (e.g., 1 nM), it can enhance T-cell activation.[4] However, at higher concentrations, it inhibits proliferation and induces apoptosis.[5] This apoptotic effect is characterized by morphological changes, such as chromatin condensation and the formation of apoptotic bodies.[6]
B Lymphocytes
Okadaic acid has been shown to inhibit the proliferation of B-lymphocytes. While it can induce the activation of MAP kinase in these cells, this activation does not translate into a proliferative response.[7]
Macrophages
Macrophages are key players in the inflammatory response induced by OA. Treatment with OA stimulates the transcription and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and various interleukins.[8] This effect is mediated through the activation of transcription factors like NF-κB.
Neutrophils
In neutrophils, Okadaic acid has been shown to induce apoptosis, characterized by apoptotic morphological changes and positive Annexin V staining.
Table 2: Cytotoxic Effects of Okadaic Acid on Immune and Related Cell Lines
| Cell Line | Cell Type | Effect | IC50 / Effective Concentration | References |
| U-937 | Human monocytic cell line | Cytotoxicity | 100 nM | [5] |
| MG63 | Human osteoblast-like cells | Apoptosis | 100 nM (induces apoptosis) | [9] |
| Human Neutrophils | Primary cells | Apoptosis | 50-200 nM | |
| Large Granular Lymphocytes | Primary cells | Cytotoxicity | >20 nM | [4] |
Modulation of Key Signaling Pathways
The immunomodulatory effects of Okadaic acid are largely attributed to its ability to dysregulate critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
Okadaic acid is a potent activator of the NF-κB pathway in various immune cells, including macrophages and osteoblasts.[8][10] By inhibiting PP2A, OA prevents the dephosphorylation of IκB kinase (IKK), leading to its sustained activation. Activated IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and induce the transcription of target genes, including those encoding pro-inflammatory cytokines like TNF-α.
Caption: Okadaic Acid-Induced NF-κB Signaling Pathway.
MAPK Signaling Pathway
Okadaic acid also activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the p38 MAPK and JNK cascades.[5] These pathways are involved in cellular responses to stress and inflammation. The activation of p38 MAPK and JNK by OA contributes to the induction of apoptosis. This process involves the generation of reactive oxygen species (ROS) and is mediated through the mitochondrial caspase-dependent pathway.[5]
Caption: Okadaic Acid-Induced MAPK-Mediated Apoptosis.
Quantitative Data on Immunotoxic Effects
The following tables summarize key quantitative data regarding the effects of Okadaic acid on immune cells.
Table 3: Okadaic Acid-Induced Cytokine Production
| Cell Type | Cytokine | OA Concentration | Fold Increase / Level | Reference |
| Murine Peritoneal Macrophages | TNF-α mRNA | 100 nM | Stimulated accumulation | [8] |
| Human Monocytes | TNF-α | Not specified | Increased synthesis | [11] |
| HL-60 subline (C-15) | IL-8 | Not specified | Up to 200-fold increase | [12] |
| Large Granular Lymphocytes | IFN-γ | ≥ 20 nM | Induced production | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the immunotoxic effects of Okadaic acid.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of Okadaic acid on the viability of immune cells in a 96-well format.
Materials:
-
Immune cell suspension (e.g., lymphocytes, macrophages)
-
Complete culture medium
-
Okadaic acid stock solution (in DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplate
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 1-5 x 10^5 cells/well in 100 µL of complete culture medium.
-
Prepare serial dilutions of Okadaic acid in complete culture medium.
-
Add 100 µL of the Okadaic acid dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO or ethanol as the highest OA concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.[14]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for the detection of apoptosis in immune cells treated with Okadaic acid using flow cytometry.
Materials:
-
Immune cells treated with Okadaic acid
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your immune cell line by treating with various concentrations of Okadaic acid for a specified time. Include an untreated control.
-
Harvest the cells (for adherent cells, use trypsinization) and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot for Phosphorylated p38 MAPK
This protocol describes the detection of activated p38 MAPK in immune cells following Okadaic acid treatment.
Materials:
-
Immune cells treated with Okadaic acid
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-phospho-p38 MAPK (Thr180/Tyr182)[15]
-
Primary antibody: anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Western blotting apparatus and imaging system
Procedure:
-
Treat immune cells with Okadaic acid for the desired time points.
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-p38 MAPK primary antibody (diluted in blocking buffer) overnight at 4°C.[16]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane three times with TBST.
-
Apply ECL detection reagent and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total p38 MAPK antibody as a loading control.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the immunotoxic effects of Okadaic acid.
Caption: General Experimental Workflow for Okadaic Acid Immunotoxicity Studies.
Conclusion
Okadaic acid serves as a powerful tool for investigating the role of protein phosphatases in immune regulation. Its ability to induce a range of immunotoxic effects, from inflammation to apoptosis, underscores the critical importance of phosphorylation homeostasis in maintaining immune cell function. This technical guide provides a foundational resource for researchers aiming to explore the complex interactions between Okadaic acid and the immune system. The provided data, protocols, and pathway diagrams are intended to facilitate the design and execution of robust and informative studies in this critical area of toxicology and immunology. Further research is warranted to fully elucidate the long-term consequences of low-dose OA exposure on immune function and its potential implications for human health.
References
- 1. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activation of peripheral large granular lymphocytes with the serine/threonine phosphatase inhibitor, okadaic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The protein phosphatase inhibitor okadaic acid induces morphological changes typical of apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Okadaic acid stimulates inflammatory cytokine gene transcription in murine peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Okadaic acid induces apoptosis through double-stranded RNA-dependent protein kinase/eukaryotic initiation factor-2alpha pathway in human osteoblastic MG63 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Okadaic acid activates the PKR pathway and induces apoptosis through PKR stimulation in MG63 osteoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stimulation of tumor necrosis factor alpha production in human monocytes by inhibitors of protein phosphatase 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stimulation of interleukin-8 production by okadaic acid and vanadate in a human promyelocyte cell line, an HL-60 subline. Possible role of mitogen-activated protein kinase on the okadaic acid-induced NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. biocompare.com [biocompare.com]
Methodological & Application
Application Notes and Protocols for Okadaic Acid Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Okadaic acid (OA) is a potent and selective inhibitor of serine/threonine protein phosphatases, primarily targeting protein phosphatase 2A (PP2A) with high affinity and, to a lesser extent, protein phosphatase 1 (PP1).[1] As a polyether derivative of a C38 fatty acid, this marine toxin readily permeates cell membranes, making it a valuable tool for studying cellular processes regulated by protein phosphorylation.[2] Its inhibitory action leads to the hyperphosphorylation of numerous proteins, thereby activating or deactivating various signaling pathways.[3] This property has established okadaic acid as a critical pharmacological agent for investigating cell cycle regulation, apoptosis, and neurodegenerative disease models, such as Alzheimer's disease, by inducing tau hyperphosphorylation.[3][4] The sodium salt of okadaic acid offers enhanced solubility in aqueous solutions, facilitating its use in a wide range of experimental settings.[5]
Data Presentation
Okadaic Acid Cytotoxicity
| Cell Line | Assay | Incubation Time | IC50/EC50 | Reference |
| KB | MTT | 24 hr | 6.3 ng/mL | [6] |
| KB | MTT | 48 hr | 4.0 ng/mL | [6] |
| KB | MTT | 72 hr | 1.1 ng/mL | [6] |
| HCT116 | MTT | 24 hr | - | [3] |
| HepG2 | MTT | 24 hr | 0.54 µM | [3] |
| Neuro2a | MTT | 24 hr | 0.85 µM | [3] |
| P388 | WST-8 | 48 hr | 87 nM / 92 nM | [3] |
| LLC-PK | Cell Growth | 48 hr | ~10 nM | [7] |
| Neuro-2a | MTS | 24 hr | 21.6 nM | [8] |
| U-937 | - | - | 100 nM | [9] |
Okadaic Acid Protein Phosphatase Inhibition
| Enzyme | IC50 | Reference |
| PP1 | 15-50 nM | [1][3] |
| PP2A | 0.1-0.3 nM | [1][3] |
| PP2A | 0.26 ng/mL (0.32 nM) | [10] |
| rhPP2Ac | 0.095 nM | [11] |
| PP3 | 3.7-4 nM | [3] |
| PP4 | 0.1 nM | [3] |
| PP5 | 3.5 nM | [3] |
Experimental Protocols
Cell Viability (Cytotoxicity) Assay using MTT
This protocol is a generalized procedure for determining the cytotoxic effects of okadaic acid sodium salt on a mammalian cell line.
Materials:
-
This compound Salt
-
Dimethyl sulfoxide (DMSO) or sterile water for stock solution[5]
-
Mammalian cell line of interest (e.g., Neuro-2a, HepG2)[3][8]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[8]
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2.5 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Okadaic Acid Treatment: Prepare a stock solution of this compound salt in DMSO or water.[5] Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., a range from 1 to 300 nM).[8] Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of okadaic acid. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[6][8]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the medium and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.[12]
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Protein Phosphatase 2A (PP2A) Inhibition Assay
This colorimetric assay measures the inhibition of PP2A activity by okadaic acid.
Materials:
-
This compound Salt
-
Recombinant human PP2A (rhPP2Ac) or a commercially available PP2A preparation[10][11]
-
Assay buffer
-
p-Nitrophenyl phosphate (pNPP) as a substrate[13]
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard and Sample Preparation: Prepare a series of okadaic acid standards at known concentrations (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5, 5.0, and 10.0 ng/mL).[8][11] Prepare your experimental samples.
-
Assay Setup: Add 50 µL of each standard and sample into separate wells of a 96-well plate in duplicate.[14]
-
Enzyme Addition: Add 70 µL of the PP2A solution to each well and mix gently.[14] Incubate for 20 minutes at 30°C.[14]
-
Substrate Addition: Add 90 µL of the pNPP substrate to each well and mix.[14] Incubate for 30 minutes at 30°C.[14]
-
Stop Reaction: Add 70 µL of a stop solution to terminate the enzymatic reaction.[14]
-
Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.[14]
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of okadaic acid in the samples from the standard curve.[14]
Mandatory Visualizations
Caption: Mechanism of Okadaic Acid action via inhibition of PP1 and PP2A.
Caption: Workflow for determining cytotoxicity using the MTT assay.
References
- 1. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Okadaic-Acid-Induced Inhibition of Protein Phosphatase 2A Produces Activation of Mitogen-Activated Protein Kinases ERK1/2, MEK1/2, and p70 S6, Similar to That in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Suitability of the MTT-based cytotoxicity assay to detect okadaic acid contamination of mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. mdpi.com [mdpi.com]
- 9. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A protein phosphatase 2A inhibition assay for a fast and sensitive assessment of okadaic acid contamination in mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of okadaic acid on cultured clam heart cells: involvement of MAPkinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Application Notes: Okadaic Acid Protein Phosphatatase Assay
Introduction
Okadaic acid is a potent and selective inhibitor of serine/threonine protein phosphatases, particularly protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[1][2] It exhibits a much higher affinity for PP2A, with a 50% inhibitory concentration (IC50) around 0.1-1 nM, compared to 15-20 nM for PP1.[1][3] This differential inhibition makes okadaic acid an invaluable tool for dissecting cellular signaling pathways regulated by reversible protein phosphorylation.[1] Assays based on the inhibition of these phosphatases are widely used for quantifying okadaic acid and related toxins in various samples, such as shellfish, and for screening potential drug candidates that modulate phosphatase activity.[4][5][6]
The most common method for assaying protein phosphatase activity in the context of okadaic acid inhibition is a colorimetric assay.[5] This method relies on the dephosphorylation of a specific substrate by the phosphatase enzyme. The amount of free phosphate released is then quantified using a detection reagent, such as Malachite Green, which forms a colored complex with phosphate that can be measured spectrophotometrically.[7][8][9][10] The level of phosphatase inhibition is directly proportional to the concentration of okadaic acid present.[5]
Mechanism of Okadaic Acid Inhibition
Okadaic acid acts as a potent inhibitor of PP1 and PP2A, two major serine/threonine phosphatases. These enzymes are crucial for reversing the action of protein kinases, thereby controlling a vast array of cellular processes. The assay quantifies the inhibition of this dephosphorylation reaction.
Caption: Mechanism of phosphatase inhibition by okadaic acid.
Experimental Protocol: Colorimetric Phosphatase Assay
This protocol outlines a procedure for determining the inhibitory effect of okadaic acid on a serine/threonine phosphatase (e.g., PP2A) using a synthetic phosphopeptide substrate and Malachite Green for phosphate detection.[7][8][11]
Materials and Reagents:
-
Purified serine/threonine phosphatase (e.g., recombinant human PP2A)
-
Okadaic acid standard
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R)[12]
-
Assay Buffer (e.g., 50 mM Tris-HCl, 0.1 mM CaCl2, pH 7.0)[11]
-
Phosphate standard (for standard curve)
-
96-well microtiter plate
-
Microplate reader capable of measuring absorbance at 620-660 nm[7]
-
DMSO or ethanol (for dissolving okadaic acid)[1]
Experimental Workflow
The following diagram illustrates the key steps in performing the okadaic acid protein phosphatase assay.
Caption: Workflow for the okadaic acid phosphatase inhibition assay.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of okadaic acid (e.g., 1 mM in DMSO) and create a serial dilution series to generate a range of concentrations for IC50 determination.[1]
-
Prepare a phosphate standard curve by diluting the phosphate standard in the assay buffer.
-
Dilute the phosphatase enzyme and phosphopeptide substrate to their optimal working concentrations in the assay buffer.
-
Prepare the Malachite Green detection reagent according to the manufacturer's instructions.[7][11] This typically involves mixing two solutions immediately before use.
-
-
Assay Setup (96-well plate):
-
Add assay buffer to all wells.
-
Add the okadaic acid dilutions or the test sample to the appropriate wells. Include a "no inhibitor" positive control (enzyme activity) and a "no enzyme" negative control (background).
-
Add the diluted phosphatase enzyme to all wells except the "no enzyme" blank.
-
Mix gently and pre-incubate the plate for 10-15 minutes at 37°C.[11]
-
-
Initiation and Incubation:
-
Start the reaction by adding the phosphopeptide substrate to all wells.
-
Incubate the plate for an appropriate time (e.g., 15-30 minutes) at 37°C.[11] The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Detection:
-
Data Collection:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 620 and 660 nm.[7]
-
Data Presentation and Analysis
The raw absorbance values are used to calculate the amount of phosphate released, which is then used to determine the percent inhibition of the phosphatase activity by okadaic acid.
1. Phosphate Standard Curve: First, subtract the absorbance of the blank from all standard readings and plot the corrected absorbance versus the known phosphate concentration to generate a standard curve.
2. Calculation of Percent Inhibition: The percent inhibition for each okadaic acid concentration is calculated using the following formula:
% Inhibition = 100 * [1 - (Abs_sample - Abs_blank) / (Abs_positive_control - Abs_blank)]
Where:
-
Abs_sample: Absorbance of the well with enzyme and okadaic acid.
-
Abs_blank: Absorbance of the "no enzyme" control.
-
Abs_positive_control: Absorbance of the "no inhibitor" control.
3. IC50 Determination: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the okadaic acid concentration and fitting the data to a sigmoidal dose-response curve.
Sample Data Table:
The following table shows representative data for determining the IC50 of okadaic acid for PP2A.
| Okadaic Acid (nM) | Log [OA] | Avg. Absorbance (620 nm) | Corrected Absorbance | % Inhibition |
| 0 (Positive Control) | - | 0.850 | 0.750 | 0.0% |
| 0.01 | -2.00 | 0.735 | 0.635 | 15.3% |
| 0.05 | -1.30 | 0.550 | 0.450 | 40.0% |
| 0.10 | -1.00 | 0.480 | 0.380 | 49.3% |
| 0.50 | -0.30 | 0.215 | 0.115 | 84.7% |
| 1.00 | 0.00 | 0.155 | 0.055 | 92.7% |
| 10.00 | 1.00 | 0.110 | 0.010 | 98.7% |
| No Enzyme (Blank) | - | 0.100 | 0.000 | - |
Note: Corrected Absorbance = Avg. Absorbance - Blank Absorbance. Data is for illustrative purposes only.
References
- 1. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 2. Okadaic acid: the archetypal serine/threonine protein phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 5. Okadaic Acid (DSP), PP2A, Plate, 96 tests [goldstandarddiagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. SerineThreonine Phosphatase Assay System Protocol [promega.sg]
- 9. A malachite green colorimetric assay for protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biogot.com [biogot.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Ser/Thrホスファターゼアッセイキット1(K-R-pT-I-R-R) Ser/Thr Phosphatase Assay Kit 1used to detect PP2A activity by either dephosphorylation of the phosphopeptide. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Okadaic Acid Animal Model for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. The okadaic acid (OA) induced animal model is a valuable pharmacological tool for studying the mechanisms underlying tau pathology and for the preclinical screening of potential therapeutic agents. OA is a potent and selective inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), key enzymes in the dephosphorylation of tau.[1][2][3] Inhibition of these phosphatases leads to the hyperphosphorylation of tau, mimicking one of the central pathological hallmarks of AD.[4][5][6] This model is particularly useful for investigating tau-related neurodegeneration, cognitive deficits, and associated cellular and molecular alterations.[7][8][9]
Mechanism of Action
Okadaic acid disrupts the critical balance between protein kinases and phosphatases that regulate the phosphorylation state of tau protein. By inhibiting PP1 and PP2A, OA leads to an accumulation of phosphate groups on tau.[3][5] This hyperphosphorylation causes tau to detach from microtubules, leading to microtubule destabilization and the aggregation of tau into paired helical filaments (PHFs) and ultimately NFTs.[6][10] The subsequent neuronal dysfunction, apoptosis, and neuroinflammation contribute to the cognitive impairments observed in this model.[3][7][11] Several protein kinases, including glycogen synthase kinase 3β (GSK3β), cyclin-dependent kinase 5 (CDK5), and mitogen-activated protein kinases (MAPKs), are implicated in the OA-induced hyperphosphorylation of tau.[2][6][7]
Data Presentation: Quantitative Summary of the Okadaic Acid Model
The following tables summarize key quantitative data from various studies utilizing the okadaic acid model for Alzheimer's disease.
Table 1: Okadaic Acid Administration Parameters in Rodent Models
| Animal Model | Route of Administration | Okadaic Acid Dose | Key Pathological/Behavioral Findings | Reference |
| Male Wistar Rats | Intracerebroventricular (ICV), bilateral | 100 ng and 200 ng | Memory impairment (Morris water maze), increased oxidative stress (MDA, nitrite, ROS), decreased GSH. | [1] |
| Male Wistar Rats | Intracerebroventricular (ICV) | 200 ng | Tau hyperphosphorylation, Aβ upregulation (when combined with hypoxia), decreased acetylcholine activity, cognitive deficiency (Morris water maze, passive avoidance). | [12][13][14] |
| Ovariectomized Adult Rats | Unilateral microinfusion into dorsal hippocampus | Low and high doses | Cognitive deficiency, NFT-like conformational changes, oxidative stress, increased tau phosphorylation, increased cdk5 and p25 expression. | [7] |
Table 2: In Vitro Okadaic Acid Treatment Parameters
| Cell Model | Okadaic Acid Concentration | Treatment Duration | Key Findings | Reference |
| Primary Cortical Neurons | 25 nM | 8 and 24 hours | Increased tau phosphorylation (Thr231), decreased non-phosphorylated Tau-1, suppressed Pin1 mRNA and protein expression. | [15] |
| Organotypic Brain Slices (WT and TG AD mice) | 100 nM | Not specified | Hyperphosphorylation of tau at specific sites (S199, T231, S396). | [16] |
| Human Neuroblastoma SH-SY5Y cells | Not specified | Not specified | Tau hyperphosphorylation, cell death. | [10] |
| Neuro-2a and SH-SY5Y cells | Not specified | Not specified | Significant tau phosphorylation. | [6] |
Experimental Protocols
Intracerebroventricular (ICV) Injection of Okadaic Acid in Rats
Objective: To induce an in vivo model of tauopathy and cognitive impairment.
Materials:
-
Male Wistar rats (250-300g)
-
Okadaic acid (OA)
-
Sterile artificial cerebrospinal fluid (aCSF) or saline for dilution
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µl)
-
Surgical tools
Procedure:
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic. Shave the head and secure the animal in the stereotaxic apparatus.
-
Surgical Procedure: Make a midline incision on the scalp to expose the skull. Identify bregma and lambda.
-
Injection Coordinates: Based on a rat brain atlas, determine the coordinates for bilateral injection into the lateral ventricles. A common set of coordinates relative to bregma are: Anteroposterior (AP): -0.8 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.6 mm.
-
Craniotomy: Drill small burr holes at the determined coordinates.
-
Okadaic Acid Preparation: Prepare a stock solution of OA and dilute it to the desired concentration (e.g., 100 or 200 ng in a final volume of 5-10 µl) with sterile aCSF or saline.
-
Injection: Slowly inject the OA solution into each ventricle using the Hamilton syringe over a period of 5-10 minutes. Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.
-
Behavioral and Pathological Analysis: Conduct behavioral tests (e.g., Morris water maze) starting at a designated time point post-injection (e.g., 13 days).[1] At the end of the study, sacrifice the animals and collect brain tissue for biochemical (Western blot) and histopathological (immunohistochemistry) analyses.
Morris Water Maze (MWM) for Spatial Memory Assessment
Objective: To evaluate spatial learning and memory in the OA-treated animals.
Materials:
-
Circular water tank (approx. 1.5 m diameter, 60 cm height)
-
Water made opaque with non-toxic white paint or milk powder
-
Escape platform (10 cm diameter)
-
Video tracking system and software
-
Visual cues placed around the tank
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before each session.
-
Acquisition Phase (e.g., 4-5 consecutive days):
-
Fill the tank with water (22-25°C) to a level that submerges the escape platform by 1-2 cm.
-
Divide the tank into four quadrants and place the platform in the center of one quadrant (the target quadrant).
-
For each trial, gently place the rat into the water facing the wall of the tank at one of four starting positions.
-
Allow the rat to swim freely for a set time (e.g., 60 or 90 seconds) to find the hidden platform.
-
If the rat fails to find the platform within the allotted time, guide it to the platform and allow it to remain there for 15-20 seconds.
-
Record the escape latency (time to find the platform) and path length using the video tracking system.
-
Perform 4 trials per day for each animal with an inter-trial interval of at least 15 minutes.
-
-
Probe Trial (e.g., on the day after the last acquisition day):
-
Remove the escape platform from the tank.
-
Allow the rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant and the number of times the animal crosses the former platform location.
-
-
Data Analysis: Analyze the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial to assess learning and memory.
Western Blot for Tau Phosphorylation
Objective: To quantify the levels of total and phosphorylated tau in brain tissue.
Materials:
-
Brain tissue homogenates (e.g., hippocampus, cortex)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-total tau, anti-phospho-tau at specific epitopes like Thr231, Ser396)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize the brain tissue in lysis buffer on ice. Centrifuge the homogenates and collect the supernatant containing the protein extracts.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-tau) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated tau to total tau or a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Mechanism of Okadaic Acid-Induced Neurotoxicity.
Caption: Experimental Workflow for the OA Animal Model.
References
- 1. Okadaic acid (ICV) induced memory impairment in rats: a suitable experimental model to test anti-dementia activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular and cellular mechanism of okadaic acid (OKA)-induced neurotoxicity: a novel tool for Alzheimer's disease therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Okadaic acid induces hyperphosphorylated forms of tau protein in human brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Okadaic acid: a tool to study regulatory mechanisms for neurodegeneration and regeneration in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An okadaic acid-induced model of tauopathy and cognitive deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inducing agents for Alzheimer’s disease in animal models | EurekAlert! [eurekalert.org]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Mechanism of Okadaic Acid Induced Neuronal Death and the Effect of Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholars.northwestern.edu [scholars.northwestern.edu]
- 13. researchgate.net [researchgate.net]
- 14. Okadaic Acid and Hypoxia Induced Dementia Model of Alzheimer's Type in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Okadaic acid-induced tau hyperphosphorylation and the downregulation of Pin1 expression in primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Differential Hyperphosphorylation of Tau-S199, -T231 and -S396 in Organotypic Brain Slices of Alzheimer Mice. A Model to Study Early Tau Hyperphosphorylation Using Okadaic Acid [frontiersin.org]
Preparing Okadaic Acid Sodium Salt Stock Solutions: A Detailed Guide for Researchers
Application Notes and Protocols for the accurate preparation and use of Okadaic Acid Sodium Salt, a potent serine/threonine phosphatase inhibitor crucial for cell signaling research and drug development.
Okadaic acid and its salt forms are invaluable tools for researchers studying cellular signaling pathways regulated by protein phosphorylation. As a potent and specific inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), it allows for the controlled manipulation of phosphorylation events, providing insights into numerous cellular processes including cell cycle control, apoptosis, and signal transduction.[1][2][3] This document provides detailed application notes and protocols for the preparation and use of this compound salt stock solutions to ensure experimental accuracy and reproducibility.
Introduction
Okadaic acid is a polyether toxin produced by dinoflagellates.[2][4] Its sodium salt is a more water-soluble and stable form, making it a preferred choice for many experimental applications. The primary mechanism of action of Okadaic acid is the potent inhibition of PP1 and PP2A, leading to the hyperphosphorylation of numerous cellular proteins.[2][3][5] This targeted inhibition allows researchers to dissect the roles of these key phosphatases in various signaling cascades.
Data Presentation: Quantitative Summary
The following tables summarize the key quantitative data for the preparation and use of this compound salt.
Table 1: Solubility and Stock Solution Preparation
| Parameter | Value | Solvent(s) | Notes | Reference(s) |
| Solubility | 0.1 mg/mL | Water, Ethanol, DMSO | Standard concentration for initial stock. | |
| 1 mg/mL | Water, 50% aqueous acetonitrile | Higher concentration for specific applications like HPLC. | ||
| 20 mg/mL | DMSO, Ethanol | Higher solubility achievable in organic solvents. | ||
| 40 mg/mL | DMSO | Maximum reported solubility. | [6] | |
| Stock Concentration (Recommended) | 1 mM | DMSO | For a 25 µg vial, reconstitute in 31.1 µL of DMSO. | [6] |
| Molecular Weight | ~827 g/mol (as sodium salt) | N/A | Varies slightly by batch. | [7][8] |
Table 2: Storage and Stability
| Form | Storage Temperature | Duration | Conditions | Reference(s) |
| Solid (Lyophilized Powder) | -20°C | At least 1 year | Tightly sealed, protected from light. | [1] |
| Stock Solution | -20°C | 1-2 months | Protected from light. Aliquot to avoid freeze-thaw cycles. | [1][9] |
| Stock Solution (in DMSO) | -20°C | Up to 1 week | To prevent loss of potency. | [6] |
Table 3: Typical Experimental Conditions
| Application | Working Concentration | Incubation Time | Cell Type/System | Reference(s) |
| PP2A Inhibition | 1-2 nM | Varies | In vitro assays | [6] |
| PP1 Inhibition | > 1 µM | Varies | In vitro assays | [6] |
| Cell Culture (General) | 10 - 1000 nM | 15 - 60 minutes | Varies | [6] |
| Cell Viability Assay (Clam heart cells) | 100 nM - 1 µM | 2 - 24 hours | Clam heart cells | [10] |
| MAPK Activation (HepaRG cells) | 11, 33, 100 nM | 24 hours | HepaRG cells | [5] |
| Mitotic Block (LLC-PK cells) | 8 - 40 nM | 6 - 8 hours | LLC-PK cells | [11] |
Experimental Protocols
Protocol 1: Preparation of a 1 mM this compound Salt Stock Solution in DMSO
Materials:
-
This compound salt (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Bring the vial of lyophilized this compound salt and the DMSO to room temperature.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Using a calibrated micropipette, add the appropriate volume of DMSO to the vial to achieve a 1 mM concentration. For example, for 25 µg of this compound salt (MW ~827 g/mol ), add 30.2 µL of DMSO. Note: some suppliers provide specific reconstitution instructions for their product lot.[6]
-
Gently vortex or pipette up and down to ensure the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: General Protocol for Treating Cultured Cells with Okadaic Acid
Materials:
-
Cultured cells in appropriate growth medium
-
1 mM this compound salt stock solution
-
Sterile, pyrogen-free cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thaw an aliquot of the 1 mM this compound salt stock solution at room temperature.
-
Prepare a series of dilutions of the stock solution in fresh, sterile cell culture medium to achieve the desired final working concentrations. It is recommended to perform serial dilutions to ensure accuracy.
-
Remove the existing medium from the cultured cells.
-
Add the medium containing the desired concentration of Okadaic acid to the cells.
-
Include a vehicle control by adding medium containing the same concentration of DMSO as the highest Okadaic acid concentration used.
-
Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Proceed with downstream analysis (e.g., cell lysis for western blotting, cell viability assays).
Protocol 3: In Vitro Protein Phosphatase 2A (PP2A) Inhibition Assay
Principle: This colorimetric assay measures the activity of PP2A by detecting the dephosphorylation of a synthetic substrate.[12][13] The inhibitory effect of Okadaic acid is quantified by a decrease in the colorimetric signal.
Materials:
-
Purified or recombinant PP2A enzyme
-
Assay buffer (e.g., Tris-HCl buffer with appropriate cofactors)
-
p-Nitrophenyl phosphate (pNPP) or other suitable phosphatase substrate
-
This compound salt dilutions
-
Stop solution (e.g., NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of Okadaic acid dilutions in the assay buffer.
-
In a 96-well plate, add the Okadaic acid dilutions to the appropriate wells.
-
Add the PP2A enzyme to all wells except for the blank controls.
-
Incubate the plate for a pre-determined time (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Initiate the reaction by adding the pNPP substrate to all wells.
-
Incubate the plate for a specific time (e.g., 30-60 minutes) at the optimal temperature.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).
-
Calculate the percentage of inhibition for each Okadaic acid concentration relative to the uninhibited control.
Mandatory Visualizations
Caption: Mechanism of Okadaic Acid action.
Caption: General experimental workflow.
Caption: Okadaic Acid and the MAPK pathway.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Molecular and cellular mechanism of okadaic acid (OKA)-induced neurotoxicity: a novel tool for Alzheimer's disease therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Okadaic Acid: A Tool to Study the Hippo Pathway [mdpi.com]
- 4. OKADAIC ACID | 78111-17-8 [chemicalbook.com]
- 5. Okadaic Acid Activates JAK/STAT Signaling to Affect Xenobiotic Metabolism in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 7. scbt.com [scbt.com]
- 8. This compound salt ≥98% (TLC), solid,film (colorless), protein phosphatase 2A and protein phosphatase 1 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Effect of okadaic acid on cultured clam heart cells: involvement of MAPkinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Okadaic Acid in Cell Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Okadaic acid (OA) is a potent and selective inhibitor of serine/threonine protein phosphatases, primarily targeting protein phosphatase 2A (PP2A) with high affinity (IC₅₀ ≈ 0.1-0.3 nM) and protein phosphatase 1 (PP1) at higher concentrations (IC₅₀ ≈ 15-50 nM).[1][2] Its ability to induce hyperphosphorylation of numerous cellular proteins makes it an invaluable tool for studying cellular processes regulated by phosphorylation, including signal transduction, cell cycle control, and apoptosis.[2] These application notes provide detailed protocols and working concentrations for the use of Okadaic acid in cell culture experiments.
Mechanism of Action
Okadaic acid's primary mode of action is the inhibition of PP1 and PP2A, leading to an accumulation of phosphorylated proteins. This disruption of the cellular phosphorylation-dephosphorylation equilibrium affects multiple signaling pathways, making OA a potent inducer of various cellular responses, including apoptosis and cell cycle arrest.[3]
Data Presentation: Working Concentrations of Okadaic Acid
The optimal working concentration of Okadaic acid is cell-type and assay-dependent. The following tables summarize reported concentrations for various applications.
Table 1: IC₅₀ Values for Cytotoxicity
| Cell Line | IC₅₀ (nM) | Treatment Time (hours) | Assay |
| Caco-2 | 49 | 24 | Neutral Red Uptake |
| HT29-MTX | 75 | 24 | Neutral Red Uptake |
| U-937 | 100 | Not Specified | Not Specified |
| AGS | Not Specified (proliferation inhibited at 0-100 nM) | 24 or 48 | Proliferation Assay |
| MNK-45 | Not Specified (proliferation inhibited at 0-100 nM) | 24 or 48 | Proliferation Assay |
Data sourced from multiple studies.[1][4][5]
Table 2: Concentrations for Apoptosis Induction
| Cell Line | Concentration (nM) | Treatment Time (hours) | Notes |
| Various (general) | 100 - 1000 | A few hours | Induction of morphological changes typical of apoptosis.[3] |
| Leukocytes | Not Specified | Not Specified | Increased apoptosis rate.[6] |
| HepG2 | Not Specified | Not Specified | Increased apoptosis rate.[6] |
| SH-SY5Y | Not Specified | Not Specified | Increased apoptosis rate.[6] |
| K562 | Not Specified | Not Specified | Induces mitotic arrest followed by apoptosis.[7] |
Table 3: Concentrations for Cell Cycle Arrest
| Cell Line | Concentration (nM) | Treatment Time (hours) | Effect |
| HL-60 | 2-8 | 24-48 | G2/M Arrest |
| U937 | 2-8 | 24-48 | G2/M Arrest |
| MPC-11 | Not Specified | Not Specified | G2/M and S Phase Arrest |
| T51B | 2-10 | 24 | G1-trapping effect |
Data compiled from various research articles.[8][9][10]
Experimental Protocols
Protocol 1: General Cell Treatment with Okadaic Acid
This protocol provides a general guideline for treating adherent or suspension cells with Okadaic acid.
Materials:
-
Okadaic acid stock solution (e.g., 1 mM in DMSO)[2]
-
Complete cell culture medium
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., plates, flasks) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Working Solution: Dilute the Okadaic acid stock solution to the desired final concentration in pre-warmed complete cell culture medium. It is crucial to perform serial dilutions to ensure accuracy. Include a vehicle control (e.g., DMSO) at the same final concentration as in the Okadaic acid-treated samples.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of Okadaic acid or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 15-60 minutes for signaling studies, or several hours for apoptosis or cell cycle analysis) at 37°C in a 5% CO₂ incubator.[2]
-
Downstream Analysis: Following incubation, harvest the cells for subsequent analysis (e.g., apoptosis assay, cell cycle analysis, Western blotting).
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in Okadaic acid-treated cells by flow cytometry.
Materials:
-
Okadaic acid-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the cells once with cold PBS.[11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[12]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI solution.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[11] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[14]
Protocol 3: Analysis of MAPK Pathway Activation by Western Blotting
This protocol outlines the steps to analyze the phosphorylation status of key proteins in the MAPK pathway (e.g., ERK1/2, MEK1/2) following Okadaic acid treatment.
Materials:
-
Okadaic acid-treated and control cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of the first set of antibodies and re-probed with an antibody for a total protein (e.g., anti-total-ERK1/2) or a loading control (e.g., β-actin or GAPDH) to normalize the results.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 3. The protein phosphatase inhibitor okadaic acid induces morphological changes typical of apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of the Cytotoxic Effects of Okadaic Acid-Group Toxins on Human Intestinal Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Okadaic acid induces morphological changes, apoptosis and cell cycle alterations in different human cell types - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 7. Apoptosis and mitotic arrest are two independent effects of the protein phosphatases inhibitor okadaic acid in K562 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of myeloid leukemic cells with the phosphatase inhibitor okadaic acid induces cell cycle arrest at either G1/S or G2/M depending on dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Okadaic acid Co-induces vimentin expression and cell cycle arrest in MPC-11 mouse plasmacytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Abbreviated cell cycle progression induced by the serine/threonine protein phosphatase inhibitor okadaic acid at concentrations that promote neoplastic transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. kumc.edu [kumc.edu]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Okadaic Acid Treatment in Phosphorylation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Okadaic acid (OA) is a potent and selective inhibitor of serine/threonine protein phosphatases, primarily targeting protein phosphatase 2A (PP2A) with high affinity (IC50 ≈ 0.1-1 nM) and protein phosphatase 1 (PP1) at higher concentrations (IC50 ≈ 15-20 nM).[1][2][3] This specificity makes it an invaluable tool for studying cellular processes regulated by reversible protein phosphorylation.[1] By inhibiting phosphatases, okadaic acid treatment leads to a net increase in the phosphorylation of substrate proteins, effectively "trapping" them in their phosphorylated state. This allows for the investigation of the roles of specific phosphorylation events in various signaling pathways and cellular processes. These application notes provide detailed protocols and guidelines for utilizing okadaic acid to study protein phosphorylation in various cell types.
Okadaic acid has been widely used to investigate numerous signaling pathways, including the MAPK/ERK pathway, the Hippo pathway, and JAK/STAT signaling.[4][5][6] Furthermore, its ability to induce hyperphosphorylation of the microtubule-associated protein tau has made it a common tool for modeling Alzheimer's disease pathology in cellular and animal models.[7][8][9][10]
Data Presentation: Okadaic Acid Treatment Conditions
The optimal concentration and duration of okadaic acid treatment are critical and can vary significantly depending on the cell type and the specific signaling pathway being investigated.[11] Below is a summary of commonly used treatment conditions from various studies.
| Cell Type | Concentration | Duration | Outcome/Pathway Studied | Reference |
| HeLa Cells | 1 µM | 1 hour | LATS1 phosphorylation (Hippo pathway) | [2] |
| Primary Cortical Neurons | 25 nM | 8 and 24 hours | Tau hyperphosphorylation and Pin1 expression | [10][12] |
| Neuro-2a and SH-SY5Y Cells | 60 nM | 6 hours | Tau hyperphosphorylation (Alzheimer's model) | [8] |
| Rat Brain Slices | 1.0 µM | 1 hour | Activation of ERK1/2, MEK1/2, p70 S6 kinase; Tau hyperphosphorylation | [13] |
| U-937 Cells | 10 nM - 100 nM | Time-dependent | Apoptosis, ROS generation, MAPK activation | [4] |
| N2a/peuht40 Cells | 20 nM | Not specified | Neurofilament and tau hyperphosphorylation | [14] |
| AGS, MNK-45, Caco-2 Cells | 0-100 nM | 24 or 48 hours | Inhibition of cell proliferation | [3] |
| Rat Cortical Neurons | 10 nM | 8 hours | Drp1 phosphorylation and mitochondrial fission | [3] |
| Mouse One-Cell Embryos | 10 µM | 15-60 minutes | Nuclear envelope breakdown | [15] |
| Human Brain Slices | Dose-dependent | Not specified | Tau hyperphosphorylation | [16] |
Experimental Protocols
General Workflow for Phosphorylation Studies Using Okadaic Acid
This protocol provides a general framework for treating cultured cells with okadaic acid to study protein phosphorylation.
References
- 1. Okadaic Acid | Cell Signaling Technology [cellsignal.cn]
- 2. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Molecular and cellular mechanism of okadaic acid (OKA)-induced neurotoxicity: a novel tool for Alzheimer's disease therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Studies of Evodiamine in an Okadaic Acid-Induced Neurotoxicity [mdpi.com]
- 9. A local insult of okadaic acid in wild-type mice induces tau phosphorylation and protein aggregation in anatomically distinct brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Okadaic acid-induced tau hyperphosphorylation and the downregulation of Pin1 expression in primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Okadaic-Acid-Induced Inhibition of Protein Phosphatase 2A Produces Activation of Mitogen-Activated Protein Kinases ERK1/2, MEK1/2, and p70 S6, Similar to That in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Attenuation of okadaic acid–induced hyperphosphorylation of cytoskeletal proteins by heat preconditioning and its possible underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stimulatory effect of okadaic acid, an inhibitor of protein phosphatases, on nuclear envelope breakdown and protein phosphorylation in mouse oocytes and one-cell embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Okadaic acid induces hyperphosphorylated forms of tau protein in human brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Apoptosis in Cells Using Okadaic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Okadaic acid (OA) for the induction of apoptosis in various cell lines. This document outlines the mechanism of action, key signaling pathways, and provides detailed protocols for assessing apoptosis.
Okadaic acid is a potent and specific inhibitor of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A)[1]. Its ability to induce apoptosis makes it a valuable tool in cancer research and for studying the molecular mechanisms of programmed cell death[1]. By inhibiting PP1 and PP2A, OA leads to the hyperphosphorylation of numerous cellular proteins, triggering signaling cascades that culminate in apoptosis.
Mechanism of Action
Okadaic acid's primary mechanism for inducing apoptosis involves the inhibition of PP1 and PP2A, leading to a state of hyperphosphorylation within the cell. This disrupts normal cellular signaling and activates multiple pro-apoptotic pathways.
Key Signaling Pathways Involved:
-
PKR/eIF-2α Pathway: In some cell types, such as the human osteosarcoma cell line MG63, Okadaic acid treatment leads to the phosphorylation and activation of the double-stranded RNA-dependent protein kinase (PKR). Activated PKR then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF-2α), which inhibits protein synthesis. This reduction in the translation of short-lived anti-apoptotic proteins is thought to contribute to the induction of apoptosis[2][3].
-
NF-κB Pathway: Okadaic acid has been shown to stimulate the expression and phosphorylation of IκBα, leading to the activation of the NF-κB signaling pathway. This activation appears to be mediated by PKR and is involved in the apoptotic response in certain cellular contexts[2][4].
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also implicated in OA-induced apoptosis. Specifically, the activation of p38 MAPK and JNK, but not always ERK, has been observed. The sustained activation of p38 and JNK is a critical factor in driving the apoptotic process[5].
-
Mitochondrial-Mediated Pathway: Okadaic acid treatment can lead to a compromised mitochondrial membrane potential, the release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm[5]. This process is often associated with the generation of reactive oxygen species (ROS)[5][6].
-
Bcl-2 Family Proteins: The expression and phosphorylation status of Bcl-2 family proteins, which are key regulators of apoptosis, are affected by Okadaic acid. A decrease in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and in some cases an increase in pro-apoptotic proteins like Bax, shifts the cellular balance towards apoptosis[7][8].
-
Caspase Activation: The aforementioned signaling pathways converge on the activation of caspases, the executioners of apoptosis. Okadaic acid has been shown to activate initiator caspases like caspase-8 and caspase-9, as well as effector caspases such as caspase-3 and caspase-7, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis[4][5][9][10].
Quantitative Data Summary
The effective concentration and incubation time of Okadaic acid for inducing apoptosis can vary significantly depending on the cell line. The following table summarizes conditions reported in the literature. It is recommended to perform a dose-response and time-course experiment for your specific cell line.
| Cell Line | Effective Concentration | Incubation Time | Key Observations | Reference |
| MG63 (human osteosarcoma) | 50 nM - 100 nM | 6 - 24 hours | Activation of PKR, NF-κB, and caspases. | [2][3][4] |
| U-937 (human histiocytic lymphoma) | 10 nM - 100 nM | Up to 24 hours | IC50 of 100 nM; involves ROS generation and MAPK activation. | [5] |
| HL-60 (human promyelocytic leukemia) | Nanomolar concentrations | Not specified | Downregulation of Bcl-2 mRNA and protein. | [8] |
| K562 (human immortalised myelogenous leukemia) | Nanomolar concentrations | Not specified | Decrease in Bcl-xL and Bax expression. | [7] |
| Primary Cortical Neurons | Not specified | Not specified | Increased ROS, caspase-3 activity, and mitochondrial dysfunction. | [6] |
| Normal Human Lung Fibroblasts (NHLF) | 1 nM - 1000 nM | 1 - 48 hours | Caspase-3 activation, decreased DNA content. | [9] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathways activated by Okadaic acid to induce apoptosis.
Caption: General experimental workflow for studying Okadaic acid-induced apoptosis.
Experimental Protocols
1. Cell Culture and Treatment with Okadaic Acid
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes, or 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Okadaic Acid Preparation: Prepare a stock solution of Okadaic acid in DMSO or ethanol. Further dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of Okadaic acid. Include a vehicle control (medium with the same concentration of DMSO or ethanol used for the highest OA concentration).
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.
2. Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is for the detection of early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
-
Materials:
-
Annexin V-FITC (or other fluorochrome conjugates)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
-
Procedure:
-
Harvest Cells: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin. For suspension cells, collect them directly. Centrifuge the cells at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
3. Caspase-3/7 Activity Assay (Fluorometric)
This assay measures the activity of executioner caspases-3 and -7.
-
Materials:
-
Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC)
-
Cell Lysis Buffer
-
Assay Buffer
-
DTT (Dithiothreitol)
-
96-well black plates
-
Fluorometric plate reader (Excitation ~380 nm, Emission ~440 nm)
-
-
Procedure:
-
Cell Lysis: After treatment, collect the cells and centrifuge at 300 x g for 5 minutes. Wash once with cold PBS. Resuspend the cell pellet in chilled Cell Lysis Buffer (e.g., 50 µL per 1-2 x 10^6 cells) and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
Assay Reaction: In a 96-well black plate, add 50 µg of protein lysate per well and adjust the volume with Cell Lysis Buffer. Prepare a reaction mixture containing Assay Buffer, DTT, and the caspase-3/7 substrate according to the manufacturer's instructions. Add the reaction mixture to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence using a fluorometric plate reader. The fluorescence intensity is proportional to the caspase-3/7 activity.
-
4. Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for the detection of proteins such as Bcl-2, Bax, and cleaved caspase-3.
-
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer with inhibitors on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to normalize protein levels.
-
References
- 1. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. The protein phosphatase inhibitor okadaic acid induces morphological changes typical of apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Annexin V Staining Protocol [bdbiosciences.com]
- 6. biopioneer.com.tw [biopioneer.com.tw]
- 7. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Apoptotic events induced by the phosphatase inhibitor okadaic acid in normal human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
Application Notes and Protocols for Studying Neuronal Cytoskeleton Dynamics with Okadaic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Okadaic acid (OA) is a potent and selective inhibitor of serine/threonine protein phosphatases, primarily targeting protein phosphatase 2A (PP2A) and, at higher concentrations, protein phosphatase 1 (PP1).[1] This inhibitory action leads to the hyperphosphorylation of numerous cellular proteins, including key components of the neuronal cytoskeleton such as tau and neurofilament (NF) proteins.[2][3] Consequently, OA is a valuable pharmacological tool to induce a state of protein hyperphosphorylation that mimics certain pathological conditions observed in neurodegenerative diseases like Alzheimer's disease.[4][5][6] The use of okadaic acid in neuronal cell culture and in vivo models allows for the detailed investigation of the signaling pathways that regulate cytoskeleton stability and the pathological consequences of their dysregulation.[4]
These application notes provide an overview of the use of okadaic acid in studying neuronal cytoskeleton dynamics, including its mechanism of action and effects on microtubules and neurofilaments. Detailed protocols for cell culture, experimental treatments, and downstream analyses are provided to facilitate the design and execution of relevant experiments.
Mechanism of Action and Effects on Neuronal Cytoskeleton
Okadaic acid's primary mechanism of action is the inhibition of PP2A and PP1, leading to an imbalance between protein kinase and phosphatase activities and resulting in the hyperphosphorylation of their substrates. In neurons, this has profound effects on the cytoskeleton:
-
Tau Hyperphosphorylation and Microtubule Destabilization: Tau is a microtubule-associated protein (MAP) that stabilizes microtubules in axons. Hyperphosphorylated tau, induced by OA, detaches from microtubules, leading to their destabilization and disassembly.[2][7] This is a hallmark of Alzheimer's disease, where hyperphosphorylated tau aggregates to form neurofibrillary tangles (NFTs).[4][5]
-
Neurofilament Hyperphosphorylation and Disorganization: Okadaic acid treatment leads to the hyperphosphorylation of neurofilament subunits (NF-L, NF-M, and NF-H), causing their disassembly and altered axonal transport.[8][9] This can result in an increase in axonal caliber and accumulation of neurofilaments.[8]
-
Neurite Outgrowth Inhibition and Degeneration: By disrupting the stability of both microtubules and neurofilaments, okadaic acid can inhibit neurite outgrowth in developing neurons and cause the degeneration of existing neurites.[10][11]
-
Induction of Apoptosis: Prolonged exposure to okadaic acid and the resulting cytoskeletal collapse can trigger apoptotic pathways in neurons, leading to cell death.[10][12]
Signaling Pathway
The signaling cascade initiated by okadaic acid involves the direct inhibition of phosphatases, leading to the sustained phosphorylation of cytoskeletal proteins and other signaling molecules.
Caption: Signaling pathway of okadaic acid in neurons.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of okadaic acid on neuronal cells.
Table 1: IC50 Values of Okadaic Acid for Protein Phosphatases
| Phosphatase | IC50 Value | Reference |
| PP2A | ~0.2 nM | [1] |
| PP1 | ~19-20 nM | [1] |
Table 2: Effects of Okadaic Acid on Neuronal Cytoskeleton and Viability
| Cell Type | OA Concentration | Duration | Effect | Reference |
| NB2a/d1 cells | 5 nM | 24 hr | ~30% increase in axonal neurite caliber, >2-fold increase in neurofilaments, decrease in axonal microtubules. | [8] |
| Primary cortical neurons | 50 nM | 24 hr | Increased tau phosphorylation, induction of apoptosis. | [10] |
| SH-SY5Y cells | 100 nM | 3 hr | ~3-fold increase in tau phosphorylation (Thr205). | |
| Primary cortical neurons | 25 nM | 8 hr | Increased tau phosphorylation (Thr231). | [13] |
| Rat dorsal root ganglia | 1 µM | 0.5 hr | Redistribution of NF-H to detergent-soluble fraction. | [9] |
| BE(2)-M17 cells | 100 nM | 1 hr | IC50 for F-actin pool decrease. | [14] |
Experimental Protocols
Experimental Workflow
The general workflow for studying the effects of okadaic acid on the neuronal cytoskeleton is outlined below.
Caption: General workflow for okadaic acid studies.
Protocol 1: Primary Neuronal Culture
This protocol is adapted for primary cortical neurons from embryonic rodents.
Materials:
-
Timed-pregnant rodent (e.g., E16-E18 rat or mouse)
-
Hibernate®-A medium
-
Hank's Balanced Salt Solution (HBSS)
-
0.25% Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Neurobasal® Medium with B27® supplement, GlutaMAX™, and Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates or coverslips
Procedure:
-
Euthanize the pregnant rodent according to approved institutional animal care and use committee protocols.
-
Dissect the embryos and place them in ice-cold Hibernate®-A medium.
-
Isolate the cortices from the embryonic brains.
-
Mince the cortical tissue and incubate in 0.25% Trypsin-EDTA at 37°C for 15 minutes.
-
Neutralize the trypsin with DMEM containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal® complete medium.
-
Plate the cells onto Poly-D-lysine coated vessels at a desired density.
-
Incubate at 37°C in a humidified 5% CO2 incubator. Change half of the medium every 2-3 days.
Protocol 2: Okadaic Acid Treatment
Materials:
-
Okadaic acid stock solution (e.g., in DMSO)
-
Cultured neuronal cells
-
Culture medium
Procedure:
-
Prepare a working solution of okadaic acid in culture medium at the desired final concentration (e.g., 10 nM - 1 µM).
-
Remove the existing medium from the cultured neurons and replace it with the medium containing okadaic acid.
-
For control wells, use medium containing the same concentration of the vehicle (e.g., DMSO).
-
Incubate the cells for the desired duration (e.g., 1 to 48 hours) at 37°C.
Protocol 3: Immunocytochemistry for Cytoskeletal Proteins
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton™ X-100 in PBS
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-β-tubulin, anti-MAP2, anti-phospho-tau, anti-neurofilament)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
After okadaic acid treatment, wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking solution for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking solution for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides with mounting medium.
-
Visualize using a fluorescence microscope.
Protocol 4: Western Blotting for Phosphorylated Proteins
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-tau, anti-total-tau, anti-phospho-NF, anti-total-NF, anti-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
Protocol 5: Cell Viability (MTT) Assay
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 20% SDS, 50% dimethylformamide)
-
96-well plate reader
Procedure:
-
After okadaic acid treatment in a 96-well plate, add 10 µL of MTT solution to each well.
-
Incubate at 37°C for 4 hours.
-
Add 100 µL of solubilization solution to each well.
-
Incubate overnight at 37°C in a humidified incubator.
-
Read the absorbance at 570 nm using a plate reader.[8]
Protocol 6: Caspase-3 Activity Assay
Materials:
-
Caspase-3 fluorometric assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate like DEVD-AMC)
-
96-well black plate
-
Fluorescence plate reader
Procedure:
-
After okadaic acid treatment, lyse the cells according to the kit manufacturer's instructions.
-
Add the cell lysate to a 96-well black plate.
-
Add the reaction buffer and the caspase-3 substrate to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
Conclusion
Okadaic acid is an indispensable tool for investigating the role of protein phosphorylation in regulating the neuronal cytoskeleton. By inducing a state of hyperphosphorylation, it allows researchers to model aspects of neurodegenerative diseases and to dissect the signaling pathways that govern cytoskeletal dynamics and neuronal integrity. The protocols and data provided herein serve as a comprehensive guide for utilizing okadaic acid in neuroscience research.
References
- 1. researchgate.net [researchgate.net]
- 2. karger.com [karger.com]
- 3. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]
- 4. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. mpbio.com [mpbio.com]
- 8. Original Research: Influence of okadaic acid on hyperphosphorylation of tau and nicotinic acetylcholine receptors in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Okadaic-Acid-Induced Inhibition of Protein Phosphatase 2A Produces Activation of Mitogen-Activated Protein Kinases ERK1/2, MEK1/2, and p70 S6, Similar to That in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Okadaic Acid Induced Neuronal Death and the Effect of Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Okadaic acid induces tau phosphorylation in SH-SY5Y cells in an estrogen-preventable manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. besjournal.com [besjournal.com]
- 14. Okadaic acid induces damage of human neuroblastoma cell line SH-SY5Y [journal11.magtechjournal.com]
Visualizing the Impact of Okadaic Acid: Advanced Microscopy Techniques and Protocols
For Researchers, Scientists, and Drug Development Professionals
Okadaic acid, a potent inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A), serves as a critical tool in cell biology research to study the roles of protein phosphorylation in various cellular processes. Its application induces a range of dramatic effects, including cytoskeletal disorganization, cell cycle arrest, and apoptosis. Visualizing these intricate cellular changes requires a suite of advanced microscopy techniques. This document provides detailed application notes and protocols for immunofluorescence, live-cell imaging, and electron microscopy to effectively study the multifaceted effects of Okadaic acid.
Application Notes: Choosing the Right Microscopy Technique
The selection of an appropriate microscopy technique is paramount for accurately capturing the specific cellular events induced by Okadaic acid.
-
Immunofluorescence (IF) Microscopy: This is a powerful technique for visualizing the localization and changes in the distribution of specific proteins within fixed cells. It is particularly useful for examining the effects of Okadaic acid on the organization of cytoskeletal components like microtubules and actin filaments, as well as for detecting markers of apoptosis, such as cleaved caspase-3.
-
Live-Cell Imaging: To capture the dynamic nature of cellular responses to Okadaic acid, live-cell imaging is the method of choice. By using fluorescently tagged proteins (e.g., GFP-tubulin), researchers can observe cytoskeletal rearrangements in real-time. This technique is invaluable for understanding the kinetics of Okadaic acid-induced events.
-
Transmission Electron Microscopy (TEM): For an unparalleled level of detail, TEM provides ultrastructural insights into the cellular architecture. It allows for the high-resolution visualization of changes in organelles, nuclear morphology, and the fine structure of the cytoskeleton following Okadaic acid treatment.
Experimental Protocols
Here, we provide detailed protocols for the key experiments cited in the application notes.
Immunofluorescence Protocol for Cytoskeletal and Apoptotic Analysis
This protocol outlines the steps for staining cells to visualize the effects of Okadaic acid on the cytoskeleton and to detect apoptotic markers.
Materials:
-
Cells cultured on glass coverslips
-
Okadaic acid (OA) stock solution
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary antibodies (e.g., anti-α-tubulin, anti-phalloidin for actin, anti-cleaved caspase-3)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of Okadaic acid for the appropriate duration. Include a vehicle-treated control.
-
Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash again with PBS and then block with 1% BSA in PBS for 1 hour to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the appropriate fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS and then incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells a final time with PBS and then mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a confocal or widefield fluorescence microscope.
Live-Cell Imaging Protocol for Cytoskeletal Dynamics
This protocol describes how to perform live-cell imaging to observe the real-time effects of Okadaic acid on the cytoskeleton.
Materials:
-
Cells cultured in glass-bottom imaging dishes
-
Plasmid encoding a fluorescently tagged cytoskeletal protein (e.g., GFP-tubulin, LifeAct-RFP)
-
Transfection reagent
-
Live-cell imaging medium (CO2-independent medium is recommended)
-
Okadaic acid
Procedure:
-
Transfection: Transfect the cells with the plasmid encoding the fluorescently tagged protein according to the manufacturer's instructions. Allow 24-48 hours for protein expression.
-
Imaging Setup: Place the imaging dish on the stage of a microscope equipped with a live-cell incubation chamber that maintains the temperature at 37°C and CO2 at 5%.
-
Baseline Imaging: Acquire baseline images of the cells before adding Okadaic acid to capture the normal cytoskeletal dynamics.
-
Okadaic Acid Addition: Carefully add the pre-warmed Okadaic acid-containing medium to the imaging dish at the desired final concentration.
-
Time-Lapse Acquisition: Immediately begin acquiring time-lapse images at regular intervals (e.g., every 1-5 minutes) to capture the cellular response over time.
-
Data Analysis: Analyze the resulting image series to quantify changes in cytoskeletal structure and dynamics.
Transmission Electron Microscopy (TEM) Protocol for Ultrastructural Analysis
This protocol provides a general workflow for preparing cells for TEM to examine the ultrastructural effects of Okadaic acid.
Materials:
-
Cells cultured in appropriate dishes
-
Okadaic acid
-
Primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer)
-
Secondary fixative (e.g., 1% osmium tetroxide in 0.1 M cacodylate buffer)
-
Ethanol series for dehydration
-
Epoxy resin for embedding
-
Uranyl acetate and lead citrate for staining
Procedure:
-
Cell Treatment: Treat cells with Okadaic acid as required.
-
Primary Fixation: Fix the cells with the primary fixative for 1-2 hours at room temperature.
-
Secondary Fixation: After washing with buffer, post-fix the cells with 1% osmium tetroxide for 1 hour on ice.
-
Dehydration: Dehydrate the samples through a graded series of ethanol (e.g., 50%, 70%, 90%, 100%).
-
Embedding: Infiltrate the samples with epoxy resin and polymerize at 60°C for 48 hours.
-
Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Staining: Stain the sections with uranyl acetate and lead citrate to enhance contrast.
-
Imaging: Examine the sections using a transmission electron microscope.
Quantitative Data Summary
The following tables present a summary of quantitative data that could be obtained from the experiments described above.
Table 1: Effect of Okadaic Acid on Cytoskeletal Integrity
| Okadaic Acid Concentration (nM) | Percentage of Cells with Disrupted Microtubule Network | Average Actin Stress Fiber Thickness (µm) |
| 0 (Control) | 6.3 ± 1.5 | 0.45 ± 0.08 |
| 10 | 32.8 ± 4.2 | 0.31 ± 0.06 |
| 50 | 75.1 ± 6.9 | 0.18 ± 0.04 |
| 100 | 94.6 ± 3.1 | 0.09 ± 0.02 |
Table 2: Quantification of Apoptosis Induction by Okadaic Acid
| Okadaic Acid Concentration (nM) | Percentage of Cleaved Caspase-3 Positive Cells | Nuclear Condensation Index |
| 0 (Control) | 4.2 ± 1.1 | 1.0 ± 0.2 |
| 10 | 21.5 ± 3.8 | 2.5 ± 0.4 |
| 50 | 58.9 ± 5.4 | 5.8 ± 0.7 |
| 100 | 88.3 ± 4.7 | 9.2 ± 1.1 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by Okadaic acid and the experimental workflows.
Caption: Okadaic Acid's inhibitory effect.
Caption: Immunofluorescence staining process.
Caption: Live-cell imaging experiment flow.
Application Notes and Protocols for Okadaic Acid in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Okadaic acid (OA) is a potent and selective inhibitor of serine/threonine protein phosphatases, primarily targeting protein phosphatase 2A (PP2A) with high affinity (IC50 ≈ 0.1-0.3 nM) and protein phosphatase 1 (PP1) at higher concentrations (IC50 ≈ 15-50 nM)[1][2]. This marine toxin, produced by dinoflagellates, serves as an invaluable tool in cell biology and drug discovery for studying cellular processes regulated by protein phosphorylation. Its ability to induce hyperphosphorylation of various proteins makes it a key compound for investigating signaling pathways involved in apoptosis, cell proliferation, and neurodegeneration. These application notes provide detailed protocols for utilizing okadaic acid in various high-throughput screening (HTS) assays, enabling the identification of novel therapeutic agents and the elucidation of complex cellular mechanisms.
Mechanism of Action
Okadaic acid's primary mode of action is the inhibition of PP1 and, more potently, PP2A[3]. These phosphatases are crucial for dephosphorylating a multitude of substrate proteins, thereby regulating a wide array of cellular functions. By inhibiting these phosphatases, okadaic acid leads to the hyperphosphorylation of target proteins, mimicking the effects of activated kinase pathways or revealing the roles of specific dephosphorylation events. This targeted disruption of the cellular phosphorylation-dephosphorylation balance makes okadaic acid a powerful tool for dissecting signaling cascades.
High-Throughput Screening Applications
Okadaic acid is a versatile tool for a range of high-throughput screening assays, including:
-
Protein Phosphatase Inhibition Assays: To screen for compounds that may inhibit or compete with okadaic acid for binding to protein phosphatases.
-
Cytotoxicity and Cell Proliferation Assays: To identify compounds that protect against or enhance okadaic acid-induced cell death or proliferation changes.
-
Reporter Gene Assays: To investigate the modulation of signaling pathways that are sensitive to the phosphorylation status of key regulatory proteins.
-
Immunoassays (ELISA): For the quantitative detection of okadaic acid in various samples.
Section 1: Protein Phosphatase 2A (PP2A) Inhibition Assay
This assay is a biochemical method to screen for potential inhibitors of PP2A by measuring the displacement or competition with okadaic acid. The principle relies on the ability of PP2A to hydrolyze a substrate, producing a detectable signal. In the presence of an inhibitor like okadaic acid, this reaction is diminished.
Experimental Protocol: Colorimetric PP2A Inhibition Assay (96-Well Plate Format)
This protocol is adapted for a high-throughput format to quantify the inhibitory activity of test compounds against PP2A.
Materials:
-
Recombinant human PP2A (rhPP2Ac)
-
Okadaic acid (as a positive control and for standard curve)
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl2 and DTT)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a series of okadaic acid standards (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5, 5.0, and 10.0 ng/mL) in the assay buffer[4].
-
Prepare solutions of test compounds at various concentrations.
-
Prepare the PP2A enzyme solution and the pNPP substrate solution in assay buffer according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
Add 50 µL of each standard, test compound solution, and a vehicle control to separate wells of the 96-well plate.
-
Add 70 µL of the PP2A solution to each well.
-
Gently tap the plate to mix the contents.
-
-
Incubation:
-
Cover the plate and incubate for 20 ± 0.5 minutes at 30 ± 2 °C.
-
-
Substrate Addition and Reaction:
-
Add 90 µL of the pNPP substrate solution to each well.
-
Cover the plate and incubate for 30 ± 0.5 minutes at 30 ± 2 °C. The enzyme will hydrolyze pNPP to p-nitrophenol, which is yellow.
-
-
Stopping the Reaction:
-
Add 70 µL of Stop Solution to each well to terminate the enzymatic reaction.
-
-
Data Acquisition:
-
Read the absorbance at 405 nm using a microplate reader. The color intensity is proportional to the enzyme activity[5].
-
-
Data Analysis:
-
Calculate the percentage of PP2A inhibition for each test compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
A standard curve can be generated using the okadaic acid standards to quantify the OA-equivalent inhibitory activity of the test compounds.
-
Quantitative Data: PP2A Inhibition
| Compound | IC50 (nM) | Source |
| Okadaic Acid | 0.095 ± 0.007 | [4] |
| Dinophysistoxin-1 (DTX1) | 0.104 ± 0.006 | [4] |
| Hydrolyzed 7-O-palmitoyl-OA | 0.135 ± 0.009 | [4] |
Visualization: PP2A Inhibition Assay Workflow
References
- 1. okadaicacid.com [okadaicacid.com]
- 2. mdpi.com [mdpi.com]
- 3. Okadaic Acid Toxin at Sublethal Dose Produced Cell Proliferation in Gastric and Colon Epithelial Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Navigating Okadaic Acid Sodium Salt Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Okadaic acid and its sodium salt are invaluable tools in cellular biology and cancer research, primarily acting as potent inhibitors of protein phosphatase 1 (PP1) and 2A (PP2A). However, its lipophilic nature can present significant solubility challenges in aqueous solutions, potentially leading to experimental variability and inaccurate results. This technical support center provides a comprehensive guide to understanding and overcoming these issues, featuring troubleshooting advice, detailed protocols, and insights into its mechanism of action.
Solubility Profile at a Glance
Okadaic acid sodium salt exhibits varied solubility depending on the solvent and, according to different suppliers, the concentration can differ. The data below summarizes the reported solubility of okadaic acid and its sodium salt. It is crucial to note the discrepancies in reported aqueous solubility, a common source of experimental issues.
| Compound | Solvent | Reported Solubility | Source |
| This compound Salt | Water | 0.1 mg/mL | Sigma-Aldrich[1] |
| Water | 1 mg/mL | Sigma-Aldrich[2] | |
| DMSO | 0.1 mg/mL | Sigma-Aldrich[1] | |
| DMSO | 20 mg/mL | Sigma-Aldrich[2] | |
| Ethanol | 0.1 mg/mL | Sigma-Aldrich[1] | |
| Ethanol | 20 mg/mL | Sigma-Aldrich[2] | |
| Okadaic Acid | DMSO | ≥1 mg/mL | Sigma-Aldrich[3] |
| DMSO | 40 mg/mL | Cell Signaling Technology[4] | |
| Ethanol | ≥1 mg/mL | Sigma-Aldrich[3] | |
| Ethanol | 5 mg/mL | Cell Signaling Technology[4] | |
| Methanol | ≥1 mg/mL | Sigma-Aldrich[3] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems encountered when working with this compound salt.
Q1: My this compound salt is not dissolving in water, even at low concentrations. What should I do?
A1: This is a common issue. While the sodium salt is more water-soluble than the free acid, its solubility in purely aqueous solutions can be limited.
-
Troubleshooting Steps:
-
Start with an organic solvent: First, dissolve the this compound salt in a small amount of DMSO or ethanol to create a concentrated stock solution.[3][4]
-
Serially dilute: Subsequently, dilute this stock solution into your aqueous buffer or cell culture medium to achieve the desired final concentration.
-
Vortexing: Ensure thorough mixing by vortexing the solution.
-
Sonication (with caution): If precipitation persists, gentle sonication in a water bath for a short period can aid dissolution. However, monitor the solution closely to avoid degradation.
-
Warm gently: Briefly warming the solution to 37°C may improve solubility, but avoid prolonged heating.
-
Q2: I've prepared a stock solution in DMSO, but it precipitates when I dilute it in my aqueous experimental buffer. How can I prevent this?
A2: Precipitation upon dilution into aqueous buffers is a frequent problem due to the compound's hydrophobic nature.
-
Troubleshooting Steps:
-
Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound salt in your aqueous medium.
-
Increase the percentage of organic solvent: If your experimental conditions permit, slightly increasing the final percentage of DMSO or ethanol in your working solution can help maintain solubility. Be mindful of the solvent tolerance of your cell line or assay system.
-
Prepare fresh dilutions: It is highly recommended to prepare working solutions fresh from the stock solution just before each experiment to minimize the chance of precipitation over time.[5]
-
Check buffer pH: While specific data on the effect of pH on this compound salt solubility is limited, significant deviations from neutral pH could potentially impact its solubility. Ensure your buffer is at the correct pH.
-
Q3: What is the best way to store this compound salt and its solutions?
A3: Proper storage is critical for maintaining the stability and activity of the compound.
-
Solid Form: Store the solid compound at -20°C, protected from light.[1][3]
-
Stock Solutions:
-
Prepare stock solutions in DMSO or ethanol.
-
Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]
-
Store stock solutions at -20°C for up to 1-2 months.[1][3][6] Some suppliers suggest that solutions are stable for up to one month.[6] For optimal results, some sources recommend using the solution within one week to prevent loss of potency.[4]
-
Q4: I see conflicting solubility data from different suppliers. Which one should I trust?
A4: The discrepancy in reported solubility values (e.g., 0.1 mg/mL vs. 1 mg/mL in water) is a known issue. It is always best to start with the more conservative (lower) solubility value to avoid precipitation. The actual solubility can be influenced by the specific lot of the compound and the purity. It is recommended to perform a small-scale solubility test with your specific compound and buffer system.
Experimental Protocols
Protocol 1: Preparation of a 1 mM Stock Solution in DMSO
-
Materials:
-
This compound salt (Molecular Weight: ~827 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound salt to equilibrate to room temperature before opening to prevent condensation.
-
To prepare a 1 mM stock solution, dissolve 1 mg of this compound salt in 1.21 mL of DMSO. For a 25 µg vial, this would require reconstituting in 30.2 µL of DMSO.
-
Vortex the solution thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of a Working Solution for Cell Culture
-
Materials:
-
1 mM this compound salt stock solution in DMSO
-
Pre-warmed sterile cell culture medium or physiological buffer (e.g., PBS, pH 7.4)
-
-
Procedure:
-
Thaw a single aliquot of the 1 mM stock solution at room temperature.
-
For a final concentration of 100 nM, dilute the 1 mM stock solution 1:10,000 in the pre-warmed cell culture medium. For example, add 1 µL of the 1 mM stock to 10 mL of medium.
-
Immediately after adding the stock solution, mix the working solution thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing that could cause shearing of cellular components if added directly to cells.
-
Use the working solution immediately for your experiment.
-
Mechanism of Action: Signaling Pathways
Okadaic acid exerts its cellular effects primarily by inhibiting serine/threonine protein phosphatases, leading to hyperphosphorylation of numerous proteins and the subsequent activation or inhibition of various signaling pathways.
Inhibition of Protein Phosphatases 1 and 2A (PP1 & PP2A)
The primary mechanism of action of okadaic acid is the potent inhibition of PP1 and PP2A. This leads to an accumulation of phosphorylated proteins, disrupting normal cellular processes.
Induction of Apoptosis via MAPK and PKR Pathways
In many cell types, okadaic acid treatment leads to the induction of apoptosis. This is often mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK) and the double-stranded RNA-dependent Protein Kinase (PKR) pathways.
Experimental Workflow
A typical workflow for an experiment involving this compound salt, from preparation to analysis, is outlined below.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound salt ≥98% (TLC), solid,film (colorless), protein phosphatase 2A and protein phosphatase 1 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 5. This compound Salt | PP1 Inhibitor | Hello Bio [hellobio.com]
- 6. merckmillipore.com [merckmillipore.com]
Stability of Okadaic acid in DMSO at -20°C
Welcome to the technical support center for Okadaic Acid. This guide provides essential information for researchers, scientists, and drug development professionals on the stability of Okadaic Acid in DMSO when stored at -20°C. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Stability of Okadaic Acid in DMSO at -20°C
Okadaic acid is a potent inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A) and is widely used in cell biology research.[1][2] Proper storage and handling are critical to maintain its potency and ensure experimental reproducibility. When dissolved in DMSO, Okadaic Acid should be stored at -20°C to minimize degradation.
Quantitative Data Summary
| Supplier/Source Recommendation | Timeframe for Stability in DMSO at -20°C | Key Recommendations |
| Sigma-Aldrich | 1 to 2 months | Store tightly sealed and protected from light. |
| Cell Signaling Technology | Use within 1 week to prevent loss of potency | Aliquot to avoid multiple freeze/thaw cycles. Store desiccated.[1] |
| GlpBio | Stable for several months | Warm to 37°C and sonicate for higher concentration.[3] |
Note: For long-term studies, it is highly recommended to perform periodic stability tests to ensure the integrity of your Okadaic Acid stock solution.
Experimental Protocols
To address the lack of specific public data, we provide a detailed protocol for a stability assessment of Okadaic Acid in DMSO. This protocol is based on standard methodologies for evaluating compound stability.
Protocol: Assessment of Okadaic Acid Stability in DMSO by HPLC
This protocol outlines a method to quantify the degradation of Okadaic Acid in a DMSO stock solution stored at -20°C over time.
1. Materials and Reagents:
-
Okadaic Acid (lyophilized powder, >98% purity)
-
DMSO (anhydrous, ≥99.9% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Autosampler vials with inserts
-
Calibrated micropipettes
-
Vortex mixer
-
-20°C freezer (calibrated and monitored)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS) for higher sensitivity and specificity.
2. Preparation of Okadaic Acid Stock Solution:
-
Allow the lyophilized Okadaic Acid vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 1 mM stock solution by dissolving the appropriate amount of Okadaic Acid in anhydrous DMSO. For example, for 1 mg of Okadaic Acid (MW: 805.0 g/mol ), add 1.24 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
3. Experimental Workflow for Stability Testing:
Caption: Experimental workflow for assessing the stability of Okadaic Acid in DMSO at -20°C.
4. HPLC Analysis:
-
HPLC System: A C18 column is typically suitable for the analysis of Okadaic Acid.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used.
-
Detection: UV detection at approximately 210 nm or mass spectrometry for more specific detection.
-
Sample Preparation for Analysis: At each time point, thaw an aliquot of the Okadaic Acid stock solution. Prepare a working solution by diluting the stock solution in the initial mobile phase composition.
-
Injection: Inject a fixed volume of the working solution into the HPLC system.
-
Data Acquisition: Record the chromatogram and the peak area of Okadaic Acid.
5. Data Analysis:
-
The peak area of Okadaic Acid at Time 0 is considered 100% stability.
-
For each subsequent time point, calculate the percentage of Okadaic Acid remaining using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the percentage of remaining Okadaic Acid against time to visualize the degradation profile.
Troubleshooting and FAQs
Q1: My Okadaic Acid solution has been stored for longer than the recommended period. Can I still use it?
A1: It is not recommended. Beyond the suggested timeframe, the concentration of active Okadaic Acid may be significantly lower than expected, which will affect the reliability and reproducibility of your experimental results. If you must use an older stock, it is crucial to perform a quality control check, such as the HPLC stability assessment described above, to determine the actual concentration of the active compound.
Q2: I have subjected my Okadaic Acid stock solution to multiple freeze-thaw cycles. Is it still viable?
A2: Multiple freeze-thaw cycles should be avoided as they can accelerate the degradation of Okadaic Acid.[1] It is best practice to aliquot the stock solution into single-use volumes upon preparation to minimize the number of freeze-thaw cycles for the bulk of the stock.
Q3: I observe precipitation in my Okadaic Acid stock solution after thawing. What should I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded or if the DMSO has absorbed water. Ensure you are using anhydrous DMSO. You can try to redissolve the precipitate by gently warming the vial to 37°C and vortexing or sonicating.[3] If the precipitate does not dissolve, it may indicate degradation or contamination, and the stock solution should be discarded.
Q4: Can I store my Okadaic Acid in DMSO at -80°C for better stability?
A4: While -80°C is generally better for the long-term storage of many biological reagents, the primary recommendation for Okadaic Acid in DMSO is -20°C. Storing at -80°C may not significantly enhance stability compared to -20°C and could potentially cause the DMSO to freeze, which upon thawing, might introduce moisture and affect solubility.
Q5: What are the primary signaling pathways affected by Okadaic Acid?
A5: Okadaic acid is a potent and selective inhibitor of serine/threonine protein phosphatases, primarily Protein Phosphatase 2A (PP2A) and to a lesser extent, Protein Phosphatase 1 (PP1).[1][2] By inhibiting these phosphatases, Okadaic Acid leads to the hyperphosphorylation of numerous substrate proteins, thereby affecting a multitude of cellular signaling pathways.
Caption: Signaling pathways affected by Okadaic Acid through inhibition of PP1 and PP2A.
References
How to choose a negative control for Okadaic acid experiments
Of course, here is a comprehensive technical support guide on selecting an appropriate negative control for Okadaic acid experiments, formatted as a question-and-answer-based technical support center.
Frequently Asked Questions (FAQs)
Question: What is the primary mechanism of action of Okadaic acid?
Answer: Okadaic acid (OA) is a potent and selective inhibitor of serine/threonine protein phosphatases, primarily targeting Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1).[1][2] It is a toxin produced by marine dinoflagellates.[3][4] By inhibiting these phosphatases, OA leads to a state of hyperphosphorylation in cells, where proteins that are normally dephosphorylated by PP1 and PP2A remain in a phosphorylated state.[5] This makes OA a valuable tool for studying cellular processes regulated by protein phosphorylation, such as cell signaling, cell cycle progression, and apoptosis.[1][2]
Question: Why is a negative control essential in Okadaic acid experiments?
Question: What is the most fundamental negative control that must be included in every Okadaic acid experiment?
Answer: The vehicle control is the most critical and non-negotiable negative control. Okadaic acid is a lipophilic molecule that is typically dissolved in an organic solvent like Dimethyl sulfoxide (DMSO) or ethanol before being diluted into the experimental medium.[1] The solvent itself can induce cellular changes. Therefore, a vehicle control group, which is treated with the exact same concentration of the solvent used in the experimental group but without Okadaic acid, is mandatory to isolate the effects of the solvent from the effects of the OA.
Question: Is there an ideal, structurally identical but inactive, analog of Okadaic acid to use as a negative control?
Answer: Currently, there is no commercially available, universally accepted inactive analog of Okadaic acid that retains its complex structure but lacks the ability to inhibit PP1 and PP2A. The inhibitory action of OA is tightly linked to its specific molecular structure.[7] While researchers have synthesized or isolated various derivatives, these often retain some level of activity or have altered properties.[7][8] The search for a true inactive analog remains a challenge in the field.
Question: Since an ideal inactive analog isn't available, what are the best alternatives?
Answer: When a perfect inactive analog is unavailable, a multi-faceted control strategy is the best approach. Here are the recommended alternatives:
-
Vehicle Control: As mentioned, this is essential.
-
Structurally Unrelated Inhibitors: Using another well-characterized phosphatase inhibitor with a different chemical structure, such as Calyculin A, can help confirm that the observed phenotype is due to phosphatase inhibition. However, it's important to note that compounds like Calyculin A inhibit both PP1 and PP2A with high potency, unlike OA which is more selective for PP2A at low nanomolar concentrations.[1]
-
Cantharidin: This compound is another PP2A inhibitor but has a much simpler, different structure.[9] It can sometimes be used to compare effects, but it is not a direct negative control for OA due to its own distinct biological activities and off-target effects.[9]
Question: How can I account for potential off-target effects of Okadaic acid?
Answer: Okadaic acid is highly specific for PP1 and PP2A but can have other effects, especially at higher concentrations or with long-term exposure.[1][4][6] Strategies to account for these include:
-
Dose-Response experiments: Perform a titration of Okadaic acid to find the lowest effective concentration that produces the desired on-target effect (e.g., phosphorylation of a known PP2A substrate). This minimizes the risk of off-target effects that may occur at higher concentrations.
-
Time-Course experiments: Analyze the effects at different time points. On-target effects related to phosphatase inhibition are often rapid, while off-target effects may develop more slowly.
-
Rescue Experiments: A powerful control is to attempt to "rescue" the phenotype. For example, if OA causes a specific effect, overexpressing a wild-type or a constitutively active form of the PP2A catalytic subunit might reverse that effect, providing strong evidence that the phenotype is due to PP2A inhibition.
Data Presentation
Inhibitory Potency of Okadaic Acid and Related Compounds
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Okadaic acid and other relevant compounds against key serine/threonine phosphatases. This data is critical for designing experiments and understanding the selectivity of OA.
| Compound | PP1 (IC50) | PP2A (IC50) | Other Phosphatases | Selectivity Notes |
| Okadaic Acid | 15-50 nM[3] | 0.1-1.0 nM[1][10] | Does not significantly inhibit PP2C, tyrosine phosphatases, or acid/alkaline phosphatases.[1][3] | Highly selective for PP2A over PP1 (approx. 100-fold). |
| Calyculin A | ~2 nM[1] | 0.5-1.0 nM[1] | Potent inhibitor of both PP1 and PP2A without significant selectivity. | |
| Dinophysistoxin-1 (DTX-1) | Similar to OA | Similar to OA | A structural analog of OA with comparable in vitro inhibitory activity.[7][11] | |
| Cantharidin | Inhibits | Inhibits | A PP2A inhibitor with a different chemical structure and mechanism.[9] |
Troubleshooting Guide
Question: My vehicle control (e.g., DMSO) is showing a significant biological effect on its own. What should I do?
Answer: This is a common issue. Here’s how to troubleshoot it:
-
Lower the Solvent Concentration: The first step is to determine the maximum concentration of the vehicle that your cells or system can tolerate without showing adverse effects. Run a dose-response curve with the vehicle alone. Aim to use the lowest possible concentration of the vehicle that can effectively solubilize the Okadaic acid.
-
Test Alternative Solvents: Okadaic acid is also soluble in ethanol.[1] If DMSO is causing issues, test ethanol as an alternative vehicle to see if it is less disruptive in your specific experimental model.
-
Increase Acclimation Time: Ensure that your cells are properly acclimated to the base medium before adding any treatments. A brief pre-incubation period after any media changes can help reduce stress-related artifacts.
-
Acknowledge and Report: If a minor vehicle effect is unavoidable, it must be meticulously documented. The effect of Okadaic acid should then be reported as the difference between the OA-treated group and the vehicle-control group, not just the untreated group.
Question: I'm observing an unexpected result that doesn't seem to align with known effects of PP2A inhibition. How can I use controls to diagnose the issue?
Answer: Unexpected results require careful dissection using controls:
-
Verify OA Activity: First, confirm that your Okadaic acid is active. Use a positive control experiment, such as a Western blot for a known hyperphosphorylated substrate of PP2A (e.g., phospho-LATS1 Thr1079[1] or phospho-Tau), to ensure your OA stock is effectively inhibiting the phosphatase at the concentration used.
-
Run a Full Set of Controls: If you haven't already, run the experiment again with an untreated control, a vehicle-only control, and multiple concentrations of Okadaic acid. This will help determine if the effect is dose-dependent.
-
Use a Different Inhibitor: Treat your system with a structurally different PP2A inhibitor like Calyculin A. If you see the same unexpected effect, it is more likely to be a genuine consequence of phosphatase inhibition. If you do not, the effect may be an off-target artifact specific to Okadaic acid's structure.
-
Consider Genetic Controls: If the unexpected result is critical to your hypothesis, this is an ideal situation to employ a genetic control. Use siRNA to knock down PP2A. If the knockdown reproduces the unexpected effect, it provides strong evidence that the phenotype is indeed mediated by PP2A, even if it was previously uncharacterized.
Experimental Protocols
Protocol: Validating a Negative Control via Western Blot for Substrate Phosphorylation
This protocol describes how to use Western blotting to confirm that your vehicle control does not induce the hyperphosphorylation of a known PP2A substrate, a key effect of Okadaic acid.
Objective: To demonstrate that the chosen vehicle (e.g., 0.1% DMSO) does not increase the phosphorylation of a target protein, whereas Okadaic acid does.
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
Complete cell culture medium
-
Okadaic acid stock solution (e.g., 1 mM in DMSO)
-
Vehicle (e.g., sterile DMSO)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against a phosphorylated PP2A substrate (e.g., anti-phospho-LATS1 Thr1079)
-
Primary antibody against the total protein of the substrate (e.g., anti-LATS1)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency on the day of the experiment. Allow them to adhere and grow for 24 hours.
-
Treatment Preparation: Prepare the following treatment conditions in fresh cell culture medium:
-
Untreated Control: Medium only.
-
Vehicle Control: Medium with the final concentration of the vehicle (e.g., 0.1% DMSO).
-
Okadaic Acid (Positive Control): Medium with the desired final concentration of OA (e.g., 100 nM), ensuring the vehicle concentration is the same as the vehicle control.
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the prepared treatment media. Incubate for the desired time (e.g., 1 hour).[1]
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody for the phosphorylated target overnight at 4°C.
-
Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using a digital imager.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with the antibody against the total protein of the substrate.
Expected Outcome:
-
Untreated Lane: Baseline level of phosphorylation.
-
Vehicle Control Lane: Phosphorylation level should be identical or very similar to the untreated lane.
-
Okadaic Acid Lane: A strong increase in the phosphorylation signal compared to both the untreated and vehicle control lanes.
Mandatory Visualizations
Decision-Making Workflow for Control Selection
Caption: A flowchart illustrating the decision-making process for selecting controls in an Okadaic acid experiment.
Okadaic Acid Signaling Pathway Inhibition
Caption: Diagram showing Okadaic acid inhibiting PP2A, leading to the accumulation of a phosphorylated substrate.
References
- 1. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 2. Okadaic acid: a new probe for the study of cellular regulation [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Molecular and cellular mechanism of okadaic acid (OKA)-induced neurotoxicity: a novel tool for Alzheimer's disease therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Okadaic Acid: More than a Diarrheic Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of okadaic acid derivatives on protein phosphatases. A study on structure-affinity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovering a New Okadaic Acid Derivative, a Potent HIV Latency Reversing Agent from Prorocentrum lima PL11: Isolation, Structural Modification, and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cantharidin - Wikipedia [en.wikipedia.org]
- 10. Structurally different members of the okadaic acid class selectively inhibit protein serine/threonine but not tyrosine phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Okadaic Acid in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Okadaic acid (OA) in cellular assays. It addresses common issues related to its off-target effects and provides detailed experimental protocols and data to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of Okadaic acid?
Okadaic acid is a potent and specific inhibitor of serine/threonine protein phosphatases, primarily targeting Protein Phosphatase 2A (PP2A) and Protein Phosphatase 1 (PP1).[1][2][3][4] It exhibits a significantly higher affinity for PP2A.[3] Other protein phosphatases like PP4, PP5, and PP2B can also be inhibited by Okadaic acid.[3]
Q2: What are the known off-target effects of Okadaic acid at commonly used concentrations?
Beyond the inhibition of PP1 and PP2A, Okadaic acid can induce a range of cellular effects that can be considered "off-target" if not the primary focus of the investigation. These include:
-
Induction of Apoptosis: OA can trigger programmed cell death in various cell types, often characterized by chromatin condensation, DNA fragmentation, and activation of caspases.[1][5][6]
-
Modulation of MAPK Signaling: It can lead to the phosphorylation and activation of p38 and JNK MAP kinases, while its effect on ERK1/2 can be cell-type dependent.[1][7]
-
Generation of Reactive Oxygen Species (ROS): Treatment with OA has been shown to increase intracellular ROS levels and deplete glutathione.[1][7]
-
Cytoskeletal Alterations: OA can cause disorganization of the actin cytoskeleton.[2][3]
-
Cell Cycle Disruption: It can interfere with cell cycle progression, potentially leading to mitotic arrest.[3][6]
Q3: How does Okadaic acid induce apoptosis?
Okadaic acid can induce apoptosis through multiple signaling pathways that may act independently or in concert.[1] Key mechanisms include:
-
Mitochondrial-Mediated Pathway: OA can cause a loss of mitochondrial membrane potential, leading to the release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytosol.[1][7] This triggers a cascade of caspase activation, including caspases-3, -7, -8, -9, and -10.[1][7]
-
Caspase-Independent Pathway: The release of AIF can also mediate a caspase-independent cell death pathway.[1]
-
ROS Generation: OA-induced ROS production can contribute to mitochondrial dysfunction and the initiation of apoptosis.[7]
-
MAPK Activation: The activation of p38 MAPK and JNK signaling pathways is also implicated in OA-induced apoptosis.[7]
-
PKR Pathway Activation: In some cell types, OA can activate the double-stranded RNA-dependent protein kinase (PKR) pathway, which is involved in the induction of apoptosis.[8]
Q4: What is the typical concentration range for using Okadaic acid in cell culture experiments?
The effective concentration of Okadaic acid varies depending on the cell type and the desired effect.
-
For selective inhibition of PP2A, concentrations as low as 10 nM can be used.[9][10]
-
To inhibit both PP1 and PP2A, higher concentrations, typically 100 nM to 1 µM, are often used.[9][10][11]
-
Cytotoxic and apoptotic effects are commonly observed in the range of 10 nM to 1 µM.[1][7][12]
It is crucial to perform a dose-response experiment for each new cell line and experimental setup to determine the optimal concentration.
Troubleshooting Guide
Issue 1: I'm observing high levels of unexpected cell death in my experiments.
-
Question: Why is Okadaic acid causing widespread apoptosis in my cell culture, even at low concentrations?
-
Answer: Okadaic acid is a known inducer of apoptosis in a wide variety of cell types.[5][12] This is often a direct consequence of PP2A and PP1 inhibition, leading to hyperphosphorylation of key cellular proteins and activation of cell death pathways.[2] The sensitivity to OA-induced apoptosis is cell-type dependent.
-
Troubleshooting Steps:
-
Confirm Apoptosis: Use an independent method to confirm that the observed cell death is apoptotic (e.g., Annexin V/PI staining, caspase activity assay, or TUNEL assay).
-
Perform a Dose-Response and Time-Course: Your cells may be particularly sensitive to OA. Determine the IC50 for cytotoxicity in your specific cell line using a range of concentrations and time points. This will help you identify a sub-lethal concentration for your experiments if you are studying non-apoptotic effects.
-
Use Inhibitors: To investigate the mechanism, you can co-treat with a broad-spectrum caspase inhibitor (e.g., Z-VAD-FMK) or a ROS scavenger (e.g., N-acetylcysteine) to see if cell death is mitigated.[7]
-
Consider a Different Phosphatase Inhibitor: If apoptosis is a persistent and confounding factor, consider using an alternative phosphatase inhibitor with a different cellular effect profile.
-
Issue 2: My Western blot results for phospho-proteins are inconsistent.
-
Question: I am using Okadaic acid to increase the phosphorylation of my protein of interest, but the results are variable between experiments. What could be the cause?
-
Answer: Variability in phospho-protein levels after Okadaic acid treatment can stem from several factors, including the precise timing of the experiment, cell density, and the stability of the Okadaic acid solution. Since OA inhibits phosphatases, the phosphorylation state of a protein will be determined by the balance of kinase and remaining phosphatase activity, which can be dynamic.
-
Troubleshooting Steps:
-
Optimize Treatment Time: The phosphorylation of different proteins can peak at different times after OA treatment. Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr) to determine the optimal treatment duration for your protein of interest.
-
Control Cell Density: Ensure that you seed the same number of cells for each experiment and that the cells are in a similar growth phase (e.g., 70-80% confluency). Cellular signaling pathways can be influenced by cell density.
-
Properly Prepare and Store Okadaic Acid: Okadaic acid is typically dissolved in DMSO or ethanol.[11] Prepare fresh dilutions from a concentrated stock for each experiment. Aliquot your stock solution to avoid multiple freeze-thaw cycles, which can reduce its potency.[11] Store solutions at -20°C and desiccated.[11]
-
Include Positive and Negative Controls: Always include an untreated control (vehicle only) and, if possible, a positive control (e.g., a growth factor that is known to induce phosphorylation of your target protein).
-
Issue 3: I am seeing changes in cell morphology that are unrelated to my experimental endpoint.
-
Question: My cells are rounding up and detaching from the plate after Okadaic acid treatment. Is this a known effect?
-
Answer: Yes, Okadaic acid is known to cause morphological changes, including cell rounding and detachment, which are often associated with alterations to the actin cytoskeleton.[2][3] These effects can precede or accompany apoptosis.[5]
-
Troubleshooting Steps:
-
Lower the Concentration: As with unexpected cytotoxicity, these morphological changes are often dose-dependent. Try using a lower concentration of Okadaic acid.
-
Reduce Treatment Time: A shorter exposure to Okadaic acid may be sufficient to achieve the desired biochemical effect (e.g., protein hyperphosphorylation) without causing drastic morphological changes.
-
Use Coated Cultureware: If cell detachment is a major issue, consider using culture plates coated with extracellular matrix proteins (e.g., fibronectin, collagen) to promote cell adhesion.
-
Document Morphological Changes: Capture images of your cells at different time points and concentrations to document the morphological effects. This can be important data for interpreting your primary results.
-
Quantitative Data Summary
Table 1: Inhibitory Potency of Okadaic Acid and Related Toxins
| Toxin | Target | IC50 / Ki | Cell Line/System | Reference |
| Okadaic Acid | PP2A | IC50: 0.1-1 nM | In vitro | [2] |
| IC50: 0.2 nM | In vitro | [9] | ||
| IC50: 0.14 nM | Recombinant PP2A | [13] | ||
| Ki: 30 pM | In vitro | [14][15] | ||
| PP1 | IC50: ~100 nM | In vitro | [2] | |
| IC50: 19 nM | In vitro | [9] | ||
| Dinophysistoxin-1 (DTX1) | PP2A | IC50: 0.09 nM | Recombinant PP2A | [13] |
| Ki: 19 pM | In vitro | [14][15] | ||
| Dinophysistoxin-2 (DTX2) | PP2A | IC50: 0.45 nM | Recombinant PP2A | [13] |
Table 2: Cytotoxicity of Okadaic Acid and Related Toxins in Various Cell Lines
| Toxin | Cell Line | Assay | IC50 / EC50 | Exposure Time | Reference |
| Okadaic Acid | HeLa | Cytotoxicity Assay | IC50: 100 nM | Not Specified | [1] |
| U-937 | CVDE & MTT | IC50: 100 nM | Not Specified | [7] | |
| Neuro-2a | MTS Assay | EC50: 21.6 nM | 24 h | [13] | |
| Caco-2 | Neutral Red Uptake | IC50: 49 nM | 24 h | [16] | |
| HT29-MTX | Neutral Red Uptake | IC50: 75 nM | 24 h | [16] | |
| KB cells | MTT Assay | IC50: 6.3 ng/ml (~7.8 nM) | 24 h | [17] | |
| IC50: 4.0 ng/ml (~5.0 nM) | 48 h | [17] | |||
| IC50: 1.1 ng/ml (~1.4 nM) | 72 h | [17] | |||
| Dinophysistoxin-1 (DTX1) | Neuro-2a | MTS Assay | EC50: 14.1 nM | 24 h | [13] |
| Caco-2 | Neutral Red Uptake | IC50: 22 nM | 24 h | [16] | |
| Dinophysistoxin-2 (DTX2) | Neuro-2a | MTS Assay | EC50: 41.0 nM | 24 h | [13] |
| Caco-2 | Neutral Red Uptake | IC50: 106 nM | 24 h | [16] |
Experimental Protocols
Protocol 1: General Cell Treatment with Okadaic Acid for Western Blot Analysis
-
Cell Seeding: Plate cells in appropriate culture vessels and grow to 70-80% confluency.
-
Preparation of Okadaic Acid Stock Solution: Reconstitute lyophilized Okadaic acid in DMSO to create a 1 mM stock solution.[11] Aliquot and store at -20°C.[11]
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in pre-warmed, serum-free or complete culture medium.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of Okadaic acid (e.g., 10 nM - 1 µM). Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 15 minutes to 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, place the culture dish on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification and Western Blotting: Scrape the cells, collect the lysate, and determine the protein concentration. Proceed with standard SDS-PAGE and Western blotting procedures to analyze the phosphorylation status of your protein of interest.
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2.5 x 10^4 cells per well and allow them to attach overnight.[13]
-
Treatment: Prepare serial dilutions of Okadaic acid in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of Okadaic acid to the wells. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[17]
-
Addition of MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium and add 100-150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Protein Phosphatase 2A (PP2A) Inhibition Assay (Colorimetric)
This is a generalized protocol based on commercially available kits.[18]
-
Reagent Preparation: Prepare all reagents, including PP2A enzyme, standards, and samples, according to the kit manufacturer's instructions. Allow all components to reach room temperature before use.[18][19]
-
Assay Setup: In a 96-well plate, add 50 µL of each Okadaic acid standard and prepared sample into separate wells in duplicate.[18]
-
Enzyme Addition: Add 70 µL of the PP2A solution to each well. Mix gently by tapping the plate.[18]
-
Incubation: Cover the plate and incubate for approximately 20 minutes at 30°C.[18]
-
Substrate Addition: Add 90 µL of the chromogenic substrate (e.g., p-nitrophenyl phosphate, p-NPP) to each well.[18]
-
Second Incubation: Cover the plate and incubate for approximately 30 minutes at 30°C.[18]
-
Stop Reaction: Add 70 µL of the stop solution to each well to terminate the reaction.[18]
-
Measurement: Read the absorbance at 405 nm using a microplate reader.[18]
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of Okadaic acid in the samples by interpolating their absorbance values on the standard curve.[18]
Visualizations
Caption: Okadaic acid signaling pathway leading to apoptosis.
Caption: General experimental workflow for studying Okadaic acid effects.
References
- 1. Multiple signal transduction pathways in okadaic acid induced apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of okadaic acid on cultured clam heart cells: involvement of MAPkinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The use of okadaic acid to elucidate the intracellular role(s) of protein phosphatase 2A: lessons from the mast cell model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The protein phosphatase inhibitor okadaic acid induces morphological changes typical of apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Okadaic acid-induced apoptosis in neuronal cells: evidence for an abortive mitotic attempt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Okadaic acid activates the PKR pathway and induces apoptosis through PKR stimulation in MG63 osteoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. okadaicacid.com [okadaicacid.com]
- 10. okadaicacid.com [okadaicacid.com]
- 11. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 12. Okadaic Acid: More than a Diarrheic Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Specification of the Okadaic Acid Equivalent for Okadaic Acid, Dinophysistoxin-1, and Dinophysistoxin-2 Based on Protein Phosphatase 2A Inhibition and Cytotoxicity Assays Using Neuro 2A Cell Line [mdpi.com]
- 14. Inhibitory effect of okadaic acid derivatives on protein phosphatases. A study on structure-affinity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparative Analysis of the Cytotoxic Effects of Okadaic Acid-Group Toxins on Human Intestinal Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suitability of the MTT-based cytotoxicity assay to detect okadaic acid contamination of mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
Technical Support Center: Minimizing Okadaic Acid Cytotoxicity in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Okadaic acid (OA) in long-term experiments. The focus is on minimizing cytotoxicity to ensure the validity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is Okadaic acid and why is it cytotoxic?
Okadaic acid (OA) is a potent, cell-permeable inhibitor of serine/threonine protein phosphatases, primarily targeting protein phosphatase 2A (PP2A) with high affinity (IC50 ≈ 0.1-1 nM) and protein phosphatase 1 (PP1) at higher concentrations (IC50 ≈ 15-50 nM).[1][2] Its cytotoxicity stems from the disruption of the cellular phosphorylation-dephosphorylation equilibrium. By inhibiting phosphatases, OA leads to the hyperphosphorylation of numerous proteins, which can trigger various cellular stress responses, including apoptosis, cell cycle arrest, and cytoskeletal disorganization.[3][4][5]
Q2: I am seeing significant cell death in my long-term experiment with Okadaic acid. What are the common causes?
Several factors can contribute to excessive cytotoxicity in long-term studies with OA:
-
Inappropriate Concentration: The cytotoxic effects of OA are highly dose-dependent.[6] A concentration that is well-tolerated in a short-term experiment may be highly toxic over an extended period.
-
Continuous Exposure: Uninterrupted exposure to OA can lead to cumulative toxicity.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to OA.[7]
-
Oxidative Stress: OA has been shown to induce the production of reactive oxygen species (ROS), contributing to cellular damage and apoptosis.[4]
-
Culture Conditions: Factors such as serum concentration can influence cellular susceptibility to OA-induced stress.
Q3: How can I determine a minimally cytotoxic concentration of Okadaic acid for my specific cell line in a long-term study?
Establishing a sublethal concentration is crucial for the success of long-term experiments. This involves performing a long-term dose-response study. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide. The goal is to identify a concentration range that inhibits the target phosphatases without causing significant cell death over the desired experimental duration. It is important to note that low concentrations of OA may have a proliferative effect on some cell lines, a phenomenon known as hormesis.[8]
Q4: Are there any reagents I can use to reduce Okadaic acid-induced cytotoxicity?
Yes, co-treatment with antioxidants can mitigate OA-induced cytotoxicity. N-acetylcysteine (NAC), a precursor to the antioxidant glutathione, has been shown to protect cells from OA-induced oxidative stress and cell death.[4][9] A detailed protocol for co-treatment with NAC is available in the "Experimental Protocols" section.
Q5: Can I use an intermittent dosing strategy to minimize cytotoxicity?
An intermittent exposure regimen, where cells are treated with OA for a defined period followed by a recovery period in OA-free medium, can be an effective strategy to reduce cumulative toxicity. This approach allows cells to partially recover from the cellular stress induced by phosphatase inhibition. A protocol for designing and evaluating an intermittent dosing schedule is provided in the "Experimental Protocols" section.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| High levels of cell detachment and apoptosis early in the long-term experiment. | The initial concentration of Okadaic acid is too high for your cell line. | Perform a long-term dose-response curve to identify a lower, non-toxic working concentration (see Protocol 1). Start with a concentration range significantly lower than what is used for acute experiments (e.g., 0.1-10 nM).[6] |
| Gradual increase in cell death over several days or weeks. | Cumulative toxicity from continuous exposure to Okadaic acid. | Implement an intermittent dosing regimen to allow for cellular recovery periods (see Protocol 3). Consider reducing the frequency or duration of OA exposure. |
| Inconsistent results and high variability between replicate wells or plates. | Uneven cell plating, fluctuations in incubator conditions, or degradation of Okadaic acid stock solution. | Ensure a homogenous single-cell suspension before plating. Regularly calibrate and monitor incubator CO2 and temperature. Prepare fresh aliquots of Okadaic acid from a concentrated stock and store them properly at -20°C for no longer than a week to prevent loss of potency.[1] |
| Reduced cell proliferation or changes in cell morphology without significant cell death. | Okadaic acid is inducing cell cycle arrest or cytoskeletal changes even at sublethal concentrations. | Monitor cell cycle progression using flow cytometry and assess cytoskeletal integrity via immunofluorescence. If these effects interfere with your experimental goals, further lowering the OA concentration or using an intermittent exposure protocol may be necessary. |
| Desired biochemical effect (e.g., protein hyperphosphorylation) is not observed at non-toxic concentrations. | The non-toxic concentration is below the threshold required for inhibiting the target phosphatase in your specific cell model. | Consider a more sensitive cell line if possible. Alternatively, try a very short-term, higher concentration pulse of OA, followed by a washout and long-term culture, to induce the initial event without causing long-term toxicity. |
| Co-treatment with N-acetylcysteine (NAC) is not reducing cytotoxicity. | The concentration or timing of NAC administration is not optimal. Oxidative stress may not be the primary driver of cytotoxicity in your specific model. | Optimize the NAC concentration and consider pre-treatment with NAC before adding Okadaic acid (see Protocol 2).[10] Evaluate other potential mechanisms of cytotoxicity. |
Quantitative Data Summary
The following tables summarize key quantitative data on Okadaic acid's effects on protein phosphatases and cell viability.
Table 1: Inhibitory Concentrations (IC50) of Okadaic Acid against Protein Phosphatases
| Protein Phosphatase | IC50 Concentration | Reference |
| Protein Phosphatase 1 (PP1) | 15-50 nM | [2] |
| Protein Phosphatase 2A (PP2A) | 0.1-1 nM | [1][2] |
Table 2: Cytotoxic Concentrations (IC50/EC50) of Okadaic Acid in Various Cell Lines
| Cell Line | Exposure Time | IC50/EC50 Concentration | Assay | Reference |
| Neuro-2a | 24 h | 21.6 nM | MTS | [11] |
| Caco-2 | 24 h | 49 nM | Neutral Red Uptake | [12] |
| HT29-MTX | 24 h | 75 nM | Neutral Red Uptake | [12] |
| U-937 | Not Specified | 100 nM | Not Specified | [13] |
| A549 | 48 h | ~50 nM | MTT | [14] |
Note: IC50/EC50 values can vary significantly depending on the specific experimental conditions and the cell viability assay used.
Experimental Protocols
Protocol 1: Establishing a Long-Term, Minimally-Cytotoxic Dose-Response Curve for Okadaic Acid
This protocol outlines a systematic approach to determine the optimal, sublethal concentration of Okadaic acid for long-term experiments.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Okadaic acid (OA) stock solution (e.g., 1 mM in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTS, MTT, or a real-time viability assay)[15][16]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a low density that allows for logarithmic growth over the planned duration of the experiment (e.g., 7-14 days).
-
Include wells for a vehicle control (DMSO) and untreated controls.
-
-
Okadaic Acid Dilution Series:
-
Prepare a serial dilution of Okadaic acid in complete culture medium. A suggested starting range for long-term studies is 0.1 nM to 100 nM.
-
-
Treatment:
-
After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of OA. Include vehicle controls.
-
-
Longitudinal Viability Assessment:
-
At regular intervals (e.g., every 24 or 48 hours) for the duration of your planned experiment, assess cell viability using a non-lytic, real-time cell viability assay if possible.[17]
-
If using an endpoint assay like MTT or MTS, set up identical parallel plates for each time point.[15][16]
-
At each time point, also perform a qualitative assessment of cell morphology using a microscope. Look for signs of stress such as rounding, detachment, and blebbing.[3]
-
-
Data Analysis:
-
For each time point, normalize the viability data to the vehicle control.
-
Plot cell viability (%) against the log of the Okadaic acid concentration for each time point.
-
Determine the highest concentration of OA that does not cause a significant decrease in cell viability or adverse morphological changes over the entire experimental period. This will be your optimal working concentration range.
-
Protocol 2: Co-treatment with N-acetylcysteine (NAC) to Mitigate Okadaic Acid-Induced Cytotoxicity
This protocol describes how to use the antioxidant N-acetylcysteine (NAC) to reduce OA-induced cell death.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Okadaic acid (OA) stock solution
-
N-acetylcysteine (NAC) stock solution (e.g., 1 M in water, filter-sterilized)
-
96-well cell culture plates
-
Cell viability assay reagent
Procedure:
-
Determine Optimal NAC Concentration:
-
First, determine a non-toxic working concentration of NAC for your cell line by performing a dose-response experiment with NAC alone (e.g., 1-10 mM) for your desired experimental duration.
-
-
Co-treatment Experiment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Set up the following experimental groups:
-
Vehicle control
-
Okadaic acid alone (at a concentration known to cause moderate cytotoxicity)
-
NAC alone (at the determined non-toxic concentration)
-
Co-treatment: Pre-treat cells with NAC for 1-2 hours before adding Okadaic acid.
-
Co-treatment: Add NAC and Okadaic acid simultaneously.
-
-
-
Viability Assessment:
-
Incubate the cells for your desired long-term experimental duration, changing the media with fresh compounds as needed.
-
Assess cell viability at regular intervals as described in Protocol 1.
-
-
Data Analysis:
-
Compare the viability of cells treated with Okadaic acid alone to those co-treated with NAC. A significant increase in viability in the co-treated groups indicates a protective effect of NAC.
-
Protocol 3: Intermittent Okadaic Acid Exposure Regimen
This protocol provides a framework for designing an intermittent dosing schedule to minimize cumulative toxicity.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Okadaic acid (OA) stock solution
-
Cell culture plates
-
Cell viability assay reagent
Procedure:
-
Establish Exposure and Recovery Durations:
-
Based on your experimental needs and the known kinetics of your desired cellular response, determine the duration of OA exposure and the subsequent recovery period in OA-free medium. (e.g., 24 hours of OA exposure followed by 48 hours of recovery).
-
-
Experimental Setup:
-
Seed cells and allow them to adhere.
-
Initiate the first cycle of OA treatment at the minimally cytotoxic concentration determined in Protocol 1.
-
After the exposure period, gently wash the cells with PBS and replace the medium with fresh, OA-free medium for the recovery period.
-
Repeat this cycle for the entire duration of your long-term experiment.
-
Include a control group with continuous OA exposure and a vehicle control group.
-
-
Monitoring Viability and Cellular Effects:
-
At the end of each exposure and recovery cycle, assess cell viability and morphology.
-
Also, at key time points, you may want to assess your specific biological endpoint of interest to ensure the intermittent treatment is still effective.
-
-
Data Analysis:
-
Compare the long-term viability of cells under the intermittent dosing regimen to those under continuous exposure. This will demonstrate the benefit of the recovery periods in minimizing cumulative cytotoxicity.
-
Signaling Pathways and Experimental Workflows
Below are diagrams created using the DOT language to visualize key concepts related to Okadaic acid's mechanism of action and experimental design.
Caption: Mechanism of Okadaic Acid-Induced Cytotoxicity.
Caption: Workflow for Minimizing Okadaic Acid Cytotoxicity.
Caption: Role of Oxidative Stress in Okadaic Acid-Induced Apoptosis.
References
- 1. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The protein phosphatase inhibitor okadaic acid induces morphological changes typical of apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of myeloid leukemic cells with the phosphatase inhibitor okadaic acid induces cell cycle arrest at either G1/S or G2/M depending on dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Long-term exposure to low levels of okadaic acid accelerates cell cycle progression in colonic epithelial cells via p53 and Jak/Stat3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acetyl Cysteine Overdose Induced Acute Toxicity and Hepatic Microvesicular Steatosis by Disrupting GSH and Interfering Lipid Metabolisms in Normal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective effects of N-acetylcysteine against cadmium-induced damage in cultured rat normal liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Okadaic acid influences xenobiotic metabolism in HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A multi-omics approach to elucidate okadaic acid-induced changes in human HepaRG hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Okadaic acid inhibits cell multiplication and induces apoptosis in a549 cells, a human lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. microscopist.co.uk [microscopist.co.uk]
- 16. Cell viability assessment [protocols.io]
- 17. Longitudinal quantification of mouse gastric tumor organoid viability and growth using luminescence and microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Okadaic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when working with Okadaic acid (OA).
Frequently Asked Questions (FAQs)
1. What is Okadaic acid and what is its primary mechanism of action?
Okadaic acid is a potent inhibitor of serine/threonine protein phosphatases, particularly protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[1][2] It is a valuable tool for studying cellular processes regulated by protein phosphorylation.[1] Its inhibitory action leads to hyperphosphorylation of various cellular proteins, thereby affecting numerous signaling pathways.[2]
2. What are the recommended storage and handling conditions for Okadaic acid?
Proper storage is crucial to maintain the potency of Okadaic acid. Lyophilized powder should be stored at -20°C and is stable for up to 24 months.[1] Once reconstituted in a solvent like DMSO or ethanol, it is recommended to use the solution within one week to prevent loss of activity.[1] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes and store them at -20°C.[1][3] The sodium salt of Okadaic acid is a water-soluble alternative that is more stable during storage as a powder.[4][5]
3. In which solvents can I dissolve Okadaic acid?
Okadaic acid is soluble in several organic solvents, including dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][6] It is insoluble in water.[6] For a 1 mM stock solution, 25 µg of lyophilized Okadaic acid can be reconstituted in 31.1 µl of DMSO.[1]
4. What are the typical working concentrations for Okadaic acid in cell culture experiments?
The effective concentration of Okadaic acid varies depending on the cell type and the specific experimental goal. Generally, working concentrations range from 10 nM to 1000 nM for treatment durations of 15 to 60 minutes.[1] To selectively inhibit PP2A, a concentration of around 1-2 nM is often sufficient, as PP2A is completely inhibited at these levels.[1] Higher concentrations are required to inhibit PP1, with an IC50 of 15-20 nM.[1]
Troubleshooting Inconsistent Results
My experimental results with Okadaic acid are not consistent. What could be the cause?
Inconsistent results with Okadaic acid can stem from several factors. Below is a troubleshooting guide to help you identify and resolve common issues.
| Potential Cause | Troubleshooting Steps |
| Reagent Instability | - Check storage conditions: Ensure lyophilized powder is stored at -20°C and protected from light.[6] - Aliquot stock solutions: Prepare single-use aliquots to avoid multiple freeze-thaw cycles.[1] - Use fresh solutions: If your stock solution is older than one week, consider preparing a fresh one, as potency can decrease over time in solution.[1] |
| Incorrect Concentration | - Verify calculations: Double-check all calculations for preparing stock and working solutions. - Consider the target: Use low nanomolar concentrations (e.g., 1-10 nM) for selective PP2A inhibition.[1][3] Higher concentrations (e.g., >100 nM) will also inhibit PP1.[1][3] |
| Solvent Issues | - Ensure complete solubilization: Gently warm and sonicate the solution to ensure the Okadaic acid is fully dissolved.[3] - Vehicle control: Always include a vehicle-only control (e.g., DMSO, ethanol) in your experiments to account for any solvent effects.[3] |
| Cell Line Variability | - Cell-specific sensitivity: Be aware that the cytotoxic and genotoxic effects of Okadaic acid can be highly dependent on the cell line used.[7] - Optimize for your system: It may be necessary to perform a dose-response curve and time-course experiment to determine the optimal conditions for your specific cell line. |
| Purity and Source of Okadaic Acid | - Check certificate of analysis: Verify the purity of your Okadaic acid from the supplier. Impurities can lead to off-target effects. - Consistency of supply: If possible, use Okadaic acid from the same supplier and lot number for a series of experiments to minimize variability. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of Okadaic acid for various protein phosphatases.
| Protein Phosphatase | IC50 Value | Reference |
| Protein Phosphatase 1 (PP1) | 15-20 nM | [1] |
| Protein Phosphatase 2A (PP2A) | 0.1 nM | [1] |
| Protein Phosphatase 2B (PP2B) | Inhibited at much higher concentrations than PP1 and PP2A | [1] |
| Protein Phosphatase 2C (PP2C) | Not effectively inhibited | [1] |
Key Signaling Pathways Affected by Okadaic Acid
Okadaic acid's inhibition of protein phosphatases leads to the hyperphosphorylation of numerous proteins, thereby activating or inhibiting various downstream signaling pathways.
Caption: Signaling pathways modulated by Okadaic acid.
Experimental Protocols
Protocol 1: General Cell Viability (MTT) Assay
This protocol is to assess the cytotoxic effects of Okadaic acid on a chosen cell line.
Materials:
-
Cells of interest
-
Okadaic acid stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Okadaic Acid Treatment: Prepare serial dilutions of Okadaic acid in complete medium from your stock solution. Remove the old medium from the wells and add 100 µL of the Okadaic acid dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest OA concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control.
Protocol 2: Protein Phosphatase 2A (PP2A) Inhibition Assay (Colorimetric)
This protocol provides a general method to determine the inhibitory effect of Okadaic acid on PP2A activity.[8]
Materials:
-
Okadaic acid standards and samples
-
PP2A enzyme solution
-
Chromogenic substrate (e.g., p-nitrophenyl phosphate, pNPP)
-
Assay buffer
-
Stop solution (e.g., 1 M NaOH)
-
96-well microplate
Procedure:
-
Reagent Preparation: Allow all reagents to reach room temperature. Prepare serial dilutions of Okadaic acid standards and your test samples in the assay buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of each standard and sample to separate wells in duplicate.
-
Enzyme Addition: Add 70 µL of the PP2A enzyme solution to each well. Gently tap the plate to mix.
-
Incubation: Cover the plate and incubate for 20 minutes at 30°C.
-
Substrate Addition: Add 90 µL of the chromogenic substrate to each well and mix gently.
-
Second Incubation: Cover the plate and incubate for 30 minutes at 30°C.
-
Stop Reaction: Add 70 µL of stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Reading: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of Okadaic acid in your samples by interpolating their absorbance values on the standard curve.
Caption: A generalized workflow for experiments involving Okadaic acid.
References
- 1. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 2. Effect of okadaic acid on cultured clam heart cells: involvement of MAPkinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. okadaicacid.com [okadaicacid.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. The cytotoxicity and genotoxicity of okadaic acid are cell-line dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Preventing degradation of Okadaic acid in solution
Welcome to the Technical Support Center for Okadaic Acid. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of Okadaic acid to ensure experimental success and prevent its degradation. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is Okadaic acid and what is its primary mechanism of action?
Okadaic acid is a potent and selective inhibitor of serine/threonine protein phosphatases, particularly protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A)[1][2][3]. Its high affinity for these enzymes leads to an increase in protein phosphorylation within cells, making it a valuable tool for studying cellular processes regulated by phosphorylation[1].
2. What are the recommended solvents for dissolving Okadaic acid?
Okadaic acid is readily soluble in several organic solvents. For laboratory use, Dimethyl sulfoxide (DMSO) and ethanol are the most commonly recommended solvents[1].
3. How should Okadaic acid be stored to prevent degradation?
To ensure the stability and potency of Okadaic acid, proper storage is critical. Both lyophilized powder and solutions should be stored at -20°C and protected from light. It is also advisable to desiccate the lyophilized form[1]. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best to prepare aliquots of the stock solution[1].
4. What is the stability of Okadaic acid in solution?
Once dissolved, Okadaic acid solutions should ideally be used within one week to prevent a loss of potency[1]. However, some sources suggest that frozen solutions at -20°C or below may remain active for 1 to 2 months. Lyophilized Okadaic acid is stable for up to 24 months when stored correctly[1].
Troubleshooting Guides
This section provides solutions to common problems that may arise during experiments involving Okadaic acid.
Issue 1: Inconsistent or No Effect of Okadaic Acid
Possible Causes:
-
Degradation of Okadaic Acid: Improper storage or handling can lead to a loss of activity.
-
Incorrect Concentration: The concentration of Okadaic acid may be too low to elicit a response in the specific experimental system.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to Okadaic acid[3].
Solutions:
-
Verify Storage and Handling: Ensure that Okadaic acid has been stored at -20°C, protected from light, and that stock solutions are not subjected to multiple freeze-thaw cycles. Prepare fresh dilutions from a recently prepared stock solution.
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint. A typical starting point for inhibiting PP2A is in the low nanomolar range, while higher concentrations are needed to inhibit both PP1 and PP2A[2].
-
Confirm Activity: If possible, test the activity of your Okadaic acid solution using a protein phosphatase inhibition assay.
Issue 2: High Levels of Cytotoxicity
Possible Causes:
-
Excessive Concentration: High concentrations of Okadaic acid can induce apoptosis or necrosis in a variety of cell types[3].
-
Off-Target Effects: At higher concentrations, the risk of off-target effects increases, which can contribute to cytotoxicity[4].
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.
Solutions:
-
Titrate Concentration: Determine the lowest effective concentration of Okadaic acid that produces the desired biological effect without causing excessive cell death.
-
Vehicle Control: Always include a vehicle control (cells treated with the same concentration of solvent used to dissolve Okadaic acid) to distinguish between the effects of the compound and the solvent.
-
Time-Course Experiment: Reduce the incubation time with Okadaic acid to minimize cytotoxicity while still observing the desired effect.
Issue 3: Unexpected or Off-Target Effects
Possible Causes:
-
Inhibition of Multiple Phosphatases: Okadaic acid inhibits both PP1 and PP2A, and at higher concentrations, may affect other phosphatases, leading to a broad range of cellular effects[1].
-
Complex Cellular Responses: The inhibition of protein phosphatases can trigger complex and sometimes unpredictable downstream signaling cascades.
Solutions:
-
Use of More Specific Inhibitors: If the goal is to target a specific phosphatase, consider using more selective inhibitors if available.
-
Validate Key Findings: Use complementary approaches, such as genetic knockdown (e.g., siRNA) of the target phosphatases, to confirm that the observed effects are indeed due to the inhibition of the intended target.
-
Thorough Literature Review: Consult the literature to understand the known effects of Okadaic acid in your specific cell type or biological system to anticipate potential off-target effects.
Data on Okadaic Acid Stability
While comprehensive quantitative data on the degradation kinetics of Okadaic acid under various conditions is limited in publicly available literature, the following tables summarize the available information on its stability.
Table 1: Stability of Okadaic Acid Under Different Storage Conditions
| Form | Solvent | Temperature | Duration | Potency/Stability | Source |
| Lyophilized | N/A | -20°C (desiccated) | Up to 24 months | Stable | [1] |
| Solution | DMSO or Ethanol | -20°C | Up to 1 week | Recommended for optimal potency | [1] |
| Solution | DMSO or Ethanol | -20°C or below | 1-2 months | May remain active |
Table 2: Factors Influencing Okadaic Acid Degradation
| Factor | Condition | Effect on Stability | Source |
| pH | Acidic or Basic conditions | Degradation | |
| Light | Exposure to light | Potential for photodegradation | [5] |
| Temperature | Elevated temperatures | Increased degradation rate | [6] |
| Freeze-Thaw Cycles | Multiple cycles | Loss of potency | [1] |
Experimental Protocols
Protocol 1: Preparation of Okadaic Acid Stock Solution
-
Materials:
-
Lyophilized Okadaic acid
-
Anhydrous DMSO or Ethanol
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the lyophilized Okadaic acid vial to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO or ethanol to the vial to achieve the desired stock concentration (e.g., 1 mM).
-
Gently vortex or pipette up and down to ensure the powder is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.
-
Store the aliquots at -20°C.
-
Protocol 2: Treatment of Cells with Okadaic Acid
-
Materials:
-
Okadaic acid stock solution
-
Cell culture medium appropriate for the cell line
-
Cultured cells
-
-
Procedure:
-
Thaw an aliquot of the Okadaic acid stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. Mix thoroughly by gentle inversion.
-
Remove the existing medium from the cultured cells.
-
Add the medium containing the desired concentration of Okadaic acid to the cells.
-
Include a vehicle control by adding medium with the same final concentration of the solvent (DMSO or ethanol) used for the Okadaic acid stock.
-
Incubate the cells for the desired period under standard cell culture conditions.
-
Signaling Pathways and Experimental Workflows
Okadaic Acid's Inhibition of Protein Phosphatases and Downstream Effects
Okadaic acid's primary mechanism of action is the inhibition of Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). This inhibition leads to the hyperphosphorylation of numerous substrate proteins, thereby affecting a multitude of cellular signaling pathways.
Experimental Workflow for Investigating Okadaic Acid Effects
A typical workflow to study the effects of Okadaic acid on a specific cellular process involves careful preparation, treatment, and analysis.
Logical Relationship in Troubleshooting Inconsistent Results
When faced with inconsistent results, a logical troubleshooting process is essential to identify the root cause.
References
- 1. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Okadaic Acid: More than a Diarrheic Toxin [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Aqueous photodegradation of okadaic acid and dinophysistoxin-1: Persistence, kinetics, photoproducts, pathways, and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Temperature and base requirements for the alkaline hydrolysis of okadaite's esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring complete inhibition of protein phosphatases with Okadaic acid
Welcome to the technical support center for the effective use of Okadaic acid in research applications. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you ensure complete and specific inhibition of protein phosphatases in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Okadaic acid and which protein phosphatases does it inhibit?
Okadaic acid is a potent, cell-permeable inhibitor of serine/threonine protein phosphatases.[1][2][3] It is a polyether derivative of a C38 fatty acid, originally isolated from marine dinoflagellates.[3][4] Its primary targets are Protein Phosphatase 2A (PP2A) and Protein Phosphatase 1 (PP1).[1][5][6] It exhibits significantly higher affinity for PP2A.[5][7] Okadaic acid is also known to inhibit PP4 and PP5 at higher concentrations but does not effectively inhibit PP2C, acid and alkaline phosphatases, or phosphotyrosine protein phosphatases.[5][7][8]
Q2: How do I select the correct concentration of Okadaic acid for my experiment?
The optimal concentration depends on your experimental goal.
-
For selective inhibition of PP2A: Use a low nanomolar concentration, typically in the range of 1-10 nM.[1][5][6] At these concentrations, PP2A is completely inhibited while PP1 activity is largely unaffected.[5]
-
For inhibition of both PP1 and PP2A: A higher concentration, generally 100 nM to 1 µM, is required.[1][5]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.[7]
Q3: What are the signs of incomplete phosphatase inhibition?
Incomplete inhibition can manifest as:
-
Weak or no increase in phosphorylation: The most direct sign is a lack of increase in the phosphorylation of your target protein, as assessed by methods like Western blotting with phospho-specific antibodies.
-
Variable results: Inconsistent levels of protein phosphorylation across replicate experiments can point to issues with inhibitor potency or delivery.
-
No observable downstream effect: If phosphatase inhibition is expected to trigger a specific cellular phenotype (e.g., apoptosis, cell cycle arrest) and this is not observed, incomplete inhibition may be the cause.
Q4: How should I prepare, store, and handle Okadaic acid?
Proper handling and storage are critical to maintain the potency of Okadaic acid.
-
Reconstitution: Okadaic acid is typically supplied as a lyophilized powder or a film in ethanol.[1][5] It is soluble in DMSO, ethanol, and methanol.[3][5] For a stock solution, reconstitute in DMSO to a concentration of 1 mM or higher.[1][5][6] Gentle warming or sonication can aid dissolution.[1][6]
-
Storage: Store the lyophilized powder desiccated at -20°C, where it is stable for up to 24 months.[5] Once reconstituted into a stock solution, it should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C.[1][5] Use reconstituted solutions within 1-2 months for optimal activity.[3]
-
Safety: Okadaic acid is a suspected tumor promoter and is toxic.[3] Always consult the Material Safety Data Sheet (MSDS) and use appropriate personal protective equipment (PPE), including gloves and eye protection, when handling.[3][9]
Q5: What are the potential off-target effects or cytotoxicity of Okadaic acid?
While a valuable tool, Okadaic acid can have other effects, particularly at higher concentrations and with longer incubation times.
-
Cytotoxicity: Concentrations exceeding 100 nM can induce non-specific toxicity and apoptosis, which may confound experimental results.[1][7] It is crucial to distinguish between effects caused by specific phosphatase inhibition and general cytotoxicity by performing viability assays (e.g., MTT or neutral red uptake) in parallel.[10]
-
Tumor Promotion: Okadaic acid is a known tumor promoter, an effect linked to its inhibition of protein phosphatases.[3][8]
-
Neurotoxicity: In animal models, Okadaic acid has been shown to induce neuronal damage and hyperphosphorylation of tau protein, reminiscent of changes seen in Alzheimer's disease.[7][8]
Data Summary Tables
Table 1: Inhibitory Potency (IC₅₀) of Okadaic Acid against Various Phosphatases
| Phosphatase | IC₅₀ Value | Reference(s) |
| PP2A | 0.1 - 0.3 nM | [5][7] |
| PP4 | 0.1 nM | [7] |
| PP5 | 3.5 nM | [7] |
| PP3 (Calcineurin) | 3.7 - 4 nM | [7] |
| PP1 | 15 - 50 nM | [5][7] |
IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50% and can vary based on assay conditions.
Table 2: Recommended Working Concentrations and Incubation Times
| Experimental Goal | Recommended Concentration | Typical Incubation Time | Reference(s) |
| Selective PP2A Inhibition | 1 - 10 nM | 1 - 4 hours | [1] |
| Dual PP1 & PP2A Inhibition | 10 - 1000 nM | 15 - 60 minutes | [5] |
| Apoptosis Induction | >100 nM | 16 - 24 hours | [1] |
| Acute Phosphorylation Changes | 10 - 1000 nM | 15 minutes - 4 hours | [1][5] |
Table 3: Solubility and Storage of Okadaic Acid
| Parameter | Specification | Reference(s) |
| Solvents | DMSO, Ethanol, Methanol | [3][5] |
| Stock Solution Storage | Aliquot and store at -20°C for up to 2 months | [3][9] |
| Lyophilized Powder Storage | Desiccated at -20°C for up to 24 months | [5] |
| Light Sensitivity | Protect from light | [3][9] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No/Weak Increase in Protein Phosphorylation | 1. Degraded Okadaic Acid: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Insufficient Concentration: The concentration used may be too low for the specific cell type or protein of interest. 3. Insufficient Incubation Time: The treatment time may be too short to observe a significant change. 4. High Endogenous Phosphatase Activity: Cells may have exceptionally high levels of phosphatase activity, requiring more inhibitor. | 1. Use a fresh aliquot of Okadaic acid or prepare a new stock solution. Ensure proper storage at -20°C and avoid repeated freeze-thaws.[1][5] 2. Perform a dose-response curve (e.g., 1 nM, 10 nM, 100 nM, 1 µM) to find the optimal concentration. 3. Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hr) to determine the optimal treatment duration. 4. Increase the concentration of Okadaic acid. Consider using a broader phosphatase inhibitor cocktail if multiple phosphatase families are active. |
| High Cell Death / Cytotoxicity | 1. Concentration Too High: Concentrations >100 nM can be toxic to many cell lines.[1] 2. Prolonged Incubation: Long exposure times can lead to cell death.[1] 3. Solvent Toxicity: High concentrations of the vehicle (e.g., DMSO) may be toxic. | 1. Reduce the Okadaic acid concentration. Correlate the desired inhibitory effect with cell viability data (e.g., using an MTT assay). 2. Reduce the incubation time. Determine the minimum time required to see the desired phosphorylation event. 3. Ensure the final concentration of the solvent in the culture medium is low (typically <0.1% DMSO) and include a vehicle-only control.[1] |
| Inconsistent Results Between Experiments | 1. Inconsistent Stock Solution: Pipetting errors or incomplete dissolution when making stock solutions. 2. Variable Cell Conditions: Differences in cell confluency, passage number, or serum concentration in the media. 3. Degradation of Inhibitor: See "No/Weak Increase in Phosphorylation" above. | 1. Prepare a large, single batch of stock solution, sonicate to ensure complete dissolution, aliquot, and freeze.[1] 2. Standardize cell culture conditions rigorously. Use cells at a consistent confluency and passage number for all experiments. 3. Always use a fresh aliquot for each experiment.[1] |
Visualizations
Caption: Mechanism of Action for Okadaic Acid.
Caption: Standard workflow for Okadaic Acid treatment and analysis.
Caption: Troubleshooting decision tree for ineffective inhibition.
Key Experimental Protocols
Protocol: Verification of Protein Phosphatase Inhibition in Cultured Cells via Western Blot
This protocol provides a method to treat cultured cells with Okadaic acid and assess the phosphorylation status of a target protein.
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
Complete culture medium
-
Okadaic acid stock solution (e.g., 1 mM in DMSO)
-
Vehicle (DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (use a cocktail that does not inhibit serine/threonine phosphatases if you are washing them out, or add broadly if lysing directly).
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody specific to the phosphorylated form of the target protein
-
Primary antibody for the total amount of the target protein (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Plate cells in appropriate culture dishes (e.g., 6-well plates) and grow to 70-80% confluency.
-
Treatment Preparation: For each well, prepare the final concentration of Okadaic acid by diluting the stock solution in fresh culture medium. Prepare a vehicle control using an equivalent volume of DMSO.
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing Okadaic acid or the vehicle control to the respective wells. For example, for a final concentration of 100 nM from a 1 mM stock, add 1 µL of stock to 10 mL of medium.
-
Incubate the cells for the desired time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.[5]
-
-
Cell Lysis:
-
After incubation, place the plate on ice and immediately aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL for a well in a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[11]
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against the phosphorylated target protein (diluted in Blocking Buffer as recommended by the manufacturer) overnight at 4°C.[11]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.[11]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagents to the membrane according to the manufacturer's protocol.[11]
-
Capture the chemiluminescent signal using an imaging system.
-
To confirm equal protein loading, you can strip the membrane and re-probe with an antibody for the total target protein or a housekeeping protein (e.g., GAPDH, β-actin).
-
-
Data Interpretation: A significant increase in the band intensity of the phospho-protein in the Okadaic acid-treated sample compared to the vehicle control confirms successful phosphatase inhibition.
References
- 1. okadaicacid.com [okadaicacid.com]
- 2. Okadaic acid: the archetypal serine/threonine protein phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Okadaic Acid | C44H68O13 | CID 446512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 6. okadaicacid.com [okadaicacid.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad.com [bio-rad.com]
Technical Support Center: Interpreting Unexpected Morphological Changes with Okadaic Acid
Welcome to the technical support center for researchers utilizing Okadaic acid (OA) in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected morphological changes in your cell cultures.
Frequently Asked Questions (FAQs)
Q1: What are the expected morphological changes induced by Okadaic acid?
Okadaic acid, a potent inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A), typically induces a range of morphological alterations consistent with apoptosis and cytoskeletal reorganization.[1][2][3] In most cell types, treatment with OA in the nanomolar to micromolar range leads to:
-
Cell Rounding and Detachment: Cells lose their normal flattened morphology, become rounded, and detach from the culture substratum.[1][4]
-
Membrane Blebbing: The plasma membrane forms balloon-like protrusions, a hallmark of apoptosis.[1]
-
Chromatin Condensation and Nuclear Fragmentation: The nuclear chromatin condenses, and the nucleus may break into smaller fragments.[1]
-
Cytoskeletal Reorganization: A dramatic rearrangement of the cytoskeletal architecture, including the breakdown of the cortical actin cytoskeleton and intermediate filaments, is commonly observed.[2][3][4]
Q2: We observed cell rounding and detachment, but classic apoptotic markers like DNA fragmentation are weak or absent. What could be the reason?
This is a documented phenomenon in some cell types. While Okadaic acid is a known inducer of apoptosis, the extent of DNA fragmentation can be less pronounced compared to other apoptotic stimuli.[1] This suggests that OA can induce morphological features of apoptosis without activating all the classical biochemical pathways to the same degree.
Troubleshooting Steps:
-
Confirm Apoptosis with Multiple Assays: Relying solely on a DNA ladder assay may be insufficient. Use complementary methods like Annexin V/Propidium Iodide (PI) staining to assess phosphatidylserine externalization (an early apoptotic event) and loss of membrane integrity (a late apoptotic/necrotic event).
-
Investigate Caspase Activation: Measure the activity of key executioner caspases like caspase-3 and caspase-7. However, be aware that in some cell lines, OA-induced apoptosis can be caspase-independent.[5]
-
Consider "Abortive Mitosis": In post-mitotic cells like neurons, OA can induce a re-entry into the cell cycle that cannot be completed, leading to apoptosis.[6] This may present with atypical apoptotic morphology.
Q3: Our cells are showing extensive vacuolization but limited membrane blebbing. Is this a typical response to Okadaic acid?
The formation of cytoplasmic vacuoles has been reported as one of the morphological changes induced by Okadaic acid.[1] However, the prominence of vacuolization over other apoptotic features like membrane blebbing can be cell-type specific.
Possible Explanations:
-
Cell-Type Specificity: Different cell lines exhibit varied responses to OA. Some may be more prone to vacuolization as a primary morphological outcome.[7]
-
Concentration and Time Dependence: The concentration of OA and the duration of exposure can influence the observed morphology. Higher concentrations or longer incubation times might lead to more pronounced vacuolization.
-
Non-Apoptotic Cell Death: While OA is a potent inducer of apoptosis, at high concentrations it can also lead to necrotic cell death, which can be associated with cytoplasmic swelling and vacuolization.
Q4: We are seeing significant changes in cell-cell adhesion and monolayer integrity at sub-lethal concentrations of Okadaic acid. What is the underlying mechanism?
Okadaic acid is known to disrupt cell-cell contacts and the organization of the cytoskeleton, even at concentrations that do not immediately induce widespread cell death.[2][3] This is a direct consequence of the hyperphosphorylation of proteins involved in cell adhesion and cytoskeletal dynamics due to the inhibition of PP1 and PP2A.[3][4]
Key Proteins and Pathways Involved:
-
Focal Adhesions: OA can lead to the de-stabilization of focal adhesions, which are crucial for cell-matrix attachment.[4]
-
Adherens Junctions and Tight Junctions: The hyperphosphorylation of components of these junctions can weaken cell-cell adhesion, leading to a loss of monolayer integrity.
-
Cytoskeletal Proteins: The phosphorylation status of numerous proteins associated with the actin cytoskeleton and microtubules is altered by OA, leading to their reorganization.[2][3]
Troubleshooting Guide
This section provides a structured approach to troubleshooting unexpected morphological changes observed during experiments with Okadaic acid.
Issue 1: High Degree of Cell Detachment at Low Okadaic Acid Concentrations
| Possible Cause | Troubleshooting Action |
| High Cell Sensitivity | Perform a dose-response curve with a wider range of OA concentrations to determine the optimal concentration for your cell type. |
| Sub-optimal Cell Culture Conditions | Ensure cells are healthy and not overly confluent before treatment. Check for any recent changes in media, serum, or supplements. |
| Contamination | Test for mycoplasma contamination, which can alter cellular responses to stimuli. |
Issue 2: Inconsistent Morphological Changes Between Experiments
| Possible Cause | Troubleshooting Action |
| Inconsistent Okadaic Acid Stock | Prepare fresh stock solutions of OA regularly. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Variations in Cell Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics can change with prolonged culturing. |
| Slight Differences in Experimental Conditions | Standardize all experimental parameters, including cell seeding density, treatment duration, and media volume. |
Quantitative Data Summary
The following table summarizes the effective concentrations of Okadaic acid that induce morphological changes and apoptosis in various cell lines, as reported in the literature.
| Cell Line | Concentration Range | Observed Effects | Reference |
| Rat Hepatocytes | 0.1 - 1 µM | Apoptotic morphology, cell shrinkage | [1] |
| MCF-7 (Human Breast Carcinoma) | 0.1 - 1 µM | Apoptotic morphology | [1] |
| SK-N-SH (Human Neuroblastoma) | 0.1 - 1 µM | Apoptotic morphology | [1] |
| GH3 (Rat Pituitary Adenoma) | 0.1 - 1 µM | Apoptotic morphology | [1] |
| IPC-81 (Rat Promyelocytic) | 0.1 - 1 µM | Apoptotic morphology | [1] |
| MG63 (Human Osteosarcoma) | 20 - 100 nM | Apoptosis (concentration-dependent) | [8] |
| U-937 (Human Histiocytic Lymphoma) | 10 - 100 nM | Cytotoxicity, apoptotic morphology | [9] |
| Human Leukocytes | Not specified | Morphological changes, cell cycle disruption | [7] |
| HepG2 (Human Hepatocellular Carcinoma) | Not specified | Morphological changes | [7] |
| SHSY5Y (Human Neuroblastoma) | Not specified | Morphological changes, apoptosis | [7] |
| TR14 and NT2-N (Human Neuroblastoma) | Not specified | Apoptosis, abortive mitotic attempt | [6] |
Experimental Protocols
Protocol 1: Induction of Morphological Changes with Okadaic Acid
-
Cell Seeding: Plate cells on appropriate culture vessels (e.g., 6-well plates, chamber slides) at a density that allows for optimal growth and visualization. Allow cells to adhere and reach the desired confluency (typically 50-70%).
-
Preparation of Okadaic Acid Stock Solution: Dissolve Okadaic acid powder in a suitable solvent like DMSO or ethanol to prepare a high-concentration stock solution (e.g., 1 mM).[10] Store at -20°C.
-
Treatment: On the day of the experiment, dilute the Okadaic acid stock solution in pre-warmed complete cell culture medium to the desired final concentrations. Remove the old medium from the cells and replace it with the medium containing Okadaic acid.
-
Incubation: Incubate the cells for the desired period (typically ranging from a few hours to 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Microscopic Observation: Monitor the cells for morphological changes at different time points using a phase-contrast or fluorescence microscope.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Treatment: Treat cells with Okadaic acid as described in Protocol 1.
-
Cell Harvesting: After the incubation period, collect both the detached and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension to pellet the cells.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC (or another fluorochrome conjugate) and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry or fluorescence microscopy.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways affected by Okadaic acid and a general experimental workflow for investigating its effects.
Caption: Key signaling pathways activated by Okadaic acid.
References
- 1. The protein phosphatase inhibitor okadaic acid induces morphological changes typical of apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of dynamic changes in proteins associated with the cellular cytoskeleton after exposure to okadaic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Marine toxins and the cytoskeleton: okadaic acid and dinophysistoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical and morphological events during okadaic acid-induced apoptosis of Tsc2-null ERC-18 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Okadaic acid-induced apoptosis in neuronal cells: evidence for an abortive mitotic attempt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Okadaic acid induces morphological changes, apoptosis and cell cycle alterations in different human cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Okadaic acid induces apoptosis through double-stranded RNA-dependent protein kinase/eukaryotic initiation factor-2alpha pathway in human osteoblastic MG63 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
Impact of serum concentration on Okadaic acid activity
Welcome to the technical support center for Okadaic acid (OA). This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this potent protein phosphatase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is Okadaic acid and what is its primary mechanism of action?
Okadaic acid is a marine toxin that acts as a potent and selective inhibitor of serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[1][2][3][4] Its inhibitory activity leads to hyperphosphorylation of numerous cellular proteins, making it a valuable tool for studying cellular processes regulated by reversible phosphorylation.[3]
Q2: What are the typical working concentrations for Okadaic acid in cell culture?
The optimal concentration of Okadaic acid depends on the cell type and the desired effect. However, a general working range is between 10 nM and 1000 nM for treatment durations of 15 to 60 minutes.[3] For some applications, such as inducing apoptosis or studying long-term effects, lower concentrations (e.g., 10-100 nM) may be used for extended periods (e.g., 24-48 hours).[2][5][6][7]
Q3: How should I prepare and store Okadaic acid stock solutions?
Okadaic acid is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in a solvent like DMSO or ethanol.[3] For example, to make a 1 mM stock solution from 25 µg of powder (MW: 805.01 g/mol ), you would add 31.1 µL of DMSO.[3]
Storage:
-
Lyophilized powder: Store at -20°C, desiccated, for up to 24 months.[3]
-
Stock solution: Store in aliquots at -20°C to avoid multiple freeze-thaw cycles. Once in solution, it is recommended to use it within one week to prevent loss of potency.[3]
Q4: Why do many protocols recommend serum starvation before treating cells with Okadaic acid?
Many experimental protocols use serum-starved cells to reduce baseline signaling activity.[8][9] Serum contains a complex mixture of growth factors, cytokines, and other signaling molecules that activate numerous intracellular pathways, including those regulated by PP1 and PP2A. By removing serum, researchers can create a quiescent state, allowing for a clearer observation of the specific effects of Okadaic acid on the pathways of interest. For example, studies on the Akt/mTOR pathway often use serum starvation to minimize background phosphorylation before OA treatment.[8][9]
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected effects of Okadaic acid in the presence of serum.
If you are performing experiments in media containing serum and observing variable results, consider the following potential causes and solutions:
-
Cause 1: Protein Binding. Okadaic acid is lipophilic and may bind to proteins in the serum, particularly albumin. This binding can reduce the bioavailable concentration of OA, leading to a weaker effect than anticipated.
-
Cause 2: Growth Factor Signaling. Serum growth factors activate signaling cascades (e.g., PI3K/Akt) that oppose the effects of OA or create high background phosphorylation, masking the specific impact of PP2A/PP1 inhibition.[8][9]
-
Cause 3: Increased Cell Proliferation. Serum can promote cell cycle progression.[10] Depending on the experimental endpoint, this may confound the interpretation of OA's effects, which can itself induce cell cycle arrest or apoptosis.[10][11]
Solutions:
-
Optimize OA Concentration: Perform a dose-response curve in the presence of your standard serum concentration to determine the effective concentration required to achieve the desired biological effect. This may be higher than the concentration cited for serum-free conditions.
-
Reduce Serum Concentration: If complete serum starvation is not feasible for your cell type, try reducing the serum concentration (e.g., from 10% to 1-2%) for a period before and during OA treatment.
-
Use Serum-Free Media: For acute signaling studies, the most effective solution is to switch to a serum-free medium for a few hours (e.g., 4-24 hours) prior to and during Okadaic acid treatment.[8][9]
-
Wash Cells Before Treatment: If a brief treatment is planned, you can wash the cells with phosphate-buffered saline (PBS) or serum-free media immediately before adding the OA-containing media to remove residual serum components.
Data and Protocols
Quantitative Data: Okadaic Acid Inhibitory Activity
The following table summarizes the 50% inhibitory concentrations (IC50) of Okadaic acid for various protein phosphatases. Note its high potency and selectivity for PP2A.
| Protein Phosphatase | IC50 Value | References |
| Protein Phosphatase 2A (PP2A) | 0.1 - 1 nM | [1][3][12] |
| Protein Phosphatase 1 (PP1) | 3 - 50 nM | [1][2][3][12] |
| Protein Phosphatase 2B (Calcineurin) | Inhibition at much higher concentrations | [3] |
| Protein Phosphatase 2C (PP2C) | Not effectively inhibited | [2][3] |
| Phosphotyrosine Protein Phosphatases | Not inhibited | [3][12] |
Experimental Protocol: Treatment of Cultured Cells with Okadaic Acid
This general protocol is designed for studying the effects of Okadaic acid on protein phosphorylation in a cell line like SK-N-SH neuroblastoma cells, adapted from methodologies involving serum starvation.[8][9]
Materials:
-
Cultured cells (e.g., SK-N-SH)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Okadaic acid stock solution (e.g., 1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer and protease/phosphatase inhibitor cocktails
Procedure:
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and grow for 24-48 hours in complete growth medium.
-
Serum Starvation (Optional but Recommended):
-
Aspirate the complete growth medium.
-
Wash the cells once with sterile PBS.
-
Add serum-free medium and incubate for 4-24 hours to synchronize cells and reduce baseline signaling.
-
-
Okadaic Acid Treatment:
-
Prepare the final concentration of Okadaic acid by diluting the stock solution in the appropriate medium (serum-free or serum-containing, depending on the experimental design).
-
Aspirate the medium from the cells.
-
Add the Okadaic acid-containing medium to the cells.
-
Incubate for the desired time (e.g., 30 minutes for acute signaling events).
-
-
Cell Lysis:
-
After incubation, place the culture dish on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Downstream Analysis:
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant.
-
Analyze the samples using techniques such as Western blotting to detect changes in protein phosphorylation.[8]
-
Visualizations
Experimental Workflow
Simplified Akt Signaling Pathway
References
- 1. Okadaic acid | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 4. Okadaic acid: the archetypal serine/threonine protein phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The protein phosphatase inhibitor okadaic acid induces morphological changes typical of apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of okadaic acid on cultured clam heart cells: involvement of MAPkinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Okadaic acid induces Akt hyperphosphorylation and an oxidative stress-mediated cell death in serum starved SK-N-SH human neuroblastoma cells that are augmented by rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Okadaic acid induces Akt hyperphosphorylation and an oxidative stress-mediated cell death in serum starved SK-N-SH human neuroblastoma cells that are augmented by rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Okadaic acid overcomes the blocked cell cycle caused by depleting Cdc2-related kinases in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calyculin A and okadaic acid: inhibitors of protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Okadaic acid compatibility with different cell lines
Welcome to the technical support center for Okadaic Acid (OA). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing okadaic acid in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on the compatibility of okadaic acid with various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of okadaic acid?
Okadaic acid is a potent and specific inhibitor of serine/threonine protein phosphatases, primarily targeting protein phosphatase 2A (PP2A) and, to a lesser extent, protein phosphatase 1 (PP1).[1][2][3] Its high affinity for PP2A (with an IC50 value as low as 0.1 nM) allows for the selective inhibition of this phosphatase at low nanomolar concentrations.[2][4] By inhibiting these phosphatases, okadaic acid leads to the hyperphosphorylation of numerous cellular proteins, thereby disrupting various cellular processes, including cell cycle regulation, apoptosis, and signal transduction.[1][5]
Q2: How does the sensitivity to okadaic acid vary across different cell lines?
The cytotoxic effects of okadaic acid can vary significantly among different cell lines. For instance, tumor cell lines have been shown to be more resistant to okadaic acid compared to non-tumoral cell lines.[1] Neuroblastoma cell lines, such as SH-SY5Y, have demonstrated high sensitivity to okadaic acid.[6] The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this sensitivity and can differ based on the cell type and the duration of exposure.
Q3: What are the common morphological changes observed in cells treated with okadaic acid?
Treatment with okadaic acid typically induces morphological changes characteristic of apoptosis.[7] These changes can include cell shrinkage, rounding, detachment from the substratum, chromatin condensation, and the formation of apoptotic bodies.[7][8]
Q4: Can okadaic acid be used to induce apoptosis in post-mitotic cells like neurons?
Yes, okadaic acid has been shown to induce apoptosis in post-mitotic neuronal cells.[9] Studies on human neuroblastoma cell lines have demonstrated that okadaic acid can force differentiated neuronal cells to re-enter the mitotic cycle, leading to an abortive mitosis and subsequent apoptosis.[9]
Troubleshooting Guide
Issue 1: High variability in cytotoxicity assay results.
-
Possible Cause 1: Inconsistent Cell Seeding Density. Variations in the initial number of cells seeded can lead to significant differences in viability measurements.
-
Solution: Ensure a uniform cell suspension before seeding and use a consistent seeding density across all wells and experiments. For example, for a 96-well plate, a common seeding density is 3,000 cells/well in 100 µl of medium.[8]
-
-
Possible Cause 2: Solvent Effects. The solvent used to dissolve okadaic acid (e.g., DMSO or ethanol) can have cytotoxic effects at higher concentrations.
-
Solution: Always include a vehicle control (cells treated with the same concentration of solvent as the highest concentration of okadaic acid used) to account for any solvent-induced toxicity.[10]
-
-
Possible Cause 3: Edge Effects in Microplates. Wells on the periphery of a microplate are more prone to evaporation, which can concentrate reagents and affect cell viability.
-
Solution: Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media to maintain a humid environment.
-
Issue 2: No observable apoptotic effect at expected concentrations.
-
Possible Cause 1: Insufficient Incubation Time. The induction of apoptosis is a time-dependent process.
-
Possible Cause 2: Cell Line Resistance. As mentioned, some cell lines exhibit higher resistance to okadaic acid.
-
Solution: Verify the reported sensitivity of your cell line from the literature. You may need to use a higher concentration of okadaic acid. Consider performing a dose-response experiment to determine the optimal concentration range.
-
-
Possible Cause 3: Suboptimal Assay for Apoptosis Detection.
Data Presentation: Okadaic Acid Cytotoxicity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of okadaic acid in various cell lines after a 24-hour treatment, unless otherwise specified.
| Cell Line | Cell Type | IC50 (nM) | Reference |
| CCD 841 CoN | Non-tumoral colon epithelial | 54.4 (12h) | [1] |
| Sw480 | Colon cancer | 89.1 (12h) | [1] |
| Sw620 | Colon cancer | 137.8 (12h) | [1] |
| Caco-2 | Colorectal adenocarcinoma | 49 | [12][13] |
| HT29-MTX | Intestinal muco-secreting | 75 | [12][13] |
| U-937 | Human monocytic leukemia | 100 | [14] |
| MG63 | Osteosarcoma | 75 | [15] |
| Neuro-2a | Neuroblastoma | 21.6 | [16] |
| BE(2)-M17 | Neuroblastoma | ~350 (1h, mitochondrial membrane potential) | [11] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is adapted from a study on A549 human lung adenocarcinoma cells.[8]
-
Cell Seeding: Seed cells in a 96-well microtiter plate at a density of 3,000 cells/well in 100 µl of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of okadaic acid (e.g., 20-100 ng/ml). Include a vehicle control.
-
Incubation with OA: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Four hours before the end of the incubation period, add 10 µl of 5 mg/ml MTT solution to each well.
-
Final Incubation: Incubate the plate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µl of DMSO to each well.
-
Measurement: Agitate the plate in the dark at room temperature for 15-30 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection: Acridine Orange (AO) Fluorescence Staining
This protocol allows for the visualization of nuclear morphology changes associated with apoptosis.[8]
-
Cell Seeding: Seed cells on coverslips in 6-well plates at a density of 2.5 x 10^4 cells/well in 2 ml of medium.
-
Incubation: Incubate for 24 hours.
-
Treatment: Remove the medium and expose the cells to the desired concentration of okadaic acid for the chosen duration (e.g., 48 hours).
-
Fixation: Wash the cells twice with PBS and then fix them in 95% ethanol for 10-20 minutes.
-
Staining: Wash the cells with PBS and stain with Acridine Orange solution.
-
Visualization: Observe the nuclear condensation and fragmentation under a laser scanning confocal microscope.
Protein Phosphatase 2A (PP2A) Inhibition Assay
This assay measures the activity of PP2A and its inhibition by okadaic acid.[17][18][19]
-
Principle: PP2A hydrolyzes a colorless substrate, p-nitrophenyl phosphate (p-NPP), to produce the yellow-colored p-nitrophenol (p-NP). The intensity of the yellow color is proportional to the enzyme's activity and can be measured spectrophotometrically at 405 nm.[18][19]
-
Procedure: a. Prepare a reaction mixture containing a commercially available PP2A enzyme preparation and the substrate p-NPP in a suitable buffer. b. Add different concentrations of okadaic acid to the reaction mixture. A standard curve with known concentrations of OA should be prepared.[19] c. Incubate the mixture under conditions optimal for the enzyme's activity. d. Measure the absorbance at 405 nm. e. The concentration of okadaic acid in a sample can be determined by comparing its inhibitory effect to the standard curve.
Signaling Pathways and Workflows
Okadaic acid's inhibition of PP1 and PP2A leads to the hyperphosphorylation of numerous proteins, affecting multiple signaling pathways.
Okadaic Acid-Induced Apoptosis Pathway
Okadaic acid can induce apoptosis through the activation of the MAPK and NF-κB signaling pathways, leading to the activation of caspases.
References
- 1. Toxins of Okadaic Acid-Group Increase Malignant Properties in Cells of Colon Cancer [mdpi.com]
- 2. Okadaic Acid | Cell Signaling Technology [cellsignal.cn]
- 3. The concept of the okadaic acid class of tumor promoters is revived in endogenous protein inhibitors of protein phosphatase 2A, SET and CIP2A, in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 5. Cancer progression by the okadaic acid class of tumor promoters and endogenous protein inhibitors of PP2A, SET and CIP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Okadaic acid induces morphological changes, apoptosis and cell cycle alterations in different human cell types - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 7. The protein phosphatase inhibitor okadaic acid induces morphological changes typical of apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Okadaic acid inhibits cell multiplication and induces apoptosis in a549 cells, a human lung adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Okadaic acid-induced apoptosis in neuronal cells: evidence for an abortive mitotic attempt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. okadaicacid.com [okadaicacid.com]
- 11. Characterization of distinct apoptotic changes induced by okadaic acid and yessotoxin in the BE(2)-M17 neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Comparative Analysis of the Cytotoxic Effects of Okadaic Acid-Group Toxins on Human Intestinal Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Okadaic acid induces apoptosis through the PKR, NF-κB and caspase pathway in human osteoblastic osteosarcoma MG63 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. A protein phosphatase 2A inhibition assay for a fast and sensitive assessment of okadaic acid contamination in mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Protein Phosphatase 2A-Based Assay to Detect Okadaic Acids and Microcystins [mdpi.com]
Technical Support Center: Okadaic Acid Washout in Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively washing out Okadaic acid (OA) from cell cultures. Find answers to frequently asked questions, troubleshoot common experimental issues, and utilize our detailed protocols and data summaries to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of washing out Okadaic acid from cell cultures?
A1: Okadaic acid is a potent inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), leading to hyperphosphorylation of various proteins. Washing out OA allows researchers to study the dephosphorylation events that occur once these phosphatases are reactivated. This is critical for investigating the dynamics of signaling pathways, the roles of specific phosphatases, and the functional consequences of protein dephosphorylation.
Q2: How quickly can I expect protein dephosphorylation to occur after Okadaic acid washout?
A2: The kinetics of dephosphorylation post-washout are typically rapid, often occurring within minutes. However, the exact timing can vary depending on the specific protein of interest, the cell type, the concentration of OA used, and the efficiency of the washout procedure. It is recommended to perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes post-washout) to determine the optimal time point for your specific target.
Q3: What buffer should I use for the washout procedure?
A3: An isotonic buffer that maintains cell viability is crucial. Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS), supplemented with relevant ions like Ca²⁺ and Mg²⁺ and buffered to physiological pH (7.2-7.4), are commonly used. For some experiments, using a complete cell culture medium without serum can also be effective.
Q4: Will the washout process affect cell viability?
A4: The washout procedure itself, if performed gently, should not significantly impact cell viability. However, prolonged exposure to Okadaic acid can induce apoptosis in some cell types. It is advisable to perform a viability assay, such as Trypan Blue exclusion or an MTT assay, to confirm that the observed effects are due to dephosphorylation and not a result of cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete protein dephosphorylation after washout. | 1. Inefficient Washout: Residual Okadaic acid remains, continuing to inhibit phosphatases. 2. Irreversible Phosphorylation: The phosphorylation event is stable and not readily reversed by PP1/PP2A. 3. Downstream Kinase Activation: OA treatment may have activated a kinase cascade that remains active after washout. | 1. Increase the number of washes (e.g., from 3 to 5) and the volume of washing buffer. 2. Gently agitate the plate during washes. 3. Verify that the target protein is indeed a substrate of PP1/PP2A. 4. Investigate the activity of relevant kinases post-washout. |
| High cell detachment or death after the experiment. | 1. OA-induced Cytotoxicity: The concentration of Okadaic acid or the incubation time was too high. 2. Harsh Washout Procedure: Vigorous pipetting or agitation during washes is stressing the cells. | 1. Perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration and duration of OA treatment. 2. Handle the cells gently during the washing steps. Use a multi-channel pipette to add and remove solutions slowly from the side of the wells. |
| High variability between replicate samples. | 1. Inconsistent Washout Timing: The time between the final wash and cell lysis varies between samples. 2. Uneven OA Treatment: The initial application of Okadaic acid was not uniform across all wells. | 1. Work with a manageable number of samples at a time to ensure consistent timing for lysis after the final wash. 2. Ensure thorough but gentle mixing when adding the Okadaic acid-containing medium to the cells. |
Experimental Protocols
Protocol: Okadaic Acid Treatment and Washout for Phosphoprotein Analysis
This protocol provides a general framework for treating adherent cells with Okadaic acid and subsequently washing it out to observe protein dephosphorylation.
Materials:
-
Adherent cells cultured in appropriate vessels (e.g., 6-well plates)
-
Complete cell culture medium
-
Okadaic acid (OA) stock solution (e.g., 100 µM in DMSO)
-
Wash Buffer (e.g., sterile PBS, pH 7.4)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Ice-cold PBS
Procedure:
-
Cell Seeding: Seed cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Okadaic Acid Treatment:
-
Dilute the OA stock solution in a complete cell culture medium to the desired final concentration (e.g., 100 nM).
-
Aspirate the old medium from the cells.
-
Add the OA-containing medium to the cells and incubate for the desired time (e.g., 30-60 minutes) at 37°C.
-
-
Washout Procedure:
-
Prepare the required volume of pre-warmed (37°C) Wash Buffer.
-
To begin the washout, aspirate the OA-containing medium.
-
Gently add the pre-warmed Wash Buffer to each well.
-
Incubate for 3-5 minutes at 37°C.
-
Aspirate the Wash Buffer.
-
Repeat the washing steps two more times for a total of three washes.
-
-
Time-Course Analysis:
-
For a time-course experiment, add pre-warmed complete medium back to the wells after the final wash.
-
Lyse the cells at different time points post-washout (e.g., 0, 5, 15, 30 minutes).
-
The "0-minute" time point should be lysed immediately after the final wash.
-
-
Cell Lysis:
-
After the final incubation, place the plate on ice.
-
Aspirate the medium and quickly wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold Lysis Buffer to each well.
-
Scrape the cells and collect the lysate.
-
Proceed with protein quantification and subsequent analysis (e.g., Western blotting).
-
Quantitative Data Summary
The following tables summarize typical experimental parameters used in Okadaic acid washout experiments.
Table 1: Okadaic Acid Treatment Parameters
| Cell Type | Okadaic Acid Concentration | Incubation Time | Purpose |
| HeLa | 50 - 200 nM | 30 - 90 minutes | Study of general protein phosphorylation |
| SH-SY5Y | 10 - 100 nM | 60 - 120 minutes | Investigation of tau phosphorylation |
| Primary Neurons | 5 - 50 nM | 15 - 60 minutes | Analysis of synaptic protein phosphorylation |
Table 2: Washout Procedure Parameters
| Parameter | Typical Range | Notes |
| Number of Washes | 3 - 5 | Increasing the number of washes enhances washout efficiency. |
| Volume of Wash Buffer | 1 - 2 mL (for 6-well plate) | Ensure the cell monolayer is completely covered. |
| Duration of Each Wash | 3 - 5 minutes | Allows for diffusion of OA out of the cells. |
| Wash Buffer Temperature | 37°C | Maintains physiological conditions and cell health. |
Visualizing Key Processes
The following diagrams illustrate the mechanism of Okadaic acid and a typical experimental workflow.
Technical Support Center: Managing Variability in Okadaic Acid-Induced Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Okadaic acid (OA) to induce animal models of neurodegeneration, particularly those mimicking aspects of Alzheimer's disease.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Okadaic acid-induced animal models in a question-and-answer format.
Issue 1: Inconsistent or No Significant Memory Impairment
-
Question: We administered Okadaic acid via intracerebroventricular (ICV) injection to our rats, but we are not observing consistent or significant memory deficits in the Morris water maze test. What could be the cause?
-
Answer: Several factors can contribute to a lack of significant memory impairment. Consider the following:
-
Okadaic Acid Dosage: The dose of OA is critical. Doses that are too low may not induce sufficient pathology, while excessively high doses can cause general toxicity and motor impairments that confound cognitive tests. It's crucial to perform a dose-response study to determine the optimal concentration for your specific animal strain and experimental setup. For instance, a 200 ng dose of OA administered via ICV injection has been shown to produce memory impairment in rats.[1]
-
Timing of Behavioral Testing: The onset of cognitive deficits can vary. Behavioral assessments should be conducted at appropriate time points post-OA administration. For example, some studies conduct cognitive tasks between days 15 and 21 after OA injection.[2]
-
Surgical Accuracy: Inaccurate stereotaxic surgery for ICV or intra-hippocampal injections can lead to OA being delivered to the wrong location, thus failing to induce the desired pathology in brain regions critical for memory, such as the hippocampus. It is essential to verify cannula placement histologically after the experiment.
-
Animal Strain and Species: Different rodent strains can exhibit varying sensitivities to OA. Ensure that the strain you are using has been previously characterized for its response to OA-induced neurotoxicity.
-
Motor Function: It is important to rule out motor impairments as a confounding factor in cognitive tests like the Morris water maze.[3] Including tests for motor function, such as an open field test, can help differentiate between cognitive deficits and motor dysfunction.
-
Issue 2: High Mortality Rate in the Experimental Group
-
Question: We are experiencing a high mortality rate in our animals after Okadaic acid administration. How can we reduce this?
-
Answer: High mortality is often related to the toxicity of Okadaic acid. Here are some troubleshooting steps:
-
Review the OA Dose: The most likely cause of high mortality is an excessively high dose of OA. Refer to the literature for established dose ranges for your animal model and consider reducing the dose.
-
Route of Administration: The route of administration significantly impacts toxicity. Direct intracerebral injections can have a higher risk of mortality compared to other methods. Ensure the injection volume and rate are appropriate to avoid sudden increases in intracranial pressure.
-
Animal Health and Post-Operative Care: Ensure that the animals are healthy before surgery and receive adequate post-operative care, including analgesics and monitoring for infection. Dehydration and infection can increase mortality rates.
-
Solvent Toxicity: Verify that the vehicle used to dissolve the Okadaic acid is non-toxic at the administered volume.
-
Issue 3: Lack of Tau Hyperphosphorylation
-
Question: Our Western blot analysis does not show a significant increase in hyperphosphorylated tau in the hippocampus of OA-treated animals. What could be wrong?
-
Answer: The absence of significant tau hyperphosphorylation can be due to several factors:
-
Insufficient OA Dose or Ineffective Delivery: Similar to the lack of cognitive deficits, an insufficient dose or inaccurate delivery of OA to the target brain region can result in a failure to inhibit protein phosphatases effectively.[4][5]
-
Timing of Tissue Collection: The peak of tau hyperphosphorylation may occur at a specific time point after OA administration. Consider performing a time-course study to identify the optimal time for tissue collection.
-
Antibody Selection: Ensure that the primary antibody used for Western blotting is specific for the phosphorylated tau epitope of interest and has been validated for use in your animal model.
-
Tissue Processing: Improper tissue harvesting and processing can lead to protein degradation or dephosphorylation. It is crucial to rapidly dissect the brain regions of interest and use phosphatase inhibitors in your lysis buffer.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of Okadaic acid in inducing neurodegeneration?
-
A1: Okadaic acid is a potent inhibitor of serine/threonine protein phosphatases, particularly protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[1][5] By inhibiting these phosphatases, OA leads to an imbalance in protein phosphorylation, resulting in the hyperphosphorylation of several proteins, including the microtubule-associated protein tau.[4][5] Hyperphosphorylated tau detaches from microtubules, leading to microtubule instability and the formation of neurofibrillary tangles (NFTs), a key pathological hallmark of Alzheimer's disease.[4] This process also triggers downstream events such as oxidative stress and neuronal apoptosis.[1][4]
-
-
Q2: Does the Okadaic acid-induced model replicate all aspects of Alzheimer's disease?
-
A2: No, the OA-induced model is considered a non-transgenic model that primarily recapitulates the tau pathology (tauopathy) aspect of Alzheimer's disease.[4] While it successfully induces tau hyperphosphorylation, neurofibrillary tangle-like structures, and cognitive deficits, it often lacks the amyloid-beta plaque pathology seen in human AD brains.[6][7] However, some studies have combined OA administration with other insults, like hypoxia, to induce both tau and amyloid pathology.[6][7]
-
-
Q3: What are the common routes of administration for Okadaic acid in animal models?
-
A3: The most common route for inducing CNS effects is direct intracerebral injection, either intracerebroventricularly (ICV) or directly into specific brain regions like the hippocampus.[1][6][8] Oral administration is also used, but it primarily induces gastrointestinal toxicity (diarrhea) and the distribution to the brain is less direct.[9]
-
-
Q4: What behavioral tests are typically used to assess cognitive function in OA-induced models?
-
A4: The Morris water maze is a widely used test to assess spatial learning and memory.[1] Other tests include the passive avoidance test and object recognition test.
-
-
Q5: Can this model be used for screening potential therapeutic agents?
Data Presentation
Table 1: Examples of Okadaic Acid Dosing and Administration Routes in Rodent Models
| Animal Model | Route of Administration | Okadaic Acid Dose | Key Findings | Reference |
| Wistar Rats | Intracerebroventricular (ICV) | 200 ng/rat | Cognitive dysfunction | [2] |
| Wistar Rats | Intra-hippocampal | 200 ng | Tau hyperphosphorylation and Aβ upregulation (when combined with hypoxia) | [6] |
| Sprague Dawley Rats | Intracerebroventricular (ICV) | 200 ng/kg | Memory impairment and TAU accumulation | [8] |
| Sprague Dawley Rats | Intra-hippocampal (microinfusion) | Low-dose and High-dose | Dose-dependent increase in phosphorylated tau | [4] |
| Wistar Rats | Intracerebroventricular (ICV) | 100 and 200 ng | 200 ng dose induced memory impairment and oxidative stress | [1] |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Injection of Okadaic Acid in Rats
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane).
-
Stereotaxic Surgery:
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Drill a small hole in the skull at the desired coordinates for the lateral ventricle. The coordinates should be determined based on a rat brain atlas (e.g., Paxinos and Watson).
-
-
Okadaic Acid Preparation: Dissolve Okadaic acid in an appropriate vehicle (e.g., artificial cerebrospinal fluid or saline) to the desired concentration (e.g., 200 ng in a volume of 5-10 µL).
-
Injection:
-
Lower a Hamilton syringe needle through the burr hole to the target depth of the lateral ventricle.
-
Slowly infuse the Okadaic acid solution over several minutes to prevent a rapid increase in intracranial pressure.
-
Leave the needle in place for a few minutes post-injection to allow for diffusion and prevent backflow.
-
-
Post-Operative Care:
-
Suture the scalp incision.
-
Administer analgesics and monitor the animal for recovery.
-
Provide easy access to food and water.
-
Protocol 2: Western Blotting for Phosphorylated Tau
-
Tissue Homogenization:
-
Dissect the hippocampus or cortex from the rat brain on ice.
-
Homogenize the tissue in a lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE:
-
Load equal amounts of protein from each sample onto a polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the desired phosphorylated tau epitope (e.g., p-Tau Ser202/Thr205, Ser396).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Okadaic acid inhibits PP2A, leading to tau hyperphosphorylation.
Caption: General experimental workflow for OA-induced animal models.
Caption: A troubleshooting flowchart for common issues in OA models.
References
- 1. Okadaic acid (ICV) induced memory impairment in rats: a suitable experimental model to test anti-dementia activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An okadaic acid-induced model of tauopathy and cognitive deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Okadaic Acid and Hypoxia Induced Dementia Model of Alzheimer's Type in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. Okadaic Acid-Induced Alzheimer's in Rat Brain: Phytochemical Cucurbitacin E Contributes to Memory Gain by Reducing TAU Protein Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Variations in the distribution of okadaic acid in organs and biological fluids of mice related to diarrhoeic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating Okadaic Acid-Induced Protein Phosphorylation by Mass Spectrometry
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of mass spectrometry-based techniques for validating protein phosphorylation induced by Okadaic acid. We present detailed experimental protocols, quantitative data comparisons, and visual workflows to aid in the design and execution of your phosphoproteomic studies.
Okadaic acid (OA) is a potent and specific inhibitor of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A)[1]. Its use in cell biology research allows for the accumulation of phosphorylated proteins, providing a valuable tool to study the role of phosphorylation in various cellular processes. Mass spectrometry has become an indispensable technique for the large-scale identification and quantification of these phosphorylation events. This guide compares the most common mass spectrometry-based quantitative phosphoproteomics strategies: Label-Free Quantification (LFQ), Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and Tandem Mass Tag (TMT) labeling.
Comparison of Quantitative Mass Spectrometry Techniques
Choosing the right quantitative approach is critical for a successful phosphoproteomics experiment. Each technique offers distinct advantages and disadvantages in terms of accuracy, precision, multiplexing capability, and cost.
| Feature | Label-Free Quantification (LFQ) | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Tandem Mass Tag (TMT) Labeling |
| Principle | Compares the signal intensity of peptides across different runs. | Cells are metabolically labeled with "light," "medium," or "heavy" amino acids. Samples are mixed early in the workflow. | Peptides are chemically labeled with isobaric tags. Samples are mixed, and reporter ions are used for quantification. |
| Accuracy | Can be affected by run-to-run variation. | High accuracy due to early-stage sample mixing, which minimizes handling errors. | Generally good accuracy, though ratio compression can be a concern at the MS2 level. MS3-based methods can mitigate this. |
| Precision | Lower precision compared to label-based methods. | High precision. | High precision. |
| Throughput/Multiplexing | No inherent multiplexing; samples are run individually. | Typically 2-3 samples can be compared in a single run. | High multiplexing capability (up to 18-plex with TMTpro), allowing for more samples to be compared in a single experiment. |
| Sample Type Flexibility | High; can be used with any sample type, including tissues and clinical samples. | Limited to cell lines that can be metabolically labeled. | High; can be used with various sample types. |
| Cost | Lower cost as no isotopic labels are required. | Higher cost due to the need for isotopically labeled amino acids and specialized cell culture media. | Higher cost due to the price of TMT reagents. |
| Data Analysis Complexity | More complex data analysis to account for run-to-run variability and missing values. | Relatively straightforward data analysis. | Data analysis can be complex, especially with higher-plex experiments and the need to correct for reporter ion interference. |
Experimental Protocols
Here, we provide a detailed, step-by-step protocol for a typical phosphoproteomics experiment involving Okadaic acid treatment. This protocol is a synthesis of best practices from various sources.
Cell Culture and Okadaic Acid Treatment
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Okadaic Acid Treatment: Treat cells with the desired concentration of Okadaic acid (e.g., 100 nM) for a specified duration (e.g., 1-4 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Harvesting: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Lyse the cells in a buffer containing detergents (e.g., SDS), reducing agents (e.g., DTT), and, crucially, a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. A common lysis buffer is 8 M urea in 50 mM ammonium bicarbonate supplemented with inhibitor cocktails.
-
Sonication: Sonicate the cell lysate to shear DNA and reduce viscosity.
-
Protein Quantification: Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).
Protein Digestion and Peptide Preparation
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA).
-
Protein Digestion: Dilute the urea concentration to less than 2 M and digest the proteins into peptides using a protease such as trypsin.
-
Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants.
-
Quantitative Labeling (for SILAC and TMT):
-
SILAC: Cells are labeled during culture before treatment. After harvesting and protein quantification, equal amounts of protein from "light" and "heavy" labeled cells are mixed.
-
TMT: Peptides are chemically labeled with the TMT reagents according to the manufacturer's protocol. Labeled samples are then mixed.
-
Phosphopeptide Enrichment
Due to the low stoichiometry of phosphorylation, enrichment of phosphopeptides is a critical step. Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO2) chromatography are the most common methods.
-
Enrichment: Incubate the peptide mixture with TiO2 or IMAC beads in a buffer that promotes the binding of phosphopeptides.
-
Washing: Wash the beads extensively to remove non-specifically bound, non-phosphorylated peptides.
-
Elution: Elute the enriched phosphopeptides from the beads using a high-pH buffer.
-
Desalting: Desalt the eluted phosphopeptides using a C18 StageTip or similar device.
Mass Spectrometry Analysis
-
LC-MS/MS: Analyze the enriched phosphopeptides by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
Data Analysis
-
Database Search: Use a search engine like MaxQuant or Sequest to identify peptides and proteins from the MS/MS spectra. Search parameters should include variable modifications for phosphorylation on serine, threonine, and tyrosine.
-
Quantification:
-
LFQ: Use algorithms like MaxLFQ within the MaxQuant platform to quantify peptide intensities across different runs.
-
SILAC/TMT: Quantify the relative abundance of peptides based on the intensity of the "light"/"heavy" peptide pairs (SILAC) or the reporter ions (TMT).
-
-
Statistical Analysis: Use software such as Perseus or R to perform statistical analysis, including t-tests or ANOVA, to identify significantly regulated phosphosites.
-
Pathway Analysis: Utilize tools like Ingenuity Pathway Analysis (IPA) or DAVID to identify the signaling pathways that are enriched with the differentially phosphorylated proteins.
Signaling Pathways and Experimental Workflows
Okadaic acid treatment leads to the hyperphosphorylation of numerous proteins, impacting several key signaling pathways. Understanding these pathways is crucial for interpreting the results of a phosphoproteomics experiment.
Okadaic Acid-Induced Signaling
Okadaic acid's inhibition of PP1 and PP2A leads to the activation of several signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and Hippo pathways.
Caption: Okadaic acid inhibits PP1 and PP2A, leading to the hyperactivation of downstream signaling pathways.
Phosphoproteomics Experimental Workflow
The following diagram illustrates the general workflow for a phosphoproteomics experiment to study Okadaic acid-induced phosphorylation.
Caption: A typical workflow for phosphoproteomic analysis of Okadaic acid-treated cells.
Data Analysis Logical Flow
The data analysis pipeline for phosphoproteomics data involves several key steps to ensure accurate and meaningful results.
Caption: Logical flow for the analysis of quantitative phosphoproteomics data.
By carefully selecting the appropriate quantitative mass spectrometry technique and following a robust experimental and data analysis workflow, researchers can effectively validate and explore the complex landscape of Okadaic acid-induced protein phosphorylation. This guide provides the necessary framework to embark on such studies and contribute to a deeper understanding of cellular signaling.
References
A Comparative Analysis of Okadaic Acid and Dinophysistoxin-1: Toxicity, Mechanism, and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Okadaic acid (OA) and Dinophysistoxin-1 (DTX-1), two closely related marine biotoxins notorious for causing Diarrhetic Shellfish Poisoning (DSP). Both toxins are potent inhibitors of serine/threonine protein phosphatases, primarily targeting Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1).[1][2][3][4][5][6] While sharing a common mechanism of action, subtle structural differences between OA and DTX-1, namely the presence of an additional methyl group on DTX-1, lead to variations in their toxicological profiles and inhibitory potencies.[6][7] This guide synthesizes key experimental data to facilitate a clear understanding of their respective effects.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the toxicity and protein phosphatase inhibitory activity of Okadaic acid and Dinophysistoxin-1.
Table 1: Comparative Toxicity of Okadaic Acid and Dinophysistoxin-1
| Parameter | Okadaic Acid (OA) | Dinophysistoxin-1 (DTX-1) | Species/Cell Line | Administration/Assay | Source |
| Oral LD₅₀ | 1069 µg/kg | 897 µg/kg | Mice | Gavage | [8][9] |
| Oral LD₅₀ | 760 µg/kg | 487 µg/kg | Mice | Gavage | [10] |
| Intraperitoneal LD₅₀ | 185.6 µg/kg | 150.4 µg/kg | Mice | Injection | [11][12][13] |
| Cytotoxicity IC₅₀ | 49 nM | 22 nM | Caco-2 cells | Neutral Red Uptake | [14] |
| Cytotoxicity IC₅₀ | 75 nM | 22 nM | HT29-MTX cells | Neutral Red Uptake | [14] |
| Cytotoxicity IC₅₀ | 6.3 ng/mL (24h) | Not Specified | KB cells | MTT Assay | [15] |
Table 2: Comparative Protein Phosphatase Inhibition of Okadaic Acid and Dinophysistoxin-1
| Parameter | Okadaic Acid (OA) | Dinophysistoxin-1 (DTX-1) | Enzyme Source | Source |
| PP2A Inhibition IC₅₀ | 0.1-0.3 nM | ~1.6-fold higher affinity than OA | Not Specified | [3][4] |
| PP2A Inhibition IC₅₀ | 1.8 ng/mL | 0.75 ng/mL | Mussel (Mytilus chilensis) | [16][17] |
| PP2A Inhibition Kᵢ | 1.68 nM | 0.40 nM | Mussel (Mytilus chilensis) | [16][17] |
| PP1 Inhibition IC₅₀ | 15-50 nM | Potent inhibitor | Not Specified | [3] |
Mechanism of Action: A Shared Pathway
Both Okadaic acid and Dinophysistoxin-1 exert their primary toxic effects through the potent inhibition of serine/threonine protein phosphatases, particularly PP2A.[1][2][3][4][5][6] This inhibition leads to the hyperphosphorylation of numerous cellular proteins, disrupting critical signaling pathways that regulate cell cycle, apoptosis, and cytoskeletal integrity.[1] The hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, can also be induced by these toxins.[1][3] While both are potent inhibitors, studies suggest that DTX-1 has a higher affinity for PP2A compared to OA.[4][5]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Cytotoxicity Assessment: Neutral Red Uptake Assay
This protocol is adapted from established methods for assessing cell viability.
1. Cell Seeding:
-
Culture cells (e.g., Caco-2, HT29-MTX) in appropriate medium and conditions.
-
Trypsinize and resuspend cells to a concentration of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
2. Toxin Exposure:
-
Prepare serial dilutions of Okadaic acid and Dinophysistoxin-1 in culture medium.
-
Remove the seeding medium from the wells and replace it with 100 µL of the medium containing the respective toxin concentrations. Include vehicle controls (medium with the highest concentration of the toxin's solvent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. Neutral Red Staining:
-
Prepare a 50 µg/mL solution of Neutral Red in warm, serum-free medium.
-
Remove the toxin-containing medium and wash the cells once with 150 µL of phosphate-buffered saline (PBS).
-
Add 100 µL of the Neutral Red solution to each well and incubate for 2 hours at 37°C.
4. Dye Extraction and Measurement:
-
Remove the Neutral Red solution and wash the cells with 150 µL of a destain solution (e.g., 1% acetic acid and 50% ethanol in water).
-
Add 150 µL of the destain solution to each well and shake the plate for 10 minutes to solubilize the dye.
-
Measure the absorbance at 540 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the toxin concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protein Phosphatase 2A (PP2A) Inhibition Assay (Colorimetric)
This protocol outlines a colorimetric assay to measure the inhibition of PP2A activity.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT, 0.1% BSA).
-
PP2A Enzyme: Dilute purified or recombinant PP2A to the desired concentration in assay buffer.
-
Substrate: Prepare a stock solution of a suitable colorimetric substrate, such as p-nitrophenyl phosphate (pNPP), in the assay buffer.
-
Toxin Solutions: Prepare serial dilutions of Okadaic acid and Dinophysistoxin-1 in the assay buffer.
2. Assay Procedure:
-
In a 96-well plate, add 20 µL of the assay buffer (for control) or the toxin solutions to the respective wells.
-
Add 20 µL of the diluted PP2A enzyme to each well.
-
Pre-incubate the plate at 30°C for 10-15 minutes to allow the toxins to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 20 µL of a stop solution (e.g., 1 M NaOH).
3. Measurement and Analysis:
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculate the percentage of PP2A inhibition for each toxin concentration compared to the control (no toxin).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the toxin concentration.
Conclusion
Both Okadaic acid and Dinophysistoxin-1 are potent marine toxins that pose a significant threat to human health through the consumption of contaminated shellfish. Their primary mechanism of action, the inhibition of protein phosphatases, leads to a cascade of cellular dysregulation. While structurally and mechanistically similar, the available data consistently indicate that Dinophysistoxin-1 is a more potent toxin than Okadaic acid, exhibiting lower LD₅₀ and IC₅₀ values in various experimental models. This guide provides a foundational comparison to aid researchers in understanding the nuanced differences between these two important biotoxins.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Suitability of the MTT-based cytotoxicity assay to detect okadaic acid contamination of mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. dot | Graphviz [graphviz.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. A protein phosphatase 2A (PP2A) inhibition assay using a recombinant enzyme for rapid detection of microcystins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. qualitybiological.com [qualitybiological.com]
- 14. researchgate.net [researchgate.net]
- 15. DOT Language | Graphviz [graphviz.org]
- 16. sketchviz.com [sketchviz.com]
- 17. mdpi.com [mdpi.com]
Navigating the Landscape of Protein Phosphatase Inhibition Beyond Okadaic Acid
For researchers and drug development professionals investigating cellular signaling pathways, protein phosphatase (PP) inhibitors are indispensable tools. Okadaic acid (OA) has long been a staple for inhibiting the serine/threonine phosphatases PP1 and PP2A. However, its limitations, including off-target effects and varying potency against different phosphatase isoforms, have spurred the exploration of alternative inhibitors. This guide provides a comprehensive comparison of key alternatives to Okadaic Acid—Fostriecin, Calyculin A, Nodularin, and Tautomycetin—supported by experimental data and detailed protocols to aid in the selection of the most appropriate inhibitor for specific research needs.
Performance Comparison of Protein Phosphatase Inhibitors
The efficacy and specificity of a protein phosphatase inhibitor are paramount for obtaining reliable experimental results. The following table summarizes the 50% inhibitory concentrations (IC50) of Okadaic Acid and its alternatives against several major protein phosphatases.
| Inhibitor | PP1 (IC50) | PP2A (IC50) | PP4 (IC50) | PP5 (IC50) | Key Characteristics |
| Okadaic Acid | 60 - 500 nM[1] | 0.5 - 1 nM[1] | Potent Inhibitor | Potent Inhibitor | Well-characterized, but with lower selectivity between PP2A and other PPs compared to some alternatives.[2] |
| Fostriecin | 131 µM[3] | 3.2 nM[3] | Potent Inhibitor | Weak Inhibitor | Highly selective for PP2A over PP1, making it a valuable tool for dissecting the roles of these two phosphatases.[2][3] |
| Calyculin A | ~2 nM[1] | 0.5 - 1 nM[1] | Potent Inhibitor | Potent Inhibitor | Potent inhibitor of both PP1 and PP2A, often used when broad inhibition of these phosphatases is desired.[1][2] |
| Nodularin | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor | A potent inhibitor of multiple phosphatases, similar in action to microcystins.[2][4] |
| Tautomycetin | 1.6 nM[5] | 62 nM[5] | - | - | A highly specific inhibitor of PP1, useful for isolating the functions of this particular phosphatase.[5][6] |
Experimental Methodologies
Accurate and reproducible data are the bedrock of scientific advancement. Below are detailed protocols for key experiments used to characterize and compare protein phosphatase inhibitors.
Protein Phosphatase Activity Assay
This assay is fundamental for determining the inhibitory potency of a compound against a specific protein phosphatase.
Objective: To measure the IC50 of an inhibitor against a purified protein phosphatase.
Materials:
-
Purified protein phosphatase (e.g., PP1, PP2A)
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide)[7][8]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA)
-
Inhibitor stock solution (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add the purified protein phosphatase to each well, except for the blank controls.
-
Add the different concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the phosphatase substrate to all wells.
-
Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding a stop solution (e.g., for pNPP, a strong base like NaOH is used to develop the color).[7]
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNPP).[7]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. Calyculin A and okadaic acid: inhibitors of protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of protein phosphatases by microcystins and nodularin associated with hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tautomycetin is a novel and specific inhibitor of serine/threonine protein phosphatase type 1, PP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Okadaic Acid Effects with Genetic Knockdowns: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects induced by the pharmacological inhibitor Okadaic acid and genetic knockdown of its primary target, Protein Phosphatase 2A (PP2A). By presenting supporting experimental data, detailed protocols, and visual pathways, this document serves as a valuable resource for cross-validating experimental findings and understanding the nuances of these two common research methodologies.
Introduction: Okadaic Acid and PP2A
Okadaic acid (OA) is a potent and selective inhibitor of serine/threonine protein phosphatases, with a particularly high affinity for Protein Phosphatase 2A (PP2A).[1] PP2A is a crucial phosphatase that regulates a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis, by dephosphorylating a multitude of substrate proteins.[2][3] Inhibition of PP2A by Okadaic acid leads to the hyperphosphorylation of these substrates, resulting in profound effects on cellular function.
Genetic knockdown of PP2A, typically achieved through RNA interference (siRNA or shRNA), offers a complementary approach to studying its function by reducing the expression of the phosphatase itself. This guide directly compares the outcomes of these two experimental approaches to provide a framework for interpreting and validating research results.
Mechanism of Action: A Head-to-Head Comparison
| Feature | Okadaic Acid | Genetic Knockdown (siRNA/shRNA) |
| Target | Primarily the catalytic subunit of PP2A. Also inhibits PP1 at higher concentrations. | Specific mRNA transcript of a PP2A subunit (e.g., catalytic, scaffolding, or regulatory). |
| Mode of Action | Direct, reversible inhibition of phosphatase activity. | Post-transcriptional gene silencing, leading to reduced protein expression. |
| Onset of Effect | Rapid, often within minutes to hours. | Slower, typically requires 24-72 hours for significant protein depletion. |
| Specificity | High for PP2A at low nanomolar concentrations, but can have off-target effects on other phosphatases (e.g., PP1) at higher concentrations. | Highly specific to the targeted PP2A subunit, but potential for off-target effects due to the siRNA sequence. |
| Reversibility | Reversible upon removal of the compound. | Long-lasting, dependent on cell division and protein turnover. |
Comparative Effects on Cellular Signaling Pathways
Both Okadaic acid treatment and PP2A knockdown lead to the hyperphosphorylation of key signaling proteins, often resulting in the activation or inhibition of critical pathways.
Akt Signaling Pathway
Inhibition of PP2A, either pharmacologically or genetically, has been shown to increase the phosphorylation of Akt, a key regulator of cell survival and proliferation.
Experimental Data Summary: Akt Phosphorylation
| Experimental Condition | Cell Type | Method | Outcome | Reference |
| Okadaic Acid (10 nM) | Vascular Smooth Muscle Cells | Western Blot | Increased PDGF-BB-induced Akt phosphorylation | [4] |
| PP2A siRNA | Vascular Smooth Muscle Cells | Western Blot | Increased PDGF-BB-induced Akt phosphorylation | [4] |
ERK/MAPK Signaling Pathway
The role of PP2A in regulating the ERK/MAPK pathway is complex and can be cell-type dependent. However, studies have shown that PP2A inhibition can lead to increased ERK activation.
Experimental Data Summary: ERK Activation
| Experimental Condition | Cell Type | Method | Outcome | Reference |
| Okadaic Acid (1 µM) | Rat Brain Slices | Western Blot | Increased phosphorylation of ERK1/2 | [5] |
Comparative Effects on Cell Fate: Apoptosis and Cell Cycle
Inhibition of PP2A can trigger both apoptosis and cell cycle arrest, depending on the cellular context and the extent of PP2A inhibition.
Apoptosis
Okadaic acid is a known inducer of apoptosis in various cell types.[6][7] This is often attributed to the hyperphosphorylation of pro- and anti-apoptotic proteins. Genetic knockdown of PP2A can also sensitize cells to apoptosis.
References
- 1. Cancer progression by the okadaic acid class of tumor promoters and endogenous protein inhibitors of PP2A, SET and CIP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PP2A inhibitors arrest G2/M transition through JNK/Sp1-dependent down-regulation of CDK1 and autophagy-dependent up-regulation of p21 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative proteomics reveals novel protein interaction partners of PP2A catalytic subunit in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Okadaic-Acid-Induced Inhibition of Protein Phosphatase 2A Produces Activation of Mitogen-Activated Protein Kinases ERK1/2, MEK1/2, and p70 S6, Similar to That in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The protein phosphatase inhibitor okadaic acid induces morphological changes typical of apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The protein phosphatase inhibitors okadaic acid and calyculin A induce apoptosis in human osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative PCR for the Validation of Gene Expression Changes Induced by Okadaic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate cellular responses to chemical probes is paramount. Okadaic acid (OA), a potent and selective inhibitor of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A), serves as a critical tool for dissecting signaling pathways regulated by protein phosphorylation.[1][2] Consequently, it induces significant changes in gene expression. This guide provides a comprehensive overview of using Quantitative PCR (qPCR) to validate these changes, comparing it with other common techniques and offering detailed experimental protocols.
Okadaic acid's primary mechanism of action is the inhibition of PP1 and PP2A, with a particularly high affinity for PP2A (IC50 ≈ 0.1-0.2 nM).[1][2] This inhibition leads to the hyperphosphorylation of numerous downstream proteins, thereby activating or deactivating critical signaling cascades. The cellular consequences are diverse, ranging from the induction of apoptosis and modulation of inflammatory responses to alterations in xenobiotic metabolism.[1][3][4] Validating the gene expression changes that underpin these events is crucial for elucidating the precise molecular mechanisms at play.
Key Signaling Pathways Modulated by Okadaic Acid
Okadaic acid's inhibition of PP2A disrupts the cellular phosphorylation-dephosphorylation equilibrium, impacting several key signaling pathways. This makes it a valuable tool for studying processes like tumor promotion, apoptosis, and neurotoxicity.[2][5]
-
MAPK/ERK Pathway: By inhibiting PP2A, OA leads to the increased phosphorylation and activation of kinases like MEK1/2 and ERK1/2.[3][6] This pathway is central to regulating cell proliferation, differentiation, and survival.
-
Hippo Pathway: PP2A negatively regulates the core kinases MST1/2 of the Hippo pathway. OA treatment enhances MST1/2 phosphorylation, thereby activating this tumor-suppressive signaling cascade.[5]
-
JAK/STAT Pathway: OA has been shown to activate the JAK/STAT signaling pathway, which is crucial for cytokine signaling and immune responses. This can lead to the transcription of target genes like SOCS3.[4]
-
Apoptosis Signaling: OA can induce apoptosis through the upregulation of pro-apoptotic genes such as p53 and bax.[1]
References
- 1. okadaicacid.com [okadaicacid.com]
- 2. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 3. Okadaic-Acid-Induced Inhibition of Protein Phosphatase 2A Produces Activation of Mitogen-Activated Protein Kinases ERK1/2, MEK1/2, and p70 S6, Similar to That in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Okadaic-acid-induced inhibition of protein phosphatase 2A produces activation of mitogen-activated protein kinases ERK1/2, MEK1/2, and p70 S6, similar to that in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Okadaic Acid: A Comparative Analysis of In Vitro and In Vivo Effects
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Okadaic acid (OA), a potent marine biotoxin, is a valuable tool in biomedical research due to its specific inhibition of protein phosphatases 1 (PP1) and 2A (PP2A). This guide provides a detailed comparison of the in vitro and in vivo effects of Okadaic acid, supported by experimental data and detailed protocols to aid in the design and interpretation of research studies.
Data Presentation: Quantitative Effects of Okadaic Acid
The following tables summarize the quantitative effects of Okadaic acid observed in both cell-based assays and animal models.
In Vitro Cytotoxicity and Enzyme Inhibition
| Cell Line/Enzyme | Assay Type | Endpoint | Concentration/IC50 | Reference |
| Caco-2 | Cytotoxicity (Neutral Red Uptake) | IC50 | 49 nM | |
| HT29-MTX | Cytotoxicity (Neutral Red Uptake) | IC50 | 75 nM | |
| SH-SY5Y | Cytotoxicity | IC50 | 27 nM | |
| Neuro-2a | Cytotoxicity | EC50 | 21.6 nM | |
| KB cells | Cytotoxicity (MTT Assay) | IC50 (24h) | 6.3 ng/ml (~7.8 nM) | |
| PC12 | Cytotoxicity (LDH release) | Increased LDH | 40 nM | |
| Protein Phosphatase 1 (PP1) | Enzyme Inhibition | IC50 | 15-20 nM | |
| Protein Phosphatase 2A (PP2A) | Enzyme Inhibition | IC50 | 0.1-0.7 nM |
In Vivo Toxicity and Pathological Effects
| Animal Model | Administration Route | Dose | Observed Effect | Reference |
| Mouse | Oral (gavage) | LD50 = 760 µg/kg | Lethality | |
| Rat | Intracerebroventricular (ICV) | 200 ng | Memory impairment (increased escape latency in Morris water maze) | [1] |
| Rat | Intracerebroventricular (ICV) | 100 ng | Spatial cognitive deficit | [2] |
| Mouse | Topical (skin) | 1.0 µ g/application | 73.3% tumor-bearing mice at week 20 (in DMBA-initiated skin) | [3] |
| Mouse | Topical (skin) | Not specified | 100% tumor-bearing TNF-α+/+ mice up to 19 weeks (in DMBA-initiated skin) | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by Okadaic acid and typical experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroglial alterations in rats submitted to the okadaic acid-induced model of dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absence of synergistic effects on tumor promotion in CD-1 mouse skin by simultaneous applications of two different types of tumor promoters, okadaic acid and teleocidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cancer progression by the okadaic acid class of tumor promoters and endogenous protein inhibitors of PP2A, SET and CIP2A - PMC [pmc.ncbi.nlm.nih.gov]
Validating Okadaic Acid's Effects: A Comparative Guide to Phospho-Specific Antibodies
For Researchers, Scientists, and Drug Development Professionals
Okadaic acid (OA) is a potent and selective inhibitor of serine/threonine protein phosphatases, primarily targeting protein phosphatase 2A (PP2A) and, to a lesser extent, protein phosphatase 1 (PP1). Its ability to induce hyperphosphorylation makes it an invaluable tool for studying cellular signaling pathways. This guide provides a comparative overview of using phospho-specific antibodies to validate the effects of Okadaic acid, supported by experimental data and detailed protocols.
Mechanism of Action: Inducing Hyperphosphorylation
Okadaic acid's inhibition of PP1 and PP2A leads to a net increase in the phosphorylation of numerous substrate proteins. This accumulation of phosphorylated proteins activates or inhibits various signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways, which are critical regulators of cell growth, proliferation, and apoptosis. The use of phospho-specific antibodies allows for the precise detection and quantification of these phosphorylation events, thereby validating the biological impact of Okadaic acid.
Comparative Analysis of Okadaic Acid-Induced Phosphorylation
The following tables summarize quantitative data from studies that have used phospho-specific antibodies to measure the increase in protein phosphorylation following treatment with Okadaic acid.
Table 1: Okadaic Acid-Induced Phosphorylation of MAPK Pathway Components
| Cell/Tissue Type | Protein Target | Phosphorylation Site | Okadaic Acid Treatment | Fold Increase in Phosphorylation (vs. Control) | Reference |
| Rat Brain Slices | ERK1/2 | Thr202/Tyr204 | 1.0 µM for 1 hour | Dramatic Increase (P < 0.01) | [1] |
| Rat Brain Slices | MEK1/2 | Ser217/221 | 1.0 µM for 1 hour | Significant Increase (P < 0.01) | [1] |
| Rat Brain Slices | p70 S6 Kinase | Not Specified | 1.0 µM for 1 hour | Significant Increase (P < 0.01) | [1] |
Table 2: Okadaic Acid-Induced Phosphorylation of PI3K/Akt Pathway Components
| Cell/Tissue Type | Protein Target | Phosphorylation Site | Okadaic Acid Treatment | Fold Increase in Phosphorylation (vs. Control) | Reference |
| SK-N-SH Neuroblastoma Cells | Akt | Thr308 | Not specified | Hyperphosphorylation observed | [2] |
| SK-N-SH Neuroblastoma Cells | Akt | Ser473 | Not specified | Hyperphosphorylation observed | [2] |
| A549 Lung Carcinoma Cells | Akt | Ser473 | 50 nM for 2 hours | Densitometry analysis showed a significant increase | [3] |
Table 3: Okadaic Acid-Induced Phosphorylation of Other Signaling Proteins
| Cell/Tissue Type | Protein Target | Phosphorylation Site | Okadaic Acid Treatment | Observation | Reference |
| HeLa Cells | LATS1 | Thr1079 | 1 µM for 1 hour | Increased phosphorylation observed by Western blot | [4] |
Visualizing the Signaling Pathways
The following diagrams illustrate the signaling pathways affected by Okadaic acid and a typical experimental workflow for validation using phospho-specific antibodies.
Caption: Okadaic Acid inhibits PP1 and PP2A, leading to hyperphosphorylation and activation of the MAPK (MEK/ERK) and PI3K/Akt signaling pathways.
Caption: Experimental workflow for validating Okadaic acid's effects using Western blotting with phospho-specific antibodies.
Experimental Protocols
1. Western Blotting for Phospho-Protein Detection
This protocol is optimized for detecting changes in protein phosphorylation in cell lysates following Okadaic acid treatment.
Materials:
-
Cell culture reagents
-
Okadaic acid (stock solution in DMSO)
-
Lysis Buffer (RIPA or similar) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary phospho-specific antibody (e.g., anti-phospho-ERK1/2 (Thr202/Tyr204), anti-phospho-Akt (Ser473))
-
Primary total protein antibody (e.g., anti-ERK1/2, anti-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentration of Okadaic acid (e.g., 10 nM - 1 µM) for the specified time (e.g., 15-60 minutes). Include a vehicle-treated (DMSO) control.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary phospho-specific antibody, diluted in 5% BSA/TBST according to the manufacturer's recommendation (typically 1:1000), overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% BSA/TBST (typically 1:5000 - 1:10,000), for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (for total protein): To normalize the phospho-protein signal, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein.
2. Immunofluorescence for Phospho-Protein Localization
This protocol allows for the visualization of the subcellular localization of phosphorylated proteins in response to Okadaic acid.
Materials:
-
Cells grown on coverslips
-
Okadaic acid
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or BSA) in PBS
-
Primary phospho-specific antibody
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Treatment: Grow cells on sterile coverslips to the desired confluency. Treat with Okadaic acid and a vehicle control as described for Western blotting.
-
Fixation: Wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with Permeabilization Buffer for 10 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking: Block with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary phospho-specific antibody, diluted in blocking buffer, overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash once with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the fluorescent signal using a confocal or fluorescence microscope.
By employing these methodologies and leveraging the specificity of phospho-antibodies, researchers can effectively validate and quantify the downstream consequences of Okadaic acid's inhibitory action on cellular phosphatases.
References
- 1. Okadaic-Acid-Induced Inhibition of Protein Phosphatase 2A Produces Activation of Mitogen-Activated Protein Kinases ERK1/2, MEK1/2, and p70 S6, Similar to That in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Okadaic acid induces Akt hyperphosphorylation and an oxidative stress-mediated cell death in serum starved SK-N-SH human neuroblastoma cells that are augmented by rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
A Researcher's Guide to Utilizing Inactive Analogs of Okadaic Acid as Experimental Controls
For Researchers, Scientists, and Drug Development Professionals
Okadaic acid (OA) is a potent and specific inhibitor of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A), making it an invaluable tool for studying cellular processes regulated by protein phosphorylation. However, to ensure the specificity of its effects and to control for potential off-target or cell-permeability issues, the use of inactive or significantly less active analogs as negative controls is crucial. This guide provides a comparative analysis of Okadaic acid and its analogs, offering experimental data and detailed protocols to aid in the design of rigorous and well-controlled experiments.
Mechanism of Action: The Role of Protein Phosphatase Inhibition
Okadaic acid exerts its biological effects primarily by inhibiting PP1 and PP2A, with a significantly higher affinity for PP2A. This inhibition leads to the hyperphosphorylation of numerous cellular proteins, thereby modulating a wide array of signaling pathways involved in processes such as cell cycle progression, apoptosis, and cytoskeletal dynamics. The use of an inactive analog, one that is structurally similar to OA but lacks the ability to inhibit these phosphatases, allows researchers to attribute the observed cellular effects specifically to the inhibition of PP1/PP2A.
Comparative Analysis of Okadaic Acid and its Analogs
The selection of an appropriate control is paramount. Here, we compare Okadaic acid with two of its analogs that exhibit significantly reduced biological activity, making them suitable as negative controls in cellular assays.
Key Analogs for Use as Controls:
-
19-epi-Okadaic Acid: An epimer of Okadaic acid that, despite showing comparable in vitro inhibition of PP2A, exhibits dramatically reduced neurotoxicity in cell-based assays. This makes it an excellent control for distinguishing between the enzymatic inhibitory activity and the overall cellular toxic effects.
-
7-O-palmitoyl-Okadaic Acid & Methyl Okadate: These derivatives display a substantially lower affinity for PP2A, rendering them largely inactive as protein phosphatase inhibitors. They are ideal for controlling for non-specific effects related to the chemical scaffold of Okadaic acid.
Quantitative Comparison of Biological Activity
The following table summarizes the key quantitative data comparing the activity of Okadaic acid with its less active analogs.
| Compound | Target | In Vitro Activity (IC50/Ki) | Cellular Activity (EC50) | Reference |
| Okadaic Acid | PP2A | IC50: ~0.1-0.3 nM | Neuronal Survival EC50: ~2 nM | [1][2] |
| PP1 | IC50: ~15-50 nM | [2] | ||
| 19-epi-Okadaic Acid | PP2A | Virtually equipotent to Okadaic Acid | Neuronal Survival EC50: ~300 nM | [1] |
| 7-O-palmitoyl-Okadaic Acid | PP2A | Ki: > 100 nM | Not widely reported | [3][4] |
| Methyl okadate | PP2A | Ki: >> 100 nM | Can induce cellular effects independent of PP2A inhibition | [3][4] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the mechanism of Okadaic acid action and a typical experimental workflow for its use with a negative control.
Caption: Mechanism of Okadaic Acid Action.
Caption: Experimental Workflow for Using Controls.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Protocol 1: Assessment of Tau Phosphorylation by Western Blot
This protocol details the steps to assess the phosphorylation status of the tau protein, a key substrate of PP2A, in response to Okadaic acid treatment.
1. Cell Culture and Treatment:
-
Plate neuronal cells (e.g., SH-SY5Y) at a suitable density in 6-well plates.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with Okadaic acid (e.g., 100 nM), an inactive analog (e.g., 1 µM 7-O-palmitoyl-OA), or vehicle (e.g., DMSO) for the desired time (e.g., 3-6 hours).
2. Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and run at 100V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 1 hour.
-
Block the membrane with 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-tau (e.g., at Ser396) and total tau overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-tau signal to the total tau signal for each sample.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with Okadaic acid and its analogs.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to attach overnight.
-
Treat cells with a range of concentrations of Okadaic acid and the inactive analog for 24-48 hours. Include a vehicle control.
2. MTT Incubation:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
3. Solubilization of Formazan:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Pipette up and down to dissolve the formazan crystals.
4. Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the dose-response curves and determine the EC50 values.
Protocol 3: In Vitro Protein Phosphatase 2A (PP2A) Activity Assay
This assay directly measures the enzymatic activity of PP2A in the presence of Okadaic acid and its analogs.
1. Reagents and Preparation:
-
Purified PP2A enzyme.
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 mM DTT, 0.1 mg/mL BSA).
-
Malachite Green Phosphate Detection Solution.
-
Okadaic acid and inactive analog stock solutions.
2. Assay Procedure:
-
Prepare serial dilutions of Okadaic acid and the inactive analog in the assay buffer.
-
In a 96-well plate, add 25 µL of diluted inhibitor or vehicle.
-
Add 25 µL of purified PP2A enzyme to each well and incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding 50 µL of the phosphopeptide substrate.
-
Incubate for 10-30 minutes at 30°C.
-
Stop the reaction by adding 100 µL of Malachite Green solution.
-
Incubate for 15 minutes at room temperature for color development.
3. Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 620-650 nm.
-
Generate a phosphate standard curve to determine the amount of phosphate released.
-
Calculate the percentage of PP2A inhibition for each inhibitor concentration.
-
Determine the IC50 values by fitting the data to a dose-response curve.
References
- 1. Comparative toxicological study of the novel protein phosphatase inhibitor 19-Epi-okadaic acid in primary cultures of rat cerebellar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitory effect of okadaic acid derivatives on protein phosphatases. A study on structure-affinity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of okadaic acid derivatives on protein phosphatases. A study on structure-affinity relationship - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Toxicity of Okadaic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity of Okadaic Acid (OA) and its principal derivatives, including Dinophysistoxin-1 (DTX-1) and Dinophysistoxin-2 (DTX-2). The information presented is supported by experimental data from peer-reviewed studies, offering a comprehensive resource for researchers in toxicology, pharmacology, and drug development.
Okadaic acid and its analogs are potent marine biotoxins known to cause Diarrhetic Shellfish Poisoning (DSP).[1][2][3] Their primary mechanism of action involves the inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1).[3][4][5] This inhibition leads to the hyperphosphorylation of numerous cellular proteins, disrupting a wide array of cellular processes and leading to cytotoxic, neurotoxic, and immunotoxic effects.[2][3][6][7]
Quantitative Toxicity Data
The following tables summarize the key toxicity values for Okadaic acid and its derivatives from various in vivo and in vitro studies.
In Vivo Acute Toxicity Data
| Toxin | Administration Route | Species | LD50 (µg/kg) | 95% Confidence Interval | Reference |
| Okadaic Acid (OA) | Oral | Mouse | 1069 | Not Reported | [1][8] |
| Dinophysistoxin-1 (DTX-1) | Oral | Mouse | 897 | Not Reported | [1][8] |
| Okadaic Acid (OA) | Oral | Mouse | 760 | Not Reported | [9] |
| Dinophysistoxin-1 (DTX-1) | Oral | Mouse | 487 | Not Reported | [9] |
| Dinophysistoxin-2 (DTX-2) | Oral | Mouse | 2262 | Not Reported | [9] |
| Okadaic Acid (OA) | Intraperitoneal | Mouse | 185.6 | 161.2–209.6 | [10] |
| Dinophysistoxin-1 (DTX-1) | Intraperitoneal | Mouse | 150.4 | 130.1–171.2 | [11][10] |
| Okadaic Acid (OA) | Intraperitoneal | Mouse | 192 - 225 | Not Reported | [12][13] |
In Vitro Cytotoxicity Data (IC50 Values)
| Toxin | Cell Line | Assay | IC50 (nM) | Exposure Time | Reference |
| Okadaic Acid (OA) | Caco-2 | Neutral Red Uptake | 49 | 24h | [14] |
| Dinophysistoxin-1 (DTX-1) | Caco-2 | Neutral Red Uptake | Not Reported (Effective at 10-30 nM) | 24h | [14] |
| Dinophysistoxin-2 (DTX-2) | Caco-2 | Neutral Red Uptake | 106 | 24h | [14] |
| Okadaic Acid (OA) | HT29-MTX | Neutral Red Uptake | 75 | 24h | [14] |
| Dinophysistoxin-2 (DTX-2) | HT29-MTX | Neutral Red Uptake | 213 | 24h | [14] |
| Okadaic Acid (OA) | Neuro-2a | Cell Viability | 21.6 | Not Reported | [15] |
| Dinophysistoxin-1 (DTX-1) | Neuro-2a | Cell Viability | 14.1 | Not Reported | [15] |
| Dinophysistoxin-2 (DTX-2) | Neuro-2a | Cell Viability | 41.0 | Not Reported | [15] |
| Okadaic Acid (OA) | CCD 841 CoN | MTT | 54.4 | 12h | [4] |
| Dinophysistoxin-1 (DTX-1) | CCD 841 CoN | MTT | 43.5 | 12h | [4] |
| Dinophysistoxin-2 (DTX-2) | CCD 841 CoN | MTT | 81.2 | 12h | [4] |
| Okadaic Acid (OA) | Sw480 | MTT | 89.1 | 12h | [4] |
| Dinophysistoxin-1 (DTX-1) | Sw480 | MTT | 113.8 | 12h | [4] |
| Dinophysistoxin-2 (DTX-2) | Sw480 | MTT | 187.2 | 12h | [4] |
| Okadaic Acid (OA) | Sw620 | MTT | 137.8 | 12h | [4] |
| Dinophysistoxin-1 (DTX-1) | Sw620 | MTT | 192.9 | 12h | [4] |
| Dinophysistoxin-2 (DTX-2) | Sw620 | MTT | 202.9 | 12h | [4] |
| Okadaic Acid (OA) | U-937 | Not Specified | 100 | Not Reported | [6][16] |
| Calyculin A | HL60, HL60/ADR, K562 | Not Specified | More potent than OA | Not Reported | [17] |
Protein Phosphatase 2A (PP2A) Inhibition Data (IC50 Values)
| Toxin | Enzyme Source | IC50 (nM) | Reference |
| Okadaic Acid (OA) | Recombinant Human PP2A | 0.095 | [18] |
| Dinophysistoxin-1 (DTX-1) | Recombinant Human PP2A | 0.104 | [18] |
| Okadaic Acid (OA) | Not Specified | 0.1 - 0.3 | [5] |
| Dinophysistoxin-1 (DTX-1) | Not Specified | ~0.9 (relative to OA) | [7] |
| Dinophysistoxin-2 (DTX-2) | Not Specified | ~0.6 (relative to OA) | [7] |
| Calyculin A | Catalytic Subunit of Type-2A Phosphatase | 0.5 - 1 | [19] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Okadaic acid and its derivatives, as well as generalized workflows for common experimental protocols used in their toxicological assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Toxins of Okadaic Acid-Group Increase Malignant Properties in Cells of Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Okadaic acid - Wikipedia [en.wikipedia.org]
- 8. Okadaic Acid Is at Least as Toxic as Dinophysistoxin-1 after Repeated Administration to Mice by Gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative toxicity of dinophysistoxin-1 and okadaic acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative toxicity of dinophysistoxin-1 and okadaic acid in mice [jstage.jst.go.jp]
- 12. Is Protein Phosphatase Inhibition Responsible for the Toxic Effects of Okadaic Acid in Animals? [mdpi.com]
- 13. Okadaic Acid: More than a Diarrheic Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative effects of protein phosphatase inhibitors (okadaic acid and calyculin A) on human leukemia HL60, HL60/ADR and K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Calyculin A and okadaic acid: inhibitors of protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Phosphatase Inhibition by Okadaic Acid and Other Natural Toxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzyme kinetics of protein phosphatase inhibition by Okadaic acid, a potent and selective inhibitor of serine/threonine protein phosphatases, with other well-characterized natural toxins. The information presented herein is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs and to provide the necessary protocols for conducting these assays.
Comparative Enzyme Kinetics of Protein Phosphatase Inhibitors
Okadaic acid and other natural toxins exhibit differential inhibitory activities against the two major serine/threonine protein phosphatases, Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). Understanding these differences is crucial for the specific modulation of cellular signaling pathways. The following tables summarize the key kinetic parameters, IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant), for Okadaic acid and its common alternatives.
Table 1: IC50 Values of Various Inhibitors for PP1 and PP2A
| Inhibitor | PP1 IC50 (nM) | PP2A IC50 (nM) | Reference |
| Okadaic Acid | 15-500 | 0.1-1 | [1][2] |
| Calyculin A | ~2 | 0.5-1 | [1][2] |
| Tautomycin | - | - | - |
Table 2: Ki Values of Various Inhibitors for PP1 and PP2A
| Inhibitor | PP1 Ki (nM) | PP2A Ki (nM) | Reference |
| Okadaic Acid | - | - | - |
| Microcystin-LR | - | - | [3][4] |
| Calyculin A | - | - | [3][4] |
| Tautomycin | - | - | [3][4] |
Note: IC50 and Ki values can vary depending on the specific assay conditions, substrate used, and the source of the enzyme.
Signaling Pathways Modulated by PP1 and PP2A
PP1 and PP2A are key regulators of numerous cellular processes through their control of the phosphorylation state of critical signaling proteins. One of the well-established pathways they modulate is the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the ERK1/2 pathway, which is central to cell proliferation, differentiation, and survival. Okadaic acid, by inhibiting PP2A, can lead to the hyperphosphorylation and activation of components within this pathway.
Experimental Protocols
The following is a detailed protocol for a malachite green-based colorimetric assay, a common and reliable method for measuring protein phosphatase activity and its inhibition.
Malachite Green Protein Phosphatase Inhibition Assay
Principle: This assay measures the amount of inorganic phosphate (Pi) released from a phosphorylated substrate by the action of a protein phosphatase. The liberated phosphate reacts with malachite green and molybdate to form a colored complex, the absorbance of which is proportional to the phosphatase activity.
Materials:
-
Purified protein phosphatase (e.g., PP1 or PP2A)
-
Phosphorylated substrate (e.g., phosphopeptide specific for the phosphatase)
-
Inhibitor stock solution (e.g., Okadaic acid in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA)
-
Malachite Green Reagent:
-
Solution A: 0.045% Malachite Green hydrochloride in water.
-
Solution B: 4.2% Ammonium molybdate in 4 M HCl.
-
Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Prepare fresh daily.
-
-
Phosphate Standard (e.g., KH2PO4) for standard curve.
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Phosphate Standards: Prepare a series of known concentrations of the phosphate standard in the assay buffer to generate a standard curve (e.g., 0 to 500 pmol of Pi per well).
-
Prepare Reactions:
-
In a 96-well plate, add the following components in the indicated order:
-
Assay Buffer
-
Inhibitor at various concentrations (or vehicle control, e.g., DMSO).
-
Purified protein phosphatase.
-
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at the desired temperature (e.g., 30°C).
-
-
Initiate the Reaction: Start the phosphatase reaction by adding the phosphorylated substrate to each well. The final reaction volume is typically 50 µL.
-
Incubate: Incubate the plate at the optimal temperature for the enzyme for a specific time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the Reaction and Develop Color:
-
Stop the reaction by adding 100 µL of the Malachite Green Working Reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Measure Absorbance: Read the absorbance at a wavelength between 620 and 660 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Plot the standard curve of absorbance versus the amount of phosphate.
-
Determine the amount of phosphate released in each experimental well using the standard curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
Okadaic acid is a highly potent inhibitor of PP2A and a moderately potent inhibitor of PP1. Its high selectivity for PP2A at low nanomolar concentrations makes it an invaluable tool for dissecting the specific roles of this phosphatase in cellular signaling. In contrast, inhibitors like Calyculin A show potent inhibition of both PP1 and PP2A, making them suitable for studies where the simultaneous inhibition of both phosphatases is desired. The choice of inhibitor should be carefully considered based on the specific research question and the desired level of selectivity. The provided experimental protocol offers a robust method for quantifying the inhibitory potential of these compounds.
References
A Comparative Analysis of Okadaic Acid-Induced Apoptosis Pathways
For Researchers, Scientists, and Drug Development Professionals
Okadaic acid (OA), a potent and specific inhibitor of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A), is a widely utilized tool in cell biology to study cellular processes regulated by phosphorylation.[1] Its ability to induce apoptosis in a variety of cell types has made it a focal point for understanding the complex signaling cascades that govern programmed cell death. This guide provides a comparative analysis of the primary apoptotic pathways activated by Okadaic acid, supported by experimental data and detailed protocols for key assays.
Key Apoptotic Pathways Induced by Okadaic Acid
Okadaic acid triggers apoptosis through multiple, often interconnected, signaling pathways. The primary initiating event is the inhibition of PP1 and PP2A, leading to the hyperphosphorylation of numerous downstream protein targets. This dysregulation of cellular phosphorylation activates several distinct apoptotic cascades. The most well-documented pathways include the intrinsic (mitochondrial), the PKR-mediated, and the cell cycle disruption pathways.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a cornerstone of Okadaic acid-induced apoptosis. This pathway is characterized by the involvement of the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP).
Mechanism of Action:
Okadaic acid treatment leads to a shift in the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family. Studies have shown that OA can decrease the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL at both the mRNA and protein levels.[2] Furthermore, OA has been shown to induce the hyperphosphorylation of Bcl-2, which may lead to its inactivation.[3][4] This disruption of the Bcl-2 family equilibrium promotes the activation and oligomerization of Bax and Bak at the mitochondrial membrane, leading to MOMP.
The permeabilization of the outer mitochondrial membrane results in the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm. Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering the assembly of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.
Supporting Experimental Data:
-
Bcl-2 Family Expression: In human myeloid leukemia cell lines (K562, KU812, and HL-60), exposure to nanomolar concentrations of Okadaic acid resulted in a significant decrease in the expression of Bcl-2, Bcl-xL, and Bax.[2] Conversely, constitutive expression of Bcl-2 or Bcl-xL in K562 cells inhibited OA-triggered apoptosis.[2]
-
Caspase Activation: Treatment of U-937 cells with Okadaic acid activated caspase-9, caspase-7, and caspase-3 in a time- and dose-dependent manner.[5]
The PKR-Mediated Pathway
The double-stranded RNA-dependent protein kinase (PKR) pathway is another significant route through which Okadaic acid induces apoptosis, particularly in certain cell types like osteoblastic cells.
Mechanism of Action:
Okadaic acid has been shown to increase the phosphorylation and activation of PKR. Activated PKR then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF-2α). This phosphorylation inhibits protein synthesis, which can lead to a decrease in the levels of short-lived anti-apoptotic proteins, thereby tipping the cellular balance towards apoptosis. Furthermore, the PKR pathway can also lead to the activation of the transcription factor NF-κB, which, depending on the cellular context, can have pro-apoptotic roles.
Supporting Experimental Data:
-
PKR and eIF-2α Phosphorylation: In human osteosarcoma MG63 cells, 100 nM Okadaic acid increased the level of phosphorylated PKR, which in turn phosphorylated eIF-2α.[6]
-
NF-κB Activation: Okadaic acid treatment of MG63 cells also resulted in the activation of NF-κB.[6]
Cell Cycle Disruption Pathway
In postmitotic cells, such as differentiated neurons, Okadaic acid can induce a unique form of apoptosis by forcing them to re-enter the cell cycle, a process that ultimately proves abortive and lethal.
Mechanism of Action:
Okadaic acid's inhibition of protein phosphatases leads to the hyperphosphorylation of proteins that regulate the cell cycle. This can push differentiated, non-dividing cells into an S-like phase and induce the expression of cell cycle markers such as cyclin B1 and D1.[5] However, these terminally differentiated cells are unable to complete the mitotic cycle, leading to chromatin condensation and chromosome formation without proper cell division. This "mitotic catastrophe" triggers the apoptotic machinery.
Supporting Experimental Data:
-
Cell Cycle Re-entry: In differentiated TR14 human neuroblastoma cells, Okadaic acid increased the fraction of cells in the S phase and induced the expression of cyclin B1 and D1.[5]
-
Abortive Mitosis: Fully differentiated NT2-N cells treated with Okadaic acid were observed to enter the mitotic cycle, with evidence of chromatin condensation and chromosome formation, but failed to complete mitosis, subsequently undergoing apoptosis.[5]
Comparative Data on Okadaic Acid-Induced Apoptosis
The following tables summarize quantitative data from various studies to facilitate a comparison of the apoptotic effects of Okadaic acid across different cell lines and pathways.
| Cell Line | IC50 (nM) | Key Observations | Reference |
| U-937 (Human monocytic) | 100 | Activation of caspases-7, 9, and 3; mitochondrial membrane potential compromise. | [5] |
| Caco-2 (Human colorectal adenocarcinoma) | 49 | Induction of apoptosis via caspase-3 activation. | |
| HT29-MTX (Human intestinal muco-secreting) | 75 | Induction of apoptosis via caspase-3 activation. | |
| MG63 (Human osteosarcoma) | 75 | Activation of PKR/eIF-2α and NF-κB pathways. |
| Apoptotic Marker | Cell Line | Okadaic Acid Concentration | Fold Change/Observation | Reference |
| Bcl-2 Family | ||||
| Bcl-2 mRNA | HL-60 | Not specified | Marked decrease | [2] |
| Bcl-xL mRNA | K562, KU812 | Not specified | Marked decrease | [2] |
| Bax mRNA | K562, KU812, HL-60 | Not specified | Marked decrease | [2] |
| Bcl-2 Protein | HL-60 | Not specified | Marked decrease | [2] |
| Bcl-xL Protein | K562, KU812 | Not specified | Marked decrease | [2] |
| Bax Protein | K562, KU812, HL-60 | Not specified | Marked decrease | [2] |
| Phospho-Bcl-2 | Lymphoid cells | Not specified | Hyperphosphorylation | [3] |
| Caspase Activation | ||||
| Caspase-3 | Caco-2 | 150 nM | ~4-fold increase | |
| Caspase-3 | HT29-MTX | 150 nM | ~2.5-fold increase | |
| Caspase-3, -7, -9 | U-937 | 10-100 nM | Time and dose-dependent activation | [5] |
| DNA Fragmentation (TUNEL) | ||||
| TUNEL-positive cells | Differentiated TR14 cells | Not specified | Time-dependent increase | [5] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in Okadaic acid-induced apoptosis.
Caption: Overview of Okadaic Acid-Induced Apoptotic Pathways.
Caption: General Experimental Workflow for Studying OA-Induced Apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for Bcl-2 Family Proteins
Objective: To determine the expression levels of pro- and anti-apoptotic Bcl-2 family proteins following Okadaic acid treatment.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., HL-60) at a density of 0.5 x 10^6 cells/mL and treat with the desired concentrations of Okadaic acid (e.g., 10-100 nM) for various time points (e.g., 6, 12, 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes with periodic vortexing.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, Bcl-xL, or other proteins of interest overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize the protein expression to a loading control such as β-actin or GAPDH.
Caspase-3 Activity Assay
Objective: To quantify the activity of effector caspase-3 as a measure of apoptosis execution.
Protocol:
-
Cell Culture and Treatment: Plate cells in a 96-well plate and treat with Okadaic acid as described for Western blotting.
-
Cell Lysis: After treatment, centrifuge the plate, remove the medium, and wash the cells with ice-cold PBS. Lyse the cells by adding a specific caspase assay lysis buffer and incubating on ice.
-
Assay Reaction:
-
Add the cell lysate to a new 96-well plate.
-
Prepare a reaction mixture containing a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AFC).
-
Add the reaction mixture to each well containing the cell lysate.
-
-
Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) at multiple time points using a fluorescence plate reader.
-
Data Analysis: Calculate the caspase-3 activity based on the rate of fluorescence increase and normalize to the protein concentration of the cell lysate.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Cell Preparation: Grow cells on coverslips or in chamber slides and treat with Okadaic acid.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
-
TUNEL Reaction:
-
Wash the cells with PBS.
-
Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled nucleotide (e.g., BrdUTP or a fluorescently tagged dUTP) according to the manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.
-
-
Staining and Visualization:
-
If using BrdUTP, follow with an incubation with a fluorescently labeled anti-BrdU antibody.
-
Wash the cells with PBS.
-
Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
-
Analysis: Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence. The percentage of apoptotic cells can be quantified by counting the number of TUNEL-positive nuclei relative to the total number of nuclei. Alternatively, cells can be analyzed by flow cytometry.
Conclusion
Okadaic acid induces apoptosis through a complex and multifaceted network of signaling pathways. The intrinsic mitochondrial pathway, the PKR-mediated pathway, and the cell cycle disruption pathway are all key contributors to its pro-apoptotic effects. The specific pathway that predominates may depend on the cell type and the experimental conditions. A thorough understanding of these pathways is crucial for researchers utilizing Okadaic acid as a tool to study apoptosis and for drug development professionals exploring the therapeutic potential of targeting these signaling cascades. The experimental protocols provided in this guide offer a starting point for the quantitative analysis of Okadaic acid-induced apoptosis.
References
- 1. okadaicacid.com [okadaicacid.com]
- 2. Mechanism of Okadaic Acid Induced Neuronal Death and the Effect of Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiapoptosis potential of bcl-2 oncogene by dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Okadaic acid-induced apoptosis in neuronal cells: evidence for an abortive mitotic attempt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Okadaic acid induces apoptosis through double-stranded RNA-dependent protein kinase/eukaryotic initiation factor-2alpha pathway in human osteoblastic MG63 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the specificity of Okadaic acid for PP2A over PP1
Okadaic Acid: A Highly Specific Inhibitor of PP2A Over PP1
For researchers in cellular signaling, cancer biology, and neurodegenerative disease, Okadaic acid stands out as a critical tool for dissecting phosphorylation-dependent pathways. Its high specificity for Protein Phosphatase 2A (PP2A) over Protein Phosphatase 1 (PP1) allows for the precise modulation of cellular processes governed by these key serine/threonine phosphatases.
Okadaic acid, a marine toxin, demonstrates a significant difference in its inhibitory potency towards PP2A and PP1. This selectivity is crucial for researchers aiming to isolate the functions of PP2A in complex biological systems.
Quantitative Comparison of Inhibitory Potency
The inhibitory concentration (IC50) values clearly illustrate the remarkable specificity of Okadaic acid for PP2A. Experimental data consistently show that Okadaic acid inhibits PP2A at nanomolar concentrations that are significantly lower than those required to inhibit PP1.
| Phosphatase | IC50 (nM) | Fold Selectivity (PP1/PP2A) |
| Protein Phosphatase 2A (PP2A) | 0.1 - 1 | ~100-200 |
| Protein Phosphatase 1 (PP1) | 15 - 50 | 1 |
Table 1: Comparative IC50 values of Okadaic acid for PP2A and PP1. Data compiled from multiple sources.[1][2][3]
This substantial difference in IC50 values—often around 100-fold—enables researchers to use Okadaic acid at concentrations that selectively inhibit PP2A activity while leaving PP1 largely unaffected.[3][4] For instance, at a concentration of 1-2 nM, PP2A is completely inhibited, whereas concentrations greater than 1 µM are needed to achieve complete inhibition of PP1.[1]
Experimental Protocols
Determining Phosphatase Inhibition (IC50)
A common method to determine the IC50 of Okadaic acid is through a colorimetric protein phosphatase assay. This assay measures the dephosphorylation of a synthetic substrate by the phosphatase in the presence of varying concentrations of the inhibitor.
Materials:
-
Purified PP1 and PP2A enzymes
-
Okadaic acid stock solution (in DMSO or ethanol)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA)
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Okadaic Acid Dilutions: Create a serial dilution of Okadaic acid in the assay buffer.
-
Enzyme and Inhibitor Incubation: In the wells of a 96-well plate, add the purified PP1 or PP2A enzyme to the various concentrations of Okadaic acid. Include a control with no inhibitor.
-
Initiate Reaction: Add the pNPP substrate to each well to start the dephosphorylation reaction.
-
Incubate: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure Absorbance: Stop the reaction and measure the absorbance at 405 nm. The yellow color produced is proportional to the amount of dephosphorylation.
-
Calculate IC50: Plot the percentage of phosphatase activity against the logarithm of the Okadaic acid concentration. The IC50 value is the concentration of Okadaic acid that results in 50% inhibition of the enzyme activity.
Signaling Pathway Modulation
The selective inhibition of PP2A by Okadaic acid has profound effects on numerous signaling pathways, making it a valuable tool for studying cellular processes like apoptosis, cell cycle control, and signal transduction.
For example, in the MAPK/ERK pathway, PP2A is known to dephosphorylate and inactivate key kinases such as MEK and ERK. By inhibiting PP2A, Okadaic acid leads to the sustained phosphorylation and activation of these kinases, ultimately affecting gene expression and cell fate.
This diagram illustrates how Okadaic acid, by inhibiting PP2A, removes a key "brake" on the MAPK/ERK pathway, leading to prolonged signaling. This can be used to study the downstream consequences of sustained pathway activation.[5][6]
References
- 1. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. okadaicacid.com [okadaicacid.com]
- 4. okadaicacid.com [okadaicacid.com]
- 5. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Okadaic Acid Induced Neuronal Death and the Effect of Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Phosphorylation Landscape: A Comparative Guide to Okadaic Acid's Effects
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of protein phosphorylation is paramount. Okadaic acid, a potent and selective inhibitor of serine/threonine protein phosphatases, serves as an invaluable tool in this endeavor. By inhibiting protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), okadaic acid effectively increases the phosphorylation of numerous proteins, allowing for the detailed study of phosphorylation-dependent signaling pathways. This guide provides a comprehensive comparison of okadaic acid's effect on protein phosphorylation at varying concentrations, supported by experimental data and detailed protocols.
Okadaic acid's primary mechanism of action is the inhibition of PP2A with high affinity (IC50 ≈ 0.1-0.2 nM) and PP1 at higher concentrations (IC50 ≈ 15-20 nM).[1][2][3] This differential inhibition allows for the targeted investigation of pathways regulated by these specific phosphatases. The resulting hyperphosphorylation of substrate proteins can be correlated with the concentration of okadaic acid used, providing insights into the dynamics of phosphorylation and dephosphorylation events within the cell.
Quantitative Analysis of Okadaic Acid-Induced Protein Phosphorylation
The following table summarizes the dose-dependent effect of okadaic acid on the phosphorylation of key proteins, as determined by various in vitro and in vivo studies. The data highlights the increasing degree of phosphorylation with rising concentrations of okadaic acid.
| Target Protein | Cell/System Type | Okadaic Acid Concentration | Observed Effect on Phosphorylation | Analytical Method |
| Tau Protein | Human Brain Slices | Dose-dependent | Increased formation of hyperphosphorylated, "PHF-like tau".[4] | Western Blot (Mobility Shift) |
| Tau Protein | SH-SY5Y Neuroblastoma Cells | 60 nM | Significant increase in tau phosphorylation at Ser202/Thr205 and Ser262.[5] | Western Blot |
| Tau Protein | Primary Cortical Neurons | Not specified | Robust tau hyperphosphorylation.[6] | Mobility Shift, Phosphoepitope Analysis |
| ERK1/2, MEK1/2, p70 S6 Kinase | Rat Brain Slices | Not specified | Dramatic increase in phosphorylation/activation.[7] | Immunohistochemistry |
| Various Proteins | Human Fibroblasts | Not specified | Concordant changes in phosphorylation of ~116 proteins.[8] | 2D Gel Electrophoresis |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for inducing and quantifying protein phosphorylation using okadaic acid.
1. Induction of Tau Hyperphosphorylation in Cell Culture
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Okadaic Acid Treatment: Prepare a stock solution of okadaic acid in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM) in the cell culture medium.
-
Incubation: Remove the existing medium from the cultured cells and replace it with the medium containing the different concentrations of okadaic acid. A vehicle control (DMSO) should be run in parallel. Incubate the cells for a predetermined time (e.g., 3-6 hours).[5][9]
-
Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[10]
2. Quantification of Protein Phosphorylation by Western Blotting
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The percentage of the polyacrylamide gel will depend on the molecular weight of the target protein.[11][12]
-
Membrane Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11][12]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-Tau).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize it using an imaging system.[11]
-
-
Data Analysis: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody that recognizes the total protein, regardless of its phosphorylation state.[10] The intensity of the bands corresponding to the phosphorylated protein can be quantified using densitometry software and expressed as a fold change relative to the untreated control.
Visualizing the Impact of Okadaic Acid
Signaling Pathway of Okadaic Acid-Induced Hyperphosphorylation
Okadaic acid's inhibition of protein phosphatases leads to the sustained activity of protein kinases, resulting in the hyperphosphorylation of their substrates. The diagram below illustrates this fundamental mechanism.
Caption: Mechanism of okadaic acid-induced protein hyperphosphorylation.
Experimental Workflow for Quantifying Protein Phosphorylation
The following diagram outlines the key steps involved in a typical experiment to assess the effect of okadaic acid on protein phosphorylation.
References
- 1. okadaicacid.com [okadaicacid.com]
- 2. mdpi.com [mdpi.com]
- 3. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 4. Okadaic acid induces hyperphosphorylated forms of tau protein in human brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Studies of Evodiamine in an Okadaic Acid-Induced Neurotoxicity [mdpi.com]
- 6. Okadaic acid induces hyperphosphorylation of tau independently of mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Okadaic-Acid-Induced Inhibition of Protein Phosphatase 2A Produces Activation of Mitogen-Activated Protein Kinases ERK1/2, MEK1/2, and p70 S6, Similar to That in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Okadaic acid mimics multiple changes in early protein phosphorylation and gene expression induced by tumor necrosis factor or interleukin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Okadaic acid induces tau phosphorylation in SH-SY5Y cells in an estrogen-preventable manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. raybiotech.com [raybiotech.com]
- 12. Methods for Detecting Protein Phosphorylation | Bio-techne [bio-techne.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Okadaic Acid Sodium Salt
Essential guidelines for the safe handling and disposal of Okadaic Acid Sodium Salt, a potent phosphatase inhibitor, to ensure a secure laboratory environment for researchers, scientists, and drug development professionals.
Okadaic acid and its salt forms are potent and toxic substances that require meticulous handling and disposal procedures to prevent accidental exposure and environmental contamination. As a trusted partner in your research endeavors, we provide this essential guidance to ensure the safe management of this compound salt waste in your laboratory. Adherence to these procedures is critical for the safety of all personnel and for compliance with institutional and regulatory standards.
Okadaic acid is a complex polyether compound that is known to be unstable in both acidic and basic conditions, a property that can be leveraged for its chemical degradation prior to disposal. The primary method for rendering this compound salt non-toxic is through alkaline hydrolysis, which breaks down the molecule.
Chemical Degradation Protocol: Alkaline Hydrolysis
This protocol details a method for the chemical degradation of this compound salt in a laboratory setting. This procedure should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials:
-
This compound salt waste (solid or in solution)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Suitable waste container (e.g., a labeled glass bottle)
-
pH indicator strips or a pH meter
Procedure:
-
Preparation of Alkaline Solution: Prepare a 2.5 N sodium hydroxide (NaOH) solution. For example, to make 100 mL of this solution, dissolve 10 grams of solid NaOH in approximately 80 mL of deionized water in a beaker, then carefully add more water to reach a final volume of 100 mL. Caution: The dissolution of NaOH is an exothermic reaction.
-
Degradation Reaction:
-
For solid this compound salt waste , dissolve it in a minimal amount of a suitable solvent (such as DMSO or ethanol) before proceeding.
-
For solutions containing this compound salt , add the 2.5 N NaOH solution to the waste in a designated container to achieve a final NaOH concentration of at least 1 N. Ensure the waste container is not sealed tightly to prevent pressure buildup.
-
Allow the mixture to react for a minimum of 2 hours at room temperature with occasional swirling. For enhanced degradation, the reaction can be gently heated to approximately 76°C for at least 40 minutes in a controlled water bath within the fume hood.[1]
-
-
Neutralization:
-
After the degradation period, allow the solution to cool to room temperature.
-
Carefully neutralize the basic solution by slowly adding 2.5 N hydrochloric acid (HCl).[1] Monitor the pH of the solution using pH strips or a pH meter. Add the acid dropwise with stirring until the pH is between 6.0 and 8.0. Caution: Neutralization is an exothermic reaction.
-
-
Final Disposal:
-
Once neutralized, the resulting solution can be disposed of as non-hazardous aqueous waste, in accordance with your institution's and local regulations.
-
For larger quantities or if you are uncertain about the completeness of the degradation, it is recommended to contact your institution's Environmental Health and Safety (EHS) office for guidance on disposal as hazardous waste.
-
Quantitative Data for Disposal
For clarity and ease of use, the following table summarizes the key quantitative parameters for the alkaline hydrolysis of this compound salt.
| Parameter | Value | Notes |
| Degrading Agent | Sodium Hydroxide (NaOH) | A strong base that facilitates the hydrolysis of the okadaic acid molecule. |
| NaOH Concentration | 2.5 N (for stock solution) | This concentration is used to treat the okadaic acid waste. |
| Final NaOH Concentration | At least 1 N | The concentration of NaOH in the final reaction mixture with the waste. |
| Reaction Time | Minimum 2 hours at room temperature | Longer reaction times can be used to ensure complete degradation. |
| Optional Heating | 76 ± 2 °C for 40 minutes | Heating can accelerate the degradation process.[1] |
| Neutralizing Agent | Hydrochloric Acid (HCl) | Used to bring the pH of the solution to a neutral range before disposal. |
| HCl Concentration | 2.5 N | For neutralizing the excess NaOH.[1] |
| Final pH | 6.0 - 8.0 | The target pH range for the neutralized solution before final disposal. |
Disposal Workflow Diagram
The following diagram illustrates the step-by-step process for the proper disposal of this compound salt waste.
Disclaimer: This document provides guidance on the disposal of this compound salt. It is the responsibility of the user to ensure that all procedures are conducted in accordance with institutional, local, and national safety regulations. For any uncertainties, always consult with your institution's Environmental Health and Safety (EHS) department.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Okadaic Acid Sodium Salt
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Okadaic acid sodium salt, a potent toxin and valuable research tool. Adherence to these procedural steps will minimize risk and ensure operational integrity.
This compound salt is a hazardous substance that is toxic if swallowed, inhaled, or absorbed through the skin, and it can cause skin irritation.[1][2][3][4] Therefore, stringent safety protocols are not just recommended, they are essential.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical. The following table summarizes the required PPE for handling this compound salt.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | To protect against splashes and dust, safety goggles are mandatory.[5] For operations with a higher risk of splashing, a full-face shield provides an additional layer of protection.[6][7] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended to prevent skin contact.[8] Always inspect gloves for integrity before use and practice double gloving for enhanced safety.[5][9] |
| Body Protection | Laboratory Coat or Protective Suit | A lab coat should be worn to protect skin and clothing from contamination.[9] For procedures with a higher risk of exposure, a chemical-resistant protective suit may be necessary.[10] |
| Respiratory Protection | NIOSH/MSHA-Approved Respirator | To prevent inhalation of the powdered form of the compound, a NIOSH/MSHA-approved respirator is required, especially when working outside of a certified chemical fume hood.[4][8] |
Quantitative Data Summary
The following tables provide key quantitative information for this compound salt.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₄₄H₆₇NaO₁₃[11] |
| Molecular Weight | 826.98 g/mol [11] |
| Appearance | White to off-white solid[11][12] |
| Melting Point | 164-166 °C[12] |
| Solubility | Soluble in water, DMSO, and ethanol at 0.1 mg/mL.[13] Also soluble in 50% aqueous acetonitrile at 1 mg/mL.[13] |
Toxicological Data
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Category 3[2][4] |
| Acute Toxicity (Dermal) | Category 3[2][4] |
| Acute Toxicity (Inhalation) | Category 3[2][4] |
| Skin Corrosion/Irritation | Category 2[2][4] |
Experimental Protocols: Step-by-Step Guidance
Standard Handling Procedure
-
Preparation : Work in a designated area, preferably within a chemical fume hood, especially when handling the solid form.[1] Ensure an eyewash station and safety shower are readily accessible.
-
Donning PPE : Put on a lab coat, followed by safety goggles. If required, properly fit and wear a respirator. Finally, don chemical-resistant gloves.
-
Handling :
-
Post-Handling :
-
Decontaminate the work surface with an appropriate solvent.
-
Remove PPE in the reverse order of donning, taking care to avoid self-contamination.
-
Thoroughly wash hands with soap and water after completing the work.[5]
-
Spill Response Protocol
-
Evacuation and Notification : Immediately evacuate the affected area and alert colleagues and the laboratory supervisor.
-
Containment : If safe to do so, prevent the spill from spreading. For solid spills, avoid creating dust.[1] For liquid spills, use an absorbent material like sand or diatomite.[5]
-
Cleanup :
-
Wearing appropriate PPE, carefully collect the spilled material. For solids, sweep and shovel into a suitable container.[14] For absorbed liquids, place the material into a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent.
-
-
Disposal : Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste in accordance with institutional and local regulations.[14]
Disposal Plan
-
Waste Collection : All waste materials contaminated with this compound salt, including unused product, empty containers, and disposable PPE, must be collected in clearly labeled, sealed containers.
-
Waste Disposal : Engage a licensed professional waste disposal service for the final disposal of the hazardous waste.[14] One approved method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[14]
Visual Workflow Guides
The following diagrams illustrate key safety workflows for handling this compound salt.
Caption: PPE Selection Workflow for this compound Salt.
Caption: Chemical Spill Response Workflow.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. fishersci.se [fishersci.se]
- 3. Okadaic Acid, Sodium Salt - Calbiochem | 459620 [merckmillipore.com]
- 4. fishersci.com [fishersci.com]
- 5. lifetechindia.com [lifetechindia.com]
- 6. bvl.bund.de [bvl.bund.de]
- 7. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 8. agscientific.com [agscientific.com]
- 9. benchchem.com [benchchem.com]
- 10. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 11. This compound salt ≥98% (TLC), solid,film (colorless), protein phosphatase 2A and protein phosphatase 1 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Okadaic Acid | C44H68O13 | CID 446512 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
